molecular formula C26H24Cl2FN3O3 B1146275 YM-244769 dihydrochloride

YM-244769 dihydrochloride

Cat. No.: B1146275
M. Wt: 516.4 g/mol
InChI Key: OCKIUNLKEPKCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM-244769 dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C26H24Cl2FN3O3 and its molecular weight is 516.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3.2ClH/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18;;/h1-14,16H,15,17,28H2,(H,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIUNLKEPKCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YM-244769 Dihydrochloride: A Deep Dive into its Mechanism of Action as a Selective Na+/Ca2+ Exchanger Isoform 3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-244769 dihydrochloride is a potent and selective small molecule inhibitor of the sodium-calcium exchanger (NCX), a critical component of cellular calcium homeostasis. This technical guide synthesizes the current understanding of YM-244769's mechanism of action, focusing on its preferential inhibition of the NCX3 isoform. The document provides a detailed overview of its pharmacological properties, the molecular determinants of its action, and its effects in preclinical models of cellular stress. Quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Selective Inhibition of NCX3

YM-244769 is a benzyloxyphenyl derivative that functions as a potent inhibitor of the Na+/Ca2+ exchanger.[1][2] Its primary mechanism of action is the selective blockade of the reverse mode of NCX, which is responsible for calcium influx into the cell.[1] Notably, YM-244769 exhibits a significant preference for the NCX3 isoform over NCX1 and NCX2.[1][2]

The inhibitory potency of YM-244769 is directly linked to the rate of intracellular sodium-dependent inactivation of the exchanger.[3] This suggests that under normal physiological conditions with low intracellular sodium, the inhibitor is less active. However, in pathological states such as ischemia/reperfusion injury, where intracellular sodium levels rise, the inhibitory effect of YM-244769 is enhanced.[3] This targeted action makes it a promising candidate for conditions associated with cellular calcium overload.

Quantitative Inhibitory Profile

The inhibitory activity of YM-244769 on the three NCX isoforms has been quantified through in vitro assays measuring the inhibition of Na+-dependent 45Ca2+ uptake in transfected cell lines.[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

TargetIC50 (nM)Cell LineReference
NCX168CCL39 fibroblasts[1][2]
NCX296CCL39 fibroblasts[1][2]
NCX318CCL39 fibroblasts[1][2]

These data clearly demonstrate the higher potency of YM-244769 for NCX3, being approximately 3.8-fold and 5.3-fold more potent against NCX3 than NCX1 and NCX2, respectively.[1]

Signaling Pathway of NCX Inhibition

The following diagram illustrates the cellular mechanism of Na+/Ca2+ exchange and the inhibitory action of YM-244769.

NCX_Inhibition cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX NCX Transporter Na_out 3 Na+ NCX->Na_out Ca_out Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in Ca2+ NCX->Ca_in Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_out->NCX Reverse Mode (Ca2+ Influx) Na_in->NCX Ca_in->NCX YM244769 YM-244769 YM244769->NCX Inhibition

Caption: Inhibition of the Na+/Ca2+ exchanger (NCX) by YM-244769.

Experimental Methodologies

While the full detailed experimental protocols from the primary literature were not accessible, this section outlines the general methodologies employed in the key studies investigating the mechanism of action of YM-244769.

Cell Culture and Transfection
  • Cell Line: CCL39 fibroblasts were utilized for their low endogenous NCX activity, providing a clean background for expressing specific NCX isoforms.

  • Transfection: Cells were stably transfected with plasmids encoding either human NCX1, NCX2, or rat NCX3. This allowed for the specific assessment of YM-244769's effect on each isoform individually.

45Ca2+ Uptake Assay

This assay is a direct measure of NCX activity in the reverse mode (Ca2+ influx).

Ca45_Uptake_Workflow A Plate transfected CCL39 cells B Incubate with Na+-free medium A->B C Load cells with Na+ using a Na+-rich solution B->C D Add YM-244769 at various concentrations C->D E Initiate Ca2+ uptake with 45Ca2+ containing medium D->E F Stop uptake at specific time points E->F G Wash cells to remove extracellular 45Ca2+ F->G H Lyse cells and measure intracellular 45Ca2+ by scintillation counting G->H I Calculate IC50 values H->I

Caption: General workflow for the 45Ca2+ uptake assay.

Chimeric Analysis and Site-Directed Mutagenesis

To identify the molecular determinants of YM-244769's selectivity, chimeric proteins of NCX1 and NCX3 were created. By swapping domains between the two isoforms, researchers could pinpoint the region responsible for the differential sensitivity to the inhibitor. Further refinement using site-directed mutagenesis allowed for the identification of specific amino acid residues critical for drug interaction.

Hypoxia/Reoxygenation-Induced Cell Damage Model
  • Cell Line: SH-SY5Y human neuroblastoma cells, which endogenously express both NCX1 and NCX3, were used to model neuronal injury.

  • Protocol:

    • Cells were subjected to a period of hypoxia (low oxygen).

    • This was followed by a period of reoxygenation.

    • YM-244769 was added at the time of reoxygenation.

    • Cell damage was assessed by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.

Preclinical Efficacy and Potential Therapeutic Applications

YM-244769 has demonstrated protective effects in a cellular model of ischemia/reperfusion injury. In SH-SY5Y neuronal cells, YM-244769 significantly protected against cell damage induced by hypoxia/reoxygenation.[1][4] This neuroprotective effect is attributed to its ability to prevent calcium overload, a key event in the pathophysiology of ischemic cell death.

The preferential inhibition of NCX3, which is predominantly expressed in the brain and skeletal muscle, suggests that YM-244769 could be a valuable therapeutic agent for neurological conditions such as stroke and other ischemic brain injuries.[3]

Selectivity and Off-Target Profile

While YM-244769 shows clear selectivity among the NCX isoforms, comprehensive screening against a broad panel of other receptors, ion channels, and enzymes is not publicly available. As with any small molecule inhibitor, a thorough assessment of its off-target effects is crucial for further preclinical and clinical development.

Conclusion

This compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger, with a distinct preference for the NCX3 isoform. Its mechanism of action, centered on the inhibition of reverse mode Ca2+ influx, is particularly relevant in pathological conditions associated with elevated intracellular sodium. The neuroprotective effects observed in cellular models of ischemia/reperfusion highlight its therapeutic potential. Further investigation into its in vivo efficacy, safety, and off-target profile is warranted to fully elucidate its clinical utility. This guide provides a foundational understanding of YM-244769 for researchers and drug development professionals, facilitating future exploration of this promising molecule.

References

YM-244769 Dihydrochloride: A Technical Guide to its Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. This small molecule has garnered significant interest within the research community for its preferential inhibition of the NCX3 isoform and its selective targeting of the reverse (Ca2+ entry) mode of the exchanger. These properties make YM-244769 an invaluable tool for investigating the pathophysiological roles of NCX in various conditions, most notably in ischemia-reperfusion injury and neurodegenerative diseases. This technical guide provides an in-depth overview of YM-244769, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visualization of the signaling pathway it modulates in the context of neuronal hypoxia-reoxygenation injury.

Core Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that acts as a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). The NCX is a bidirectional transmembrane protein that plays a crucial role in maintaining intracellular calcium and sodium homeostasis by exchanging three sodium ions for one calcium ion. Depending on the electrochemical gradients of these ions, the NCX can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx).

Under pathological conditions such as ischemia, cellular ATP depletion leads to the dysfunction of the Na+/K+ ATPase pump. This results in an accumulation of intracellular sodium, which in turn reverses the operational direction of the NCX, causing a detrimental influx of calcium. YM-244769 exhibits a strong preference for inhibiting this reverse mode of the NCX, thereby preventing the damaging calcium overload.[1] Furthermore, studies have shown that YM-244769 has a higher affinity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle, making it a particularly relevant tool for neurological research.[1][2]

Quantitative Inhibitory Profile

The inhibitory potency of YM-244769 has been quantified across different NCX isoforms and operational modes. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for NCX3 and the reverse mode of operation.

Target IsoformOperational ModeIC50 (nM)Cell System/Assay
NCX1 Reverse (Ca2+ uptake)68NCX1-transfected fibroblasts (45Ca2+ uptake)
NCX2 Reverse (Ca2+ uptake)96NCX2-transfected fibroblasts (45Ca2+ uptake)
NCX3 Reverse (Ca2+ uptake)18NCX3-transfected fibroblasts (45Ca2+ uptake)
NCX1 Bidirectional (outward INCX)~100Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp)
NCX1 Bidirectional (inward INCX)~100Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp)
NCX1 Unidirectional (outward INCX - Ca2+ entry)50Guinea pig cardiac ventricular myocytes (whole-cell voltage clamp)

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

45Ca2+ Uptake Assay for Measuring NCX Inhibition

This protocol is designed to measure the inhibitory effect of YM-244769 on the reverse mode of NCX in cultured cells.

Materials:

  • Cultured cells expressing the NCX isoform of interest (e.g., NCX-transfected fibroblasts, SH-SY5Y cells)

  • This compound stock solution (in DMSO)

  • 45CaCl2

  • Na+-loading buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl2, 20 mM HEPES, pH 7.4)

  • Uptake buffer (e.g., 130 mM KCl, 1 mM MgCl2, 0.1 mM CaCl2, 20 mM HEPES, pH 7.4, containing 45Ca2+)

  • Wash buffer (e.g., 140 mM KCl, 1 mM EGTA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to confluence.

  • Na+ Loading: Aspirate the culture medium and wash the cells with Na+-loading buffer. Incubate the cells in Na+-loading buffer for a specified time (e.g., 30-60 minutes) at 37°C to increase intracellular Na+ concentration.

  • Drug Incubation: During the final 10-15 minutes of Na+ loading, add YM-244769 at various concentrations to the Na+-loading buffer. Include a vehicle control (DMSO).

  • Initiation of 45Ca2+ Uptake: Aspirate the Na+-loading buffer and immediately add the uptake buffer containing 45Ca2+ to initiate the NCX-mediated calcium influx. Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular 45Ca2+.

  • Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of 45Ca2+ uptake against the concentration of YM-244769.

Whole-Cell Voltage Clamp for Measuring NCX Current (INCX)

This protocol allows for the direct measurement of the electrogenic current generated by NCX and the effect of YM-244769.

Materials:

  • Isolated cells (e.g., cardiac ventricular myocytes, neurons)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular (bath) solution (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH)

  • Intracellular (pipette) solution (e.g., 120 mM CsOH, 120 mM L-aspartic acid, 20 mM TEA-Cl, 5 mM HEPES, 5 mM Mg-ATP, 10 mM BAPTA, pH 7.2 with CsOH). To elicit outward INCX (reverse mode), include a defined concentration of Na+ (e.g., 10-20 mM NaCl) and a low concentration of free Ca2+.

  • This compound

Procedure:

  • Cell Preparation: Isolate single cells and place them in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration: Form a gigaohm seal between the pipette tip and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Clamp the cell at a holding potential (e.g., -40 mV). To measure INCX, apply a voltage ramp protocol (e.g., a ramp from +60 mV to -120 mV over 500 ms). This allows for the measurement of both inward and outward currents.

  • INCX Isolation: To isolate INCX from other membrane currents, other ion channels (e.g., Na+, K+, and Ca2+ channels) should be blocked pharmacologically (e.g., using tetrodotoxin, TEA, and nifedipine, respectively). The remaining current can be further confirmed as INCX by its sensitivity to Ni2+ (a non-selective NCX inhibitor).

  • Application of YM-244769: Perfuse the cell with the extracellular solution containing the desired concentration of YM-244769 and record the changes in INCX.

  • Data Analysis: Measure the amplitude of the inward and outward INCX before and after the application of YM-244769 to determine the extent of inhibition.

Signaling Pathways and Visualizations

Role of YM-244769 in Hypoxia-Reoxygenation-Induced Neuronal Injury

During cerebral ischemia (hypoxia), the lack of oxygen leads to a rapid depletion of cellular ATP. This energy deficit impairs the function of the Na+/K+ ATPase, a pump essential for maintaining the steep sodium gradient across the neuronal membrane. As the pump fails, intracellular sodium levels rise dramatically. This accumulation of intracellular sodium reverses the normal operation of the Na+/Ca2+ exchanger (NCX), causing it to pump calcium into the cell in exchange for sodium. The resulting calcium overload is a critical trigger for a cascade of neurotoxic events. Elevated intracellular calcium activates a host of degradative enzymes, including calpains and caspases, which break down essential cellular components. This ultimately leads to apoptotic cell death and neuronal damage. YM-244769, by selectively inhibiting the reverse mode of NCX, can prevent this pathological calcium influx and thereby protect neurons from hypoxia-reoxygenation-induced injury.[1][5]

Hypoxia_Reoxygenation_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Hypoxia Hypoxia cluster_NCX NCX Reversal cluster_Overload Ca2+ Overload & Downstream Effects Na_ext High Na+ NCX_reversal NCX Reverse Mode (Ca2+ Influx) Ca_ext High Ca2+ Hypoxia Hypoxia ATP_depletion ATP Depletion Hypoxia->ATP_depletion NaK_ATPase_inhibition Na+/K+ ATPase Inhibition ATP_depletion->NaK_ATPase_inhibition Na_int_increase [Na+]i Increase NaK_ATPase_inhibition->Na_int_increase Na_int_increase->NCX_reversal Ca_overload [Ca2+]i Overload NCX_reversal->Ca_overload Calpain_activation Calpain Activation Ca_overload->Calpain_activation Caspase_activation Caspase Activation Ca_overload->Caspase_activation Apoptosis Apoptosis Calpain_activation->Apoptosis Caspase_activation->Apoptosis YM244769 YM-244769 YM244769->NCX_reversal Inhibits

Caption: Signaling pathway of hypoxia-reoxygenation neuronal injury and the inhibitory action of YM-244769.

Experimental Workflow for Assessing Neuroprotection

The neuroprotective effects of YM-244769 can be evaluated using an in vitro model of hypoxia-reoxygenation in a neuronal cell line such as SH-SY5Y.

Experimental_Workflow start Start: Plate SH-SY5Y Cells hypoxia Induce Hypoxia (e.g., 1% O2, 6-8 hours) start->hypoxia reoxygenation Reoxygenation (Normoxia, 16-24 hours) hypoxia->reoxygenation treatment Add YM-244769 at the start of reoxygenation reoxygenation->treatment assessment Assess Cell Viability/Death (e.g., LDH assay, MTT assay, cell counting) reoxygenation->assessment treatment->assessment end End: Quantify Neuroprotection assessment->end

Caption: Workflow for evaluating the neuroprotective effects of YM-244769 in an in vitro model.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchanger function, particularly the NCX3 isoform and the reverse mode of operation. Its ability to mitigate calcium overload in pathological conditions makes it a compound of significant interest for research into neuroprotection and other ischemia-related pathologies. The data and protocols presented in this guide are intended to facilitate the effective use of YM-244769 in a research setting, contributing to a deeper understanding of the roles of NCX in health and disease.

References

YM-244769 Dihydrochloride: A Technical Guide to its NCX3 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the sodium-calcium exchanger (NCX), with a notable preference for the NCX3 isoform.[1][2][3][4][5] This preferential action makes it a valuable pharmacological tool for investigating the specific physiological and pathophysiological roles of NCX3. Furthermore, its potential as a neuroprotective agent is an active area of research.[1][2][4] This technical guide provides an in-depth overview of the NCX3 selectivity of YM-244769, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the experimental workflow.

Core Mechanism of Action

The sodium-calcium exchanger (NCX) is a bidirectional membrane transporter that plays a crucial role in maintaining calcium homeostasis in various cell types.[6][7] It can operate in two modes: a "forward mode" that extrudes Ca2+ from the cell and a "reverse mode" that allows Ca2+ to enter the cell, depending on the electrochemical gradients of Na+ and Ca2+ and the membrane potential.[2][6][7] YM-244769 primarily inhibits the reverse mode of NCX, which is often associated with pathological conditions such as ischemia-reperfusion injury.[1][2][7][8]

Quantitative Selectivity Profile

The selectivity of YM-244769 for the three mammalian NCX isoforms (NCX1, NCX2, and NCX3) has been determined by measuring its inhibitory concentration (IC50) for the reverse mode of each isoform. The compound demonstrates a clear preference for NCX3.

NCX IsoformIC50 (nM)
NCX168 ± 2.9
NCX296 ± 3.5
NCX3 18 ± 1.0

Table 1: Inhibitory potency (IC50) of YM-244769 on the reverse mode (intracellular Na+-dependent 45Ca2+ uptake) of NCX1, NCX2, and NCX3 isoforms. Data sourced from multiple studies.[2][3]

Based on these values, YM-244769 is approximately 3.8-fold more selective for NCX3 over NCX1 and 5.3-fold more selective for NCX3 over NCX2.[1][2][4]

Further studies using electrophysiological techniques in guinea pig cardiac ventricular myocytes, which primarily express NCX1, have also characterized the inhibitory effects of YM-244769.

NCX1 Current ModeIC50 (µM)
Bidirectional Outward and Inward~0.1
Unidirectional Outward (Ca2+ entry)0.05
Unidirectional Inward (Ca2+ exit)>10 (only ~50% inhibition at 10 µM)

Table 2: Inhibitory potency (IC50) of YM-244769 on different modes of NCX1 current in guinea pig cardiac ventricular myocytes.[9]

Experimental Protocols

The isoform selectivity of YM-244769 was primarily determined using a radiolabeled calcium uptake assay in a stable cell line expressing individual NCX isoforms.

Cell Line and Culture:

  • CCL39 fibroblasts, a hamster lung fibroblast cell line, were used.

  • These cells were stably transfected to express one of the three NCX isoforms: NCX1, NCX2, or NCX3.

  • Cells were cultured under standard conditions (e.g., Dulbecco's modified Eagle's medium supplemented with fetal bovine serum, antibiotics, and a selection agent like G418 to maintain isoform expression).

Intracellular Na+-dependent 45Ca2+ Uptake Assay (Reverse Mode):

  • Cell Preparation: Transfected CCL39 cells were grown to confluence in multi-well plates.

  • Na+ Loading: To induce the reverse mode of the NCX, the intracellular Na+ concentration was increased. This was achieved by pre-incubating the cells in a Na+-rich, K+-free medium containing a Na+/K+-ATPase inhibitor (e.g., ouabain). This blocks the sodium pump, leading to an accumulation of intracellular Na+.

  • Initiation of Uptake: The Na+-loaded cells were then incubated in a medium containing the radioactive isotope 45Ca2+ and varying concentrations of YM-244769. This medium was designed to promote Ca2+ influx through the NCX.

  • Termination of Uptake: After a short incubation period (typically a few minutes to measure the initial rate of uptake), the reaction was stopped by rapidly washing the cells with an ice-cold stop solution (e.g., a solution containing LaCl3 to block Ca2+ channels and exchangers).

  • Quantification: The cells were lysed, and the intracellular 45Ca2+ was measured using a scintillation counter.

  • Data Analysis: The amount of 45Ca2+ uptake was plotted against the concentration of YM-244769. The IC50 values were then calculated by fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol used to determine the NCX isoform selectivity of YM-244769.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay 45Ca2+ Uptake Assay cluster_analysis Data Analysis start CCL39 Fibroblasts stably expressing NCX1, NCX2, or NCX3 na_loading Na+ Loading: Incubate with Ouabain in K+-free medium start->na_loading ca_uptake Initiate Uptake: Add 45Ca2+ and varying concentrations of YM-244769 na_loading->ca_uptake terminate Terminate Uptake: Wash with ice-cold LaCl3 solution ca_uptake->terminate quantify Quantification: Cell lysis and scintillation counting of intracellular 45Ca2+ terminate->quantify analysis Calculate IC50 values from dose-response curves quantify->analysis

Experimental workflow for determining YM-244769 selectivity.

Logical Relationship of Selectivity

The following diagram illustrates the selectivity profile of YM-244769 for the different NCX isoforms.

selectivity_profile YM244769 YM-244769 NCX1 NCX1 (IC50 = 68 nM) YM244769->NCX1 Inhibits NCX2 NCX2 (IC50 = 96 nM) YM244769->NCX2 Inhibits NCX3 NCX3 (IC50 = 18 nM) YM244769->NCX3 Preferentially Inhibits

Inhibitory selectivity of YM-244769 for NCX isoforms.

Conclusion

This compound is a valuable research tool characterized by its preferential inhibition of the NCX3 isoform.[1][2][4] The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of its selectivity profile. This information is critical for the design and interpretation of studies aimed at elucidating the specific functions of NCX3 in health and disease, and for the potential development of novel therapeutics targeting this transporter.

References

The Core Structure and Mechanism of YM-244769 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 dihydrochloride is a potent and selective small-molecule inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of cellular calcium homeostasis. With a notable preference for the NCX3 isoform, YM-244769 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of NCX. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and experimental applications of this compound, with a focus on its neuroprotective effects in models of hypoxia/reoxygenation injury. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

YM-244769 is a benzyloxyphenyl derivative with the IUPAC name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride.[1] Its structure is characterized by a central nicotinamide core linked to a 3-aminobenzyl group and a phenoxy group further substituted with a 3-fluorobenzyl ether. The dihydrochloride salt form enhances its solubility in aqueous solutions.

PropertyValueReference
IUPAC Name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[1]
Chemical Formula C26H24Cl2FN3O3[1]
Molecular Weight 516.39 g/mol [1][2]
CAS Number 837424-39-2[1]
SMILES String O=C(C1=CC=C(OC2=CC=C(OCC3=CC=CC(F)=C3)C=C2)N=C1)NCC4=CC=CC(N)=C4.Cl.Cl[2]
Appearance White to pink powder[2]
Solubility DMSO: 2 mg/mL[2]

Mechanism of Action: Selective Inhibition of the Na+/Ca2+ Exchanger

The primary molecular target of YM-244769 is the Na+/Ca2+ exchanger (NCX), a bidirectional membrane transporter that plays a crucial role in maintaining intracellular calcium and sodium homeostasis.[3] NCX can operate in two modes: the "forward mode," which extrudes Ca2+ from the cell, and the "reverse mode," which imports Ca2+ into the cell.[3]

YM-244769 is a potent inhibitor of the NCX, demonstrating a preference for the reverse (Ca2+ entry) mode of operation.[1] This inhibition is dependent on the intracellular Na+ concentration, making it particularly effective under pathological conditions where intracellular Na+ levels are elevated, such as during ischemia.[1][3]

A key feature of YM-244769 is its isoform selectivity. It preferentially inhibits the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[3][4] This selectivity makes it a valuable tool for dissecting the specific roles of NCX3 in neuronal function and disease.

Quantitative Inhibitory Activity
TargetAssay ConditionIC50 ValueReference
NCX3 Intracellular Na+-dependent 45Ca2+ uptake18 nM[2][4]
NCX1 Intracellular Na+-dependent 45Ca2+ uptake68 nM[5]
NCX2 Intracellular Na+-dependent 45Ca2+ uptake96 nM[5]
Bidirectional NCX Current (INCX) Whole-cell patch clamp in guinea pig cardiac myocytes~0.1 µM[1]
Unidirectional Outward INCX (Ca2+ entry mode) Whole-cell patch clamp in guinea pig cardiac myocytes0.05 µM[1]

Signaling Pathway in Neuroprotection

In conditions of hypoxia or ischemia, the cellular ionic balance is disrupted, leading to an increase in intracellular sodium. This rise in intracellular Na+ can drive the NCX to operate in reverse mode, leading to a pathological influx of Ca2+. This Ca2+ overload is a key trigger for neuronal cell death. YM-244769, by selectively inhibiting the reverse mode of NCX3, can prevent this detrimental Ca2+ influx and thereby protect neuronal cells from hypoxia/reoxygenation-induced damage.[2][4]

G cluster_0 Cellular Environment Hypoxia_Ischemia Hypoxia / Ischemia Increased_Na Increased Intracellular [Na+] Hypoxia_Ischemia->Increased_Na NCX3_Reverse NCX3 (Reverse Mode) Increased_Na->NCX3_Reverse Ca_Influx Ca2+ Influx NCX3_Reverse->Ca_Influx Ca_Overload Intracellular Ca2+ Overload Ca_Influx->Ca_Overload Cell_Death Neuronal Cell Death Ca_Overload->Cell_Death YM244769 YM-244769 YM244769->NCX3_Reverse Inhibits

Caption: Signaling pathway of YM-244769 in neuroprotection.

Experimental Protocols

In Vitro Hypoxia/Reoxygenation Injury Model in Neuronal Cells

This protocol describes a general method for inducing hypoxia/reoxygenation injury in a neuronal cell line, such as SH-SY5Y, to test the protective effects of YM-244769.

G Start Seed SH-SY5Y cells Pre-treatment Pre-treat with YM-244769 or vehicle Start->Pre-treatment Hypoxia Induce hypoxia (e.g., 1-2% O2 or an AnaeroPack System) in glucose-free medium Pre-treatment->Hypoxia Reoxygenation Reoxygenate in normal culture medium Hypoxia->Reoxygenation Assessment Assess cell viability (e.g., LDH release, MTT assay) and apoptosis Reoxygenation->Assessment End Analyze data Assessment->End

Caption: Experimental workflow for a hypoxia/reoxygenation assay.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere overnight.

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired concentration of YM-244769 or vehicle control. Incubate for a specified period (e.g., 30 minutes).

  • Hypoxia: Replace the medium with a glucose-free balanced salt solution. Place the cells in a hypoxic chamber with a low oxygen environment (e.g., 95% N2, 5% CO2) for a duration determined by cell type and experimental goals (e.g., 6-24 hours).[6][7]

  • Reoxygenation: Remove the cells from the hypoxic chamber and replace the solution with normal culture medium. Return the cells to the normoxic incubator for a reoxygenation period (e.g., 12-24 hours).[6]

  • Assessment of Cell Injury:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

    • MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.

    • Apoptosis Assays: Use techniques such as flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cell populations.

Measurement of Na+/Ca2+ Exchange Current (INCX) by Whole-Cell Patch Clamp

This protocol provides a general outline for the electrophysiological measurement of NCX currents in isolated cells, such as guinea pig cardiac ventricular myocytes, to characterize the inhibitory effects of YM-244769.[1]

Methodology:

  • Cell Isolation: Isolate single cells from the tissue of interest (e.g., guinea pig ventricle) using enzymatic digestion.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to gain electrical access to the cell interior.

    • Perfuse the cells with an external solution (e.g., Tyrode's solution).

    • Use a pipette solution containing a known concentration of Na+ to control the intracellular environment.

  • Eliciting INCX:

    • Hold the cell at a specific membrane potential (e.g., -40 mV).

    • Apply a voltage ramp protocol (e.g., from +60 mV to -100 mV) to elicit both outward (reverse mode) and inward (forward mode) NCX currents.

    • To isolate the NCX current, perform recordings in the absence and presence of a non-specific NCX blocker like NiCl2 (e.g., 10 mM). The Ni2+-sensitive current represents the INCX.[8]

  • Application of YM-244769:

    • After obtaining a stable baseline INCX recording, perfuse the cell with a solution containing YM-244769 at the desired concentration.

    • Record the INCX in the presence of the compound to determine its inhibitory effect.

  • Data Analysis:

    • Measure the amplitude of the outward and inward INCX at specific voltages.

    • Calculate the percentage of inhibition by comparing the current amplitude in the presence and absence of YM-244769.

    • Generate concentration-response curves to determine the IC50 value of YM-244769.

Conclusion

This compound is a powerful and selective pharmacological tool for the study of Na+/Ca2+ exchange, particularly the NCX3 isoform. Its ability to preferentially inhibit the reverse mode of NCX makes it a valuable agent for investigating and potentially mitigating the pathological consequences of Ca2+ overload in various disease models, most notably in neuronal ischemia. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the unique properties of YM-244769 to advance our understanding of cellular ion homeostasis and to explore new therapeutic strategies for a range of disorders.

References

YM-244769 Dihydrochloride: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It details the compound's discovery and history, delineates its mechanism of action with a focus on its isoform and mode selectivity, and presents its key quantitative data in a structured format. Furthermore, this document offers detailed experimental protocols for researchers seeking to investigate YM-244769's effects, and visualizes its signaling pathway and experimental workflows through Graphviz diagrams.

Discovery and History

YM-244769, chemically known as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide dihydrochloride, is a novel small molecule inhibitor of the Na+/Ca2+ exchanger (NCX).[1] It was discovered and developed by scientists at Astellas Pharma Inc. (formerly through the merger of Yamanouchi Pharmaceutical and Fujisawa Pharmaceutical) as part of a research program focused on identifying new therapeutic agents for ischemic diseases.[2][3][4] The discovery of YM-244769 emerged from the screening of newly synthesized benzyloxyphenyl derivatives for their ability to inhibit the reverse mode (Ca2+ entry) of NCX1.[5]

Astellas Pharma, formed in 2005, has a history of drug discovery in various therapeutic areas, including cardiovascular and neurological disorders.[2][4] The development of selective NCX inhibitors like YM-244769 was driven by the understanding that dysregulation of intracellular Ca2+ homeostasis via NCX plays a critical role in the pathophysiology of conditions such as cerebral ischemia and cardiac arrhythmias. YM-244769 was identified as a promising candidate due to its high potency and, notably, its selectivity for the NCX3 isoform, which is predominantly expressed in the brain and skeletal muscle.[1][6]

Mechanism of Action

YM-244769 exerts its pharmacological effects by inhibiting the Na+/Ca2+ exchanger, a key membrane protein responsible for maintaining intracellular calcium homeostasis. NCX is an electrogenic transporter that can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx).

The primary mechanism of action of YM-244769 is the potent and selective inhibition of the reverse mode of NCX, thereby preventing the detrimental influx of Ca2+ that occurs under pathological conditions such as ischemia-induced intracellular Na+ accumulation.[6] Critically, YM-244769 exhibits a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][6] This isoform selectivity is significant, as NCX3 is highly expressed in neuronal tissues, suggesting a targeted therapeutic potential for neuroprotection.[1]

The signaling pathway affected by YM-244769 is central to cellular calcium regulation. By blocking the reverse mode of NCX3, YM-244769 helps to prevent Ca2+ overload in neurons, a key event in the ischemic cascade that leads to excitotoxicity and cell death.

YM244769_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NCX3 NCX3 Ca_in Ca²⁺ NCX3->Ca_in Na_in Na⁺ NCX3->Na_in Ca_overload Ca²⁺ Overload NCX3->Ca_overload Ca²⁺ Influx YM244769 YM-244769 YM244769->NCX3 Inhibits Ca_out Ca²⁺ Ca_out->NCX3 Ischemia Ischemia Na_increase ↑ [Na⁺]i Ischemia->Na_increase Na_increase->NCX3 Activates Reverse Mode Neurotoxicity Neurotoxicity & Cell Death Ca_overload->Neurotoxicity

Caption: Signaling pathway of YM-244769 in neuroprotection.

Quantitative Data

The inhibitory activity of YM-244769 has been quantified in various in vitro assays. The following tables summarize the key IC50 values for its effects on different NCX isoforms and modes of operation.

Table 1: Inhibitory Concentration (IC50) of YM-244769 on NCX Isoforms (Reverse Mode)

NCX IsoformIC50 (nM)Cell SystemAssay
NCX168NCX1-transfected fibroblasts45Ca2+ uptake
NCX296NCX2-transfected fibroblasts45Ca2+ uptake
NCX318NCX3-transfected fibroblasts45Ca2+ uptake

Table 2: Inhibitory Concentration (IC50) of YM-244769 on NCX1 Current (Electrophysiology)

NCX Current ModeIC50 (µM)Cell System
Bidirectional (outward and inward)~0.1Guinea pig cardiac ventricular myocytes
Unidirectional (outward, Ca2+ entry)0.05Guinea pig cardiac ventricular myocytes
Unidirectional (inward, Ca2+ exit)>10 (only ~50% inhibition at 10 µM)Guinea pig cardiac ventricular myocytes

Experimental Protocols

45Ca2+ Uptake Assay for NCX Activity

This protocol is designed to measure the reverse mode of Na+/Ca2+ exchange activity in cells expressing NCX isoforms.

Ca45_Uptake_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture NCX-transfected fibroblasts to confluence plating Plate cells in 24-well plates cell_culture->plating wash1 Wash cells with Na⁺-free medium plating->wash1 na_load Load cells with Na⁺ by incubating in Na⁺-rich medium wash1->na_load wash2 Wash cells with Na⁺-free, Ca²⁺-free medium na_load->wash2 incubation Incubate with YM-244769 and ⁴⁵Ca²⁺ in Na⁺-free medium wash2->incubation termination Terminate uptake with ice-cold La³⁺ solution incubation->termination lysis Lyse cells termination->lysis scintillation Measure ⁴⁵Ca²⁺ radioactivity by scintillation counting lysis->scintillation normalization Normalize to protein concentration scintillation->normalization calculation Calculate IC₅₀ values normalization->calculation

Caption: Workflow for the 45Ca2+ uptake assay.

Materials:

  • NCX-transfected fibroblast cell lines (NCX1, NCX2, or NCX3)

  • 24-well culture plates

  • Na+-free medium (e.g., choline chloride-based)

  • Na+-rich loading medium (containing a high concentration of NaCl)

  • 45CaCl2

  • YM-244769 stock solution

  • Ice-cold LaCl3 termination solution

  • Cell lysis buffer

  • Scintillation counter and vials

  • Protein assay reagents

Procedure:

  • Cell Culture: Culture NCX-transfected fibroblasts in appropriate media until confluent.

  • Plating: Seed cells into 24-well plates and grow to confluence.

  • Na+ Loading:

    • Wash the cells twice with Na+-free medium.

    • Incubate the cells in a Na+-rich loading medium for 30 minutes to increase intracellular Na+ concentration.

  • Assay Initiation:

    • Wash the cells rapidly with Na+-free, Ca2+-free medium to remove extracellular Na+.

    • Immediately add the reaction mixture containing Na+-free medium, 45CaCl2, and varying concentrations of YM-244769.

  • Uptake and Termination:

    • Allow the 45Ca2+ uptake to proceed for a defined period (e.g., 1 minute).

    • Terminate the reaction by rapidly aspirating the reaction mixture and washing the cells three times with an ice-cold LaCl3 solution to displace extracellular 45Ca2+.

  • Measurement:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the cell lysates for normalization.

  • Data Analysis:

    • Calculate the rate of 45Ca2+ uptake at each concentration of YM-244769.

    • Plot the percentage of inhibition against the log concentration of YM-244769 and determine the IC50 value using a suitable curve-fitting algorithm.

Whole-Cell Patch-Clamp Electrophysiology for NCX Current Measurement

This protocol outlines the measurement of NCX currents (INCX) in isolated cardiomyocytes using the whole-cell patch-clamp technique.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording Procedure cluster_analysis Data Analysis cell_isolation Isolate single ventricular myocytes pipette_prep Fabricate and fill patch pipettes cell_isolation->pipette_prep giga_seal Form a giga-ohm seal on a myocyte pipette_prep->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell equilibration Allow for intracellular dialysis and equilibration whole_cell->equilibration protocol_run Apply voltage-clamp protocol to elicit I_NCX equilibration->protocol_run drug_app Apply YM-244769 via perfusion system protocol_run->drug_app current_measure Measure I_NCX amplitude before and after drug application drug_app->current_measure subtraction Subtract background currents current_measure->subtraction dose_response Construct dose-response curve and calculate IC₅₀ subtraction->dose_response

Caption: Workflow for whole-cell patch-clamp recording of INCX.

Materials:

  • Isolated single ventricular myocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system)

  • Borosilicate glass capillaries for pipettes

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • YM-244769 stock solution

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes from cardiac tissue using enzymatic digestion.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Recording:

    • Place the isolated myocytes in a recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow for dialysis of the pipette solution into the cell for several minutes.

  • Voltage-Clamp Protocol:

    • Clamp the cell at a holding potential (e.g., -40 mV).

    • Apply a voltage ramp or step protocol to elicit both outward (reverse mode) and inward (forward mode) NCX currents.

  • Drug Application:

    • Record baseline INCX.

    • Apply YM-244769 at various concentrations to the bath via the perfusion system.

    • Record INCX in the presence of the drug.

  • Data Analysis:

    • Measure the peak outward and inward INCX amplitudes before and after drug application.

    • Subtract any leak or background currents.

    • Calculate the percentage of inhibition for each concentration of YM-244769.

    • Construct a dose-response curve and determine the IC50 value.

Chemical Synthesis

The detailed chemical synthesis pathway for this compound is proprietary information of Astellas Pharma Inc. and is not publicly available in the scientific literature. The compound is a complex molecule belonging to the benzyloxyphenyl class of NCX inhibitors. Its synthesis would involve multiple steps to construct the nicotinamide core and attach the substituted phenoxy and aminobenzyl moieties.

Conclusion

This compound is a valuable research tool and a potential therapeutic agent due to its potent and selective inhibition of the Na+/Ca2+ exchanger, particularly the NCX3 isoform. Its ability to preferentially block the reverse mode of NCX makes it a promising candidate for mitigating Ca2+ overload-induced cellular damage in neurological and cardiovascular disorders. The experimental protocols and data presented in this guide provide a foundation for further investigation into the pharmacological properties and therapeutic applications of this compound.

References

The Tipping Point: NCX Inhibition as a Neuroprotective Strategy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Sodium-Calcium Exchanger in Neuronal Injury and Protection

Abstract

The sodium-calcium exchanger (NCX) is a critical plasma membrane transporter responsible for maintaining intracellular calcium ([Ca²⁺]i) and sodium ([Na⁺]i) homeostasis in neurons. Under physiological conditions, it primarily operates in a "forward mode," extruding Ca²⁺ to protect against calcium overload. However, during pathological events such as cerebral ischemia, the collapse of ionic gradients forces the NCX into a detrimental "reverse mode," importing Ca²⁺ and exacerbating excitotoxic neuronal death. This guide provides a comprehensive technical overview of the role of NCX in neuroprotection, focusing on the mechanism of its pathological reversal and the therapeutic potential of its inhibition. We present quantitative data on key pharmacological inhibitors, detailed experimental protocols for studying NCX-mediated injury, and visual diagrams of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for stroke and other neurodegenerative disorders.

The Dual Role of the Sodium-Calcium Exchanger (NCX) in Neuronal Homeostasis

The NCX is a bidirectional ion transporter with three main isoforms found in the brain: NCX1, NCX2, and NCX3.[1][2] All three are present in neurons and glial cells, though their distribution varies by region and cell type.[3] The transporter's directionality is not fixed but is dynamically determined by the transmembrane electrochemical gradients of Na⁺ and Ca²⁺, as well as the membrane potential.[1][2]

  • Forward Mode (Ca²⁺ Efflux): Under normal physiological conditions, the steep inwardly directed Na⁺ gradient drives the extrusion of one Ca²⁺ ion in exchange for the influx of three Na⁺ ions. This mode is a high-capacity system crucial for rapidly lowering elevated intracellular Ca²⁺ following neuronal activity, thus preventing Ca²⁺ toxicity.[4][5]

  • Reverse Mode (Ca²⁺ Influx): During pathological states like cerebral ischemia, two critical events occur: (1) ATP depletion inhibits the Na⁺/K⁺-ATPase, leading to a massive accumulation of intracellular Na⁺, and (2) the cell membrane depolarizes.[6] This combination dissipates the normal Na⁺ gradient, causing the NCX to reverse its direction of transport.[6][7] In this mode, it exports three Na⁺ ions in exchange for importing one Ca²⁺ ion, contributing significantly to the toxic Ca²⁺ overload that triggers neuronal death cascades.[1][2]

NCX Inhibition: A Targeted Neuroprotective Strategy

The pathological reversal of NCX during ischemia makes its inhibition a prime therapeutic target. By blocking the reverse mode, inhibitors can prevent a major source of Ca²⁺ entry, thereby mitigating downstream excitotoxic events.

Mechanism of Ischemic Injury and NCX Inhibitor Intervention

During an ischemic event, the failure of cellular energy metabolism initiates a catastrophic signaling cascade. The reversal of NCX is a key tipping point in this process. Inhibition of this reversal can preserve ionic homeostasis and protect neurons.

The signaling pathway below illustrates the central role of NCX reversal in ischemic neuronal death and the point of therapeutic intervention.

NCX_Pathway cluster_0 Ischemic Insult cluster_1 NCX-Mediated Injury Cascade Ischemia Cerebral Ischemia ATP_Depletion ATP Depletion Ischemia->ATP_Depletion NaK_Pump_Fail Na+/K+ Pump Failure ATP_Depletion->NaK_Pump_Fail Na_Influx ↑ Intracellular [Na+] NaK_Pump_Fail->Na_Influx Depolarization Membrane Depolarization NaK_Pump_Fail->Depolarization NCX_Reversal NCX Reverse Mode Activation Na_Influx->NCX_Reversal Depolarization->NCX_Reversal Ca_Overload ↑↑ Intracellular [Ca2+] (Calcium Overload) NCX_Reversal->Ca_Overload Calpain_Activation Calpain Activation Ca_Overload->Calpain_Activation Apoptosis Apoptosis & Necrosis (Neuronal Death) Ca_Overload->Apoptosis NCX3_Cleavage NCX3 Cleavage Calpain_Activation->NCX3_Cleavage Feedback Loop Calpain_Activation->Apoptosis NCX_Inhibitor NCX Inhibitor (e.g., SEA0400, YM-244769) NCX_Inhibitor->NCX_Reversal BLOCKS

Caption: Ischemic cascade leading to NCX reversal and neuronal death.

This cascade highlights a particularly destructive feedback loop where Ca²⁺-activated proteases, such as calpains, can cleave and degrade NCX isoforms, particularly NCX3.[8][9][10] This degradation impairs the cell's ability to restore normal Ca²⁺ efflux even if energy metabolism were recovered, thus sealing the neuron's fate.

Pharmacological Inhibitors of NCX

Several small molecules have been developed to inhibit NCX activity. Many modern inhibitors show a preference for the reverse (Ca²⁺ influx) mode, which is ideal for therapeutic use as it minimizes disruption to the crucial forward mode under normal conditions.[11]

InhibitorTarget Isoform(s)IC₅₀ (Reverse Mode)Experimental ModelKey Neuroprotective FindingReference
SEA0400 NCX1, NCX2, NCX35-33 nM (cultured neurons, glia)Rat transient MCAOReduced infarct volumes in cortex and striatum.[12]
KB-R7943 NCX1, NCX2, NCX32-4 µM (cultured neurons, glia)Quiescent cardiomyocytesReduced Ca²⁺ oscillations and LDH release post-hypoxia.[12][13]
YM-244769 NCX3 > NCX1/NCX218 nM (NCX3); 68-96 nM (NCX1/2)Hypoxia/reoxygenation (SH-SY5Y cells)Protected against hypoxia-induced neuronal cell damage.[3][14]
SN-6 NCX1 > NCX2/NCX3~2.9 µM (NCX1)Hypoxia/reoxygenation (renal cells)Protected against hypoxia-induced cell damage.[15]

Key Experimental Methodologies

Studying the role of NCX inhibition in neuroprotection requires robust in vitro and in vivo models of ischemia. Below are detailed protocols for two of the most common experimental paradigms.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

OGD in primary neuronal cultures is a widely used model to simulate the core components of ischemic injury at the cellular level.[16]

Objective: To induce an ischemic-like injury in cultured neurons to test the efficacy of NCX inhibitors.

Protocol:

  • Cell Culture: Plate primary cortical neurons from embryonic day 14-18 mice or rats onto poly-D-lysine-coated plates at a density of ~200,000 cells/well. Culture for 7-10 days in Neurobasal medium supplemented with B27, L-glutamine, and antibiotics.[17]

  • Preparation for OGD:

    • Prepare an OGD buffer (e.g., 116 mM NaCl, 5.4 mM KCl, 0.8 mM MgSO₄, 1 mM NaH₂PO₄, 26.2 mM NaHCO₃, 1.8 mM CaCl₂, 0.01 mM glycine, pH 7.4) with no glucose.[17]

    • Place the OGD buffer in a hypoxic chamber (e.g., 95% N₂, 5% CO₂, 37°C) for at least 1 hour to deoxygenate.[17]

  • OGD Induction:

    • Wash the neuronal cultures once with the deoxygenated OGD buffer.

    • Replace the culture medium with the deoxygenated OGD buffer. If testing an NCX inhibitor, it should be added to this buffer.

    • Place the culture plates into the hypoxic chamber for a duration of 60-90 minutes.[17][18]

  • Reperfusion:

    • To simulate reperfusion, remove the plates from the chamber.

    • Replace the OGD buffer with the original, pre-warmed culture medium (containing glucose and oxygen).

    • Return the cultures to a standard normoxic incubator (95% Air, 5% CO₂, 37°C).

  • Assessment of Neuroprotection (24 hours post-OGD):

    • Cell Viability: Quantify neuronal death using assays such as Lactate Dehydrogenase (LDH) release into the medium (measures membrane rupture) or MTT assay (measures mitochondrial metabolic activity).[18][19][20]

    • Apoptosis: Use TUNEL staining or immunofluorescence for cleaved caspase-3 to quantify apoptotic cells.

    • Morphology: Image neurons stained with markers like MAP2 to assess dendritic integrity.[18]

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the gold standard for preclinical stroke research, mimicking the vascular occlusion that occurs in a majority of human ischemic strokes.[1][21]

Objective: To induce a focal cerebral ischemic stroke in a rodent to evaluate the effect of an NCX inhibitor on infarct volume.

MCAO_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_treatment Ischemia & Reperfusion cluster_analysis Post-Operative Analysis Animal_Prep 1. Animal Anesthesia & Temperature Control (37°C) Suture_Prep 2. Prepare Silicone-Coated 7-0 Nylon Filament Neck_Incision 3. Midline Neck Incision & Expose Carotid Arteries Suture_Prep->Neck_Incision Isolate_Vessels 4. Isolate & Ligate External Carotid Artery (ECA) Neck_Incision->Isolate_Vessels Insert_Filament 5. Insert Filament into ECA, Advance into Internal Carotid (ICA) Isolate_Vessels->Insert_Filament Block_MCA 6. Occlude Middle Cerebral Artery (MCA) Origin Insert_Filament->Block_MCA LDF_Confirm 7. Confirm Occlusion with Laser Doppler Flowmetry (>80% drop) Block_MCA->LDF_Confirm Ischemia_Period 8. Maintain Occlusion (e.g., 60-90 min) LDF_Confirm->Ischemia_Period Reperfusion 9. Withdraw Filament to Allow Reperfusion Ischemia_Period->Reperfusion Suture_Close 10. Close Incision & Recover Animal Reperfusion->Suture_Close Sacrifice 11. Sacrifice Animal (e.g., 24 hours post-MCAO) Suture_Close->Sacrifice Brain_Slice 12. Remove Brain & Section (2 mm coronal slices) Sacrifice->Brain_Slice TTC_Staining 13. Incubate Slices in 2% TTC Solution (37°C, 20 min) Brain_Slice->TTC_Staining Quantify 14. Image Slices & Quantify Infarct Volume (White Area) TTC_Staining->Quantify

Caption: Standard workflow for the transient MCAO model in rodents.

Protocol Details:

  • Filament Insertion (Koizumi Method): A silicone-coated 7-0 nylon monofilament is introduced through a small incision in the external carotid artery (ECA) stump, advanced into the internal carotid artery (ICA), and lodged at the origin of the middle cerebral artery (MCA) to block blood flow.[21][22]

  • Occlusion & Reperfusion: The filament is typically left in place for 45-90 minutes to induce ischemia. For a transient MCAO model, the filament is then withdrawn to allow for reperfusion, mimicking clinical scenarios.[1][23]

  • Infarct Volume Measurement (TTC Staining): 24-48 hours post-MCAO, the animal is euthanized, and the brain is sectioned. Slices are incubated in 2% 2,3,5-triphenyltetrazolium chloride (TTC).[7] Viable tissue, rich in mitochondrial dehydrogenases, converts the colorless TTC into a red formazan precipitate. Infarcted tissue, lacking this enzymatic activity, remains white or pale.[5][24][25] The unstained area is then quantified using image analysis software to determine the total infarct volume.[1][25]

Challenges and Future Directions

While NCX inhibition is a promising neuroprotective strategy, several challenges remain.

  • Isoform Selectivity: Developing inhibitors that can selectively target a single NCX isoform (e.g., NCX3, which is implicated in excitotoxicity) could offer a more refined therapeutic profile with fewer off-target effects.[14]

  • Mode Selectivity: Ensuring inhibitors strongly prefer the reverse mode over the forward mode is critical to avoid disrupting normal Ca²⁺ extrusion and potentially inducing cardiotoxicity or other adverse effects.[11]

  • Therapeutic Window: As with all stroke therapies, the time window for effective administration of NCX inhibitors post-insult needs to be rigorously defined. Early intervention during the phase of ionic dysregulation is likely key.

Conclusion

The pathological reversal of the sodium-calcium exchanger is a critical mechanism driving Ca²⁺ overload and neuronal death following ischemic injury. Pharmacological inhibition of this reverse mode activity represents a highly targeted and rational approach to neuroprotection. Preclinical data from both in vitro and in vivo models demonstrate that NCX inhibitors can significantly reduce cell death and infarct volume. Further development of isoform- and mode-selective inhibitors holds significant promise for translating this strategy into a viable clinical therapy for stroke and related neurodegenerative conditions.

References

Target Validation of YM-244769 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical plasma membrane transporter responsible for maintaining cellular calcium homeostasis. This document provides an in-depth technical overview of the target validation for YM-244769, with a focus on its preferential inhibition of the NCX3 isoform. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of the compound's mechanism of action and the experimental methodologies used for its characterization.

The Na+/Ca2+ exchanger facilitates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). It can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx), depending on the transmembrane ionic gradients and membrane potential.[1] Under pathological conditions such as cerebral ischemia, the reverse mode of NCX can be exacerbated, leading to a detrimental increase in intracellular Ca2+.[1] YM-244769 has been shown to preferentially inhibit this reverse mode of NCX, highlighting its therapeutic potential in neurodegenerative conditions.[2]

Quantitative Data Summary

The inhibitory potency and selectivity of YM-244769 against different NCX isoforms have been quantified using various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values obtained from these studies.

Target IsoformAssay TypeExperimental SystemIC50 Value (nM)Reference
NCX1 45Ca2+ UptakeNCX1-transfected cells68 ± 2.9[3]
NCX2 45Ca2+ UptakeNCX2-transfected cells96 ± 3.5[3]
NCX3 45Ca2+ UptakeNCX3-transfected cells18 ± 1.0[2][3][4]
NCX (unidirectional outward current) ElectrophysiologyGuinea pig cardiac ventricular myocytes50[3]
NCX (bidirectional outward and inward current) ElectrophysiologyGuinea pig cardiac ventricular myocytes~100[3]

Experimental Protocols

The validation of YM-244769's target engagement relies on robust experimental methodologies. The following sections detail the protocols for the key assays used to characterize its inhibitory activity.

45Ca2+ Uptake Assay for NCX Inhibition

This assay measures the ability of a compound to inhibit the influx of radioactive calcium into cells expressing a specific NCX isoform, providing a direct measure of the inhibition of the reverse mode of the exchanger.

Materials:

  • Cells stably transfected with NCX1, NCX2, or NCX3 isoforms

  • Assay Buffer (e.g., HEPES-buffered saline)

  • 45CaCl2 (radiolabeled calcium)

  • This compound stock solution

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Seed the transfected cells in 96-well plates and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of YM-244769 for a defined period (e.g., 30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the calcium uptake by adding assay buffer containing 45CaCl2 to each well.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold stop solution (e.g., buffer containing LaCl3 to block Ca2+ channels).

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated 45Ca2+ using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the YM-244769 concentration and fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology for NCX Current Measurement

This technique allows for the direct measurement of the ionic currents flowing through the NCX in the cell membrane, providing detailed information about the compound's effect on both forward and reverse modes of the exchanger.

Materials:

  • Isolated cells expressing NCX (e.g., cardiomyocytes, transfected cells)

  • Patch clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Extracellular and intracellular solutions with defined ionic compositions

  • This compound stock solution

Procedure:

  • Cell Preparation: Isolate and plate the cells on coverslips suitable for microscopy.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit NCX currents. The specific composition of the intracellular and extracellular solutions can be manipulated to isolate the forward or reverse mode of the exchanger. For instance, to measure the reverse mode (Ca2+ influx), the intracellular Na+ concentration is elevated.

  • Compound Application: Perfuse the cell with an extracellular solution containing YM-244769 at various concentrations.

  • Data Analysis: Measure the change in the amplitude of the NCX current in the presence of the compound to determine the extent of inhibition. IC50 values can be calculated as described for the uptake assay.

Mandatory Visualizations

Signaling Pathway of NCX Inhibition by YM-244769

NCX_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space High Na+ High Na+ NCX3 NCX3 High Na+->NCX3 3 Na+ Low Ca2+ Low Ca2+ Low Ca2+->NCX3 1 Ca2+ Low Na+ Low Na+ NCX3->Low Na+ 3 Na+ High Ca2+ Pathological [Ca2+]i Increase NCX3->High Ca2+ 1 Ca2+ (Reverse Mode) Downstream Downstream Ca2+-dependent Signaling (e.g., Calcineurin, CaMKII) High Ca2+->Downstream Neurotoxicity Neurotoxicity Downstream->Neurotoxicity YM244769 YM-244769 YM244769->NCX3 Inhibition

Caption: Signaling pathway illustrating the reverse mode of NCX3 and its inhibition by YM-244769.

Experimental Workflow for 45Ca2+ Uptake Assay

Uptake_Assay_Workflow A 1. Seed NCX-transfected cells in 96-well plate B 2. Pre-incubate with YM-244769 A->B C 3. Add 45Ca2+ to initiate uptake B->C D 4. Terminate uptake with ice-cold stop solution C->D E 5. Lyse cells D->E F 6. Measure radioactivity (Scintillation Counting) E->F G 7. Analyze data and determine IC50 F->G

Caption: A typical experimental workflow for the 45Ca2+ uptake assay.

References

A Comprehensive Pharmacological Profile of YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YM-244769, chemically identified as N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide, is a potent, selective, and orally active inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3] This technical document provides a detailed overview of its pharmacological properties, mechanism of action, and its effects demonstrated in both in vitro and in vivo models. YM-244769 exhibits a notable preference for the NCX3 isoform and preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger, making it a valuable tool for research and a potential therapeutic agent for conditions involving pathological Ca2+ overload, such as neuronal damage following ischemia.[1][2][4][5]

Mechanism of Action

The primary mechanism of action for YM-244769 is the inhibition of the Na+/Ca2+ exchanger. The NCX is a bidirectional transporter that plays a critical role in maintaining cellular Ca2+ homeostasis.[4] YM-244769's inhibitory profile is characterized by two key features:

  • Mode Selectivity : It preferentially blocks the "reverse mode" of the NCX, which facilitates the influx of Ca2+ into the cell in exchange for Na+ efflux.[2][4][6] This mode becomes particularly detrimental under pathological conditions like ischemia, where intracellular Na+ concentration rises. Conversely, the compound has minimal effect on the "forward mode" (Ca2+ efflux), which is the primary mechanism for extruding Ca2+ from the cell under normal physiological conditions.[2][4]

  • Isoform Selectivity : Among the three main NCX isoforms, YM-244769 is most potent against NCX3, showing approximately four to five times greater selectivity for NCX3 compared to NCX1 and NCX2.[4]

Electrophysiological studies have further confirmed that the inhibitory effect of YM-244769 on the NCX current (INCX) is dependent on the intracellular Na+ concentration ([Na+]i).[6] Mutagenesis studies have identified that the α-2 region within the large intracellular loop of the exchanger is a crucial determinant of the drug's differential activity between isoforms, with the Gly833 residue in NCX1 being particularly important.[2][5]

cluster_0 Cellular Environment cluster_1 Outcome YM YM-244769 NCX3 NCX3 Transporter (Plasma Membrane) YM->NCX3 Inhibits Neuroprotection Neuroprotection YM->Neuroprotection Promotes Ca_in Pathological Ca²⁺ Influx (Reverse Mode) NCX3->Ca_in Mediates Na_out Na⁺ Efflux NCX3->Na_out Mediates Cell_Damage Neuronal Cell Damage Ca_in->Cell_Damage Leads to

Caption: Mechanism of YM-244769 neuroprotective action.

Quantitative Pharmacological Data

The inhibitory potency of YM-244769 has been quantified in various experimental systems. The data below is summarized from radiolabeled flux assays and electrophysiological measurements.

Table 1: Inhibitory Potency (IC50) on NCX Isoforms (Reverse Mode)

This table summarizes the IC50 values for YM-244769 inhibiting the intracellular Na+-dependent 45Ca2+ uptake (reverse mode) in transfected cell lines.

NCX IsoformIC50 (nM)Reference(s)
NCX168 ± 2.9[1][4]
NCX296 ± 3.5[1][4]
NCX318 ± 1.0[1][2][4][5]
Table 2: Inhibitory Potency (IC50) on NCX1 Current (Guinea Pig Cardiomyocytes)

This table presents the IC50 values from electrophysiological studies on guinea pig cardiac ventricular myocytes, which primarily express the NCX1 isoform.

NCX Current ModeIC50 (µM)NotesReference(s)
Unidirectional Outward (Ca2+ Entry)0.05-[1][6]
Bidirectional (Outward & Inward)~0.1-[6]
Unidirectional Inward (Ca2+ Exit)>1010 µM resulted in only ~50% inhibition.[6]

Experimental Protocols

The pharmacological profile of YM-244769 was established using standardized and robust methodologies.

45Ca2+ Uptake Assay (Reverse Mode Inhibition)

This assay quantifies the inhibitory effect of YM-244769 on the reverse mode of NCX.

  • Cell Lines : CCL39 fibroblasts stably transfected to express high levels of either NCX1, NCX2, or NCX3 were used.[4]

  • Protocol :

    • Cells are cultured to confluence in appropriate media.

    • To load the cells with Na+, they are pre-incubated in a Na+-rich, K+-free medium.

    • The Na+-loaded cells are then placed in a medium containing 45Ca2+ and varying concentrations of YM-244769 (e.g., 0.003-1 µM).[1][4]

    • The uptake of 45Ca2+ is allowed to proceed for a short, defined period (e.g., initial rates).

    • The reaction is stopped by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3) to remove extracellular 45Ca2+.

    • Intracellular 45Ca2+ is measured by scintillation counting after cell lysis.

    • IC50 values are calculated by fitting the dose-response data to a logistic equation.

cluster_workflow 45Ca2+ Uptake Assay Workflow A 1. Plate NCX-transfected CCL39 cells B 2. Pre-incubate in Na+-rich medium (Na+ loading) A->B C 3. Incubate with 45Ca2+ and YM-244769 (various concentrations) B->C D 4. Stop uptake with ice-cold LaCl3 wash C->D E 5. Lyse cells and measure intracellular 45Ca2+ (Scintillation Counting) D->E F 6. Analyze data and calculate IC50 value E->F

Caption: Experimental workflow for the 45Ca2+ uptake assay.
Whole-Cell Voltage Clamp Electrophysiology

This technique directly measures the NCX current (INCX) and its inhibition by YM-244769.

  • Preparation : Single cardiac ventricular myocytes were isolated from guinea pig hearts.[6]

  • Protocol :

    • A myocyte is selected and patch-clamped in the whole-cell configuration.

    • The intracellular (pipette) and extracellular solutions are controlled to isolate INCX from other ionic currents.

    • INCX is elicited by applying specific voltage-clamp protocols.

    • YM-244769 is applied to the cell via the extracellular solution at various concentrations.

    • The reduction in the amplitude of INCX is measured to determine the extent of inhibition.

    • The dependence on intracellular Na+ is tested by varying the Na+ concentration in the pipette solution.[6]

In Vitro and In Vivo Pharmacological Effects

In Vitro Neuroprotection

YM-244769 demonstrates significant protective effects in cellular models of ischemia-reperfusion injury.

  • In human neuroblastoma SH-SY5Y cells, which endogenously express both NCX1 and NCX3, YM-244769 efficiently protects against cell damage induced by hypoxia/reoxygenation.[1][2][5]

  • The neuroprotective potency of YM-244769 in SH-SY5Y cells was greater than that of other NCX inhibitors like KB-R7943 and SN-6.[2][4]

  • Conversely, in renal LLC-PK1 cells, which primarily express NCX1, the protective effect of YM-244769 was less pronounced.[2][5]

  • These findings strongly suggest that the neuroprotective effect is linked to its potent inhibition of NCX3.[2][5] Antisense knockdown experiments confirmed that NCX3 contributes more significantly to hypoxia/reoxygenation-induced neuronal damage than NCX1.[2][5]

cluster_pathway Proposed Neuroprotective Pathway Hypoxia Hypoxia / Reoxygenation (Ischemic Insult) Na_inc ↑ Intracellular [Na+] Hypoxia->Na_inc NCX3_rev NCX3 Reverse Mode Activation Na_inc->NCX3_rev Ca_overload Ca2+ Overload NCX3_rev->Ca_overload Damage Cell Damage / Apoptosis Ca_overload->Damage YM YM-244769 YM->NCX3_rev Inhibits

References

An In-depth Technical Guide to Na+/Ca2+ Exchanger Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sodium/Calcium (Na+/Ca2+) exchanger (NCX) is a critical plasma membrane transport protein responsible for maintaining intracellular calcium homeostasis in a wide variety of cell types. By coupling the electrochemical gradient of sodium to the counter-transport of calcium, NCX plays a pivotal role in cellular signaling, excitation-contraction coupling, and neuronal function. In mammals, the NCX family is encoded by three distinct genes, giving rise to three main protein isoforms: NCX1, NCX2, and NCX3. These isoforms exhibit unique tissue distributions, kinetic properties, and regulatory mechanisms, making them attractive targets for therapeutic intervention in a range of diseases, including cardiovascular disorders, neurological conditions, and cancer. This guide provides a comprehensive overview of the core characteristics of NCX isoforms, detailing their quantitative properties, the experimental methodologies used to study them, and the key signaling pathways that govern their function.

Data Presentation: Quantitative Properties of NCX Isoforms

The functional distinctions between NCX isoforms are rooted in their intrinsic kinetic properties and their differential expression across various tissues. The following tables summarize key quantitative data for each isoform, providing a basis for comparative analysis.

Parameter NCX1 NCX2 NCX3 Reference
Apparent Km for intracellular Ca2+ (μM) ~0.6 - 2.0~1.0~1.5 - 2.5
Apparent Km for extracellular Ca2+ (mM) ~1.5 - 5.0~1.5~1.5
Apparent Km for intracellular Na+ (mM) ~20 - 30~20~20
Apparent Km for extracellular Na+ (mM) ~80 - 100~80~80

Table 1: Comparative Ion Affinities of NCX Isoforms. This table presents the half-maximal saturation constants (Km) for the transported ions at both the intracellular and extracellular faces of the exchanger. These values can vary depending on the experimental system and conditions.

Tissue NCX1 NCX2 NCX3 Reference
Heart +++--[1]
Brain +++++++[1][2]
Skeletal Muscle +-+++[1]
Kidney ++--[1]
Smooth Muscle ++--
Pancreas (Islet cells) + (splice variants)--[3]

Table 2: Relative Tissue Distribution of NCX Isoforms. The table indicates the relative abundance of each NCX isoform in various tissues, with '+++' representing high expression, '++' moderate expression, '+' low expression, and '-' not typically detected. NCX1 is the most ubiquitously expressed isoform, while NCX2 and NCX3 have more restricted distributions.[1][2][3]

Experimental Protocols

A thorough understanding of NCX isoform function relies on a suite of specialized experimental techniques. The following sections provide detailed methodologies for key assays used to characterize NCX activity and regulation.

Measurement of NCX Activity using 45Ca2+ Uptake

This assay measures the influx of radioactive calcium (45Ca2+) into cells or vesicles, driven by an outwardly directed Na+ gradient.

Materials:

  • Cells or vesicles expressing the NCX isoform of interest

  • Na+-loading buffer (e.g., 140 mM NaCl, 10 mM HEPES, pH 7.4)

  • Na+-free uptake buffer (e.g., 140 mM KCl, 10 mM HEPES, pH 7.4)

  • 45CaCl2 stock solution

  • Stop solution (e.g., ice-cold 140 mM KCl, 2 mM EGTA)

  • Scintillation fluid and counter

Procedure:

  • Cell/Vesicle Preparation: Culture and harvest cells expressing the desired NCX isoform. If using vesicles, prepare them from tissues or cell lines of interest.

  • Na+ Loading: Incubate the cells or vesicles in Na+-loading buffer for a sufficient time to establish a high intracellular Na+ concentration.

  • Initiation of Uptake: Rapidly dilute the Na+-loaded cells/vesicles into the Na+-free uptake buffer containing a known concentration of 45CaCl2. This creates an outwardly directed Na+ gradient, driving 45Ca2+ uptake via the reverse mode of the exchanger.

  • Termination of Uptake: At specific time points, add ice-cold stop solution to quench the reaction. The EGTA in the stop solution chelates extracellular 45Ca2+, preventing further uptake.

  • Washing: Rapidly filter the samples through a membrane filter and wash with ice-cold stop solution to remove extracellular 45Ca2+.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of retained 45Ca2+ using a scintillation counter.

  • Data Analysis: Plot the 45Ca2+ uptake over time to determine the initial rate of exchange activity.

Measurement of Na+/Ca2+ Exchange Currents using Patch-Clamp Electrophysiology

The giant patch-clamp technique allows for the direct measurement of the electrogenic currents generated by NCX activity.

Materials:

  • Cells expressing the NCX isoform of interest

  • Patch-clamp rig with amplifier, headstage, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (intracellular-like, e.g., containing a defined [Na+] and [Ca2+])

  • Bath solution (extracellular-like, e.g., containing varying [Na+] and [Ca2+])

  • Pharmacological blockers (e.g., Ni2+, KB-R7943) to isolate NCX currents

Procedure:

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 1-3 MΩ.

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.

  • Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

  • Giant Patch Excision: After gigaseal formation, retract the pipette to excise a large patch of membrane, with the intracellular face of the membrane now exposed to the bath solution.

  • Current Recording: Apply a voltage-clamp protocol to the patch and record the resulting currents. NCX currents are typically elicited by rapid changes in the ionic composition of the bath solution (e.g., switching from a Na+-containing to a Na+-free solution to induce outward current).

  • Data Analysis: Isolate the NCX-specific current by subtracting the current remaining after application of a specific NCX inhibitor. Analyze the current-voltage (I-V) relationship and kinetic properties of the exchanger.

Co-immunoprecipitation of NCX and Associated Signaling Proteins

This technique is used to identify proteins that physically interact with NCX isoforms, providing insights into their regulation and formation of signaling complexes.

Materials:

  • Cells or tissue expressing the NCX isoform of interest

  • Lysis buffer (non-denaturing, containing protease and phosphatase inhibitors)

  • Antibody specific to the NCX isoform of interest

  • Protein A/G-agarose or magnetic beads

  • Wash buffer

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells or tissue in a non-denaturing lysis buffer to solubilize membrane proteins while preserving protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the target NCX isoform.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the NCX protein and any associated proteins.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the interacting partners by Western blotting with specific antibodies or by mass spectrometry.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate NCX function and a typical experimental workflow.

NCX_PKA_PKC_Regulation cluster_PKA PKA Pathway cluster_PKC PKC Pathway BetaAR β-Adrenergic Receptor Gs Gs BetaAR->Gs Agonist AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates NCX1 NCX1 PKA->NCX1 Phosphorylates (Controversial) GPCR Gq-coupled Receptor Gq Gq GPCR->Gq Agonist PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates PKC->NCX1 Phosphorylates

Caption: Regulation of NCX1 by PKA and PKC signaling pathways.

NCX_Akt_Regulation cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates CREB CREB Akt->CREB Activates Proteasome Proteasome Akt->Proteasome Inhibits Degradation of NCX3 NCX1_gene NCX1 Gene CREB->NCX1_gene Increases Transcription NCX3_protein NCX3 Protein Proteasome->NCX3_protein Degrades

Caption: Regulation of NCX1 and NCX3 expression by the PI3K/Akt pathway.

NCX_NKA_Microdomain cluster_membrane Plasma Membrane Microdomain NCX1 NCX1 Na_in [Na+]in NCX1->Na_in 3 Na+ Ca_out [Ca2+]out NCX1->Ca_out NKA Na+/K+-ATPase (α2/α3 subunits) NKA->NCX1 Functional Coupling Src Src Kinase NKA->Src Signaling Interaction NKA->Na_in 3 Na+ Na_out [Na+]out NKA->Na_out ADP ADP + Pi NKA->ADP Na_out->NCX1 Ca_in [Ca2+]in Ca_in->NCX1 1 Ca2+ K_in [K+]in K_in->NKA K_out [K+]out K_out->NKA 2 K+ ATP ATP ATP->NKA

Caption: Functional and signaling interaction within the NCX1-Na+/K+-ATPase microdomain.

CoIP_Workflow start Start: Cells/Tissue expressing NCX isoform lysis Cell Lysis (Non-denaturing buffer) start->lysis ip Immunoprecipitation (Incubate with anti-NCX antibody) lysis->ip capture Complex Capture (Add Protein A/G beads) ip->capture wash Wash Beads (Remove non-specific binders) capture->wash elute Elution (Release protein complex) wash->elute analysis Analysis: SDS-PAGE & Western Blot or Mass Spectrometry elute->analysis

Caption: A generalized workflow for Co-immunoprecipitation of NCX-interacting proteins.

Conclusion

The study of Na+/Ca2+ exchanger isoforms is a dynamic and evolving field with significant implications for human health and disease. NCX1, NCX2, and NCX3, with their distinct properties and patterns of expression, offer a rich landscape for basic research and targeted drug development. A thorough understanding of their quantitative characteristics, the methodologies to probe their function, and the intricate signaling networks that control them is essential for advancing our knowledge and developing novel therapeutic strategies. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of these vital ion transporters.

References

Methodological & Application

YM-244769 Dihydrochloride: In Vivo Administration Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a notable preference for the NCX3 isoform over NCX1 and NCX2.[1][2] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of NCX in various physiological and pathological processes. Primarily recognized for its neuroprotective potential, YM-244769 is orally active, presenting a significant advantage for in vivo studies.[1] This document provides a detailed overview of its mechanism of action, quantitative data on its inhibitory activity, and a generalized protocol for its in vivo administration in murine models.

Mechanism of Action

YM-244769 exerts its effect by inhibiting the Na+/Ca2+ exchanger, a membrane protein crucial for maintaining calcium homeostasis within cells. The NCX typically operates in two modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter. Under pathological conditions such as ischemia, the reverse mode can become detrimental, leading to cytotoxic calcium overload. YM-244769 has been shown to preferentially inhibit the reverse (Ca2+ entry) mode of NCX.[3] By blocking this influx of calcium, YM-244769 can mitigate cellular damage in conditions of calcium dysregulation.

Quantitative Data

The following tables summarize the in vitro inhibitory potency of YM-244769 against different NCX isoforms and its documented in vivo dosage for a specific physiological effect.

Table 1: In Vitro Inhibitory Activity of YM-244769

Target IsoformIC₅₀ (nM)Assay SystemReference
NCX1~68⁴⁵Ca²⁺ uptake in transfectants[1]
NCX2~96⁴⁵Ca²⁺ uptake in transfectants[1]
NCX3~18⁴⁵Ca²⁺ uptake in transfectants[1]

Table 2: In Vivo Dosage of YM-244769 in Mice

Effect StudiedRoute of AdministrationDosage RangeAnimal ModelReference
Natriuretic ActionOral (p.o.)0.1 - 1 mg/kgMice[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of YM-244769 is the direct inhibition of the Na+/Ca2+ exchanger. The following diagrams illustrate this mechanism and a general workflow for in vivo administration.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NCX Na+/Ca2+ Exchanger (NCX) Ca_in Ca2+ NCX->Ca_in Na_in 3 Na+ NCX->Na_in Na_out 3 Na+ Na_out->NCX Reverse Mode Ca_overload Ca2+ Overload Ca_in->Ca_overload Ca_out Ca2+ Ca_out->NCX Forward Mode YM244769 YM-244769 YM244769->NCX Inhibits Cell_Damage Cellular Damage Ca_overload->Cell_Damage

Caption: Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.

prep Preparation of YM-244769 Dihydrochloride Solution/Suspension admin In Vivo Administration (e.g., Oral Gavage) prep->admin animal_prep Animal Acclimatization and Baseline Measurements animal_prep->admin monitoring Post-Administration Monitoring and Data Collection admin->monitoring analysis Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->analysis

Caption: General experimental workflow for in vivo administration.

Experimental Protocols

The following is a generalized protocol for the in vivo administration of this compound in a murine model. Note: Specific details regarding the administration vehicle for YM-244769 are not explicitly stated in the reviewed literature. The proposed vehicle is based on common practices for administering hydrophobic small molecules to rodents. Researchers should perform their own solubility and stability tests.

Objective: To assess the in vivo efficacy of this compound in a relevant animal model (e.g., a model of cerebral ischemia).

Materials:

  • This compound

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a solution containing DMSO, PEG400, and Tween 80 in saline)

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Preparation of Dosing Solution/Suspension:

    • Note: Due to the hydrochloride salt form, initial attempts should be made to dissolve YM-244769 in sterile water or saline. If solubility is limited, a suspension vehicle is recommended.

    • For a suspension: Weigh the required amount of this compound. Prepare a 0.5% CMC solution by slowly adding CMC to sterile water while stirring. Add the powdered YM-244769 to the vehicle and vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.

    • For a solution (if solubility allows): Dissolve this compound in a small amount of DMSO, then dilute with PEG400, Tween 80, and saline to the final desired concentration and volume. Ensure the final concentration of DMSO is minimal to avoid toxicity.

    • The concentration should be calculated based on the desired dose (e.g., 0.1-1 mg/kg) and the average weight of the animals, with a typical administration volume of 5-10 mL/kg.

  • Animal Handling and Dosing:

    • All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

    • Allow animals to acclimatize to the facility for at least one week prior to the experiment.

    • Record the body weight of each animal before dosing to calculate the exact volume to be administered.

    • Administer the prepared YM-244769 solution/suspension or vehicle control via the desired route (e.g., oral gavage). For oral administration, use a proper-sized gavage needle to minimize stress and injury.

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse effects immediately after dosing and at regular intervals as dictated by the experimental design.

    • For efficacy studies (e.g., neuroprotection in a stroke model), the timing of administration relative to the induced injury is critical and should be based on the study's hypothesis (e.g., pre-treatment, or post-treatment at various time points).

    • Collect relevant data throughout the study, which may include behavioral tests, physiological measurements, or imaging.

  • Endpoint Analysis:

    • Collect tissues or samples for downstream analysis, such as histology to determine infarct volume, or biochemical assays for specific biomarkers.

Disclaimer: This protocol is a general guideline. The optimal dosage, administration route, frequency, and vehicle should be determined by the researcher for their specific experimental model and objectives. A vehicle-only control group should always be included in the experimental design.

References

Application Notes and Protocols for YM-244769 Dihydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a preferential blockade of the NCX3 isoform.[1][2][3] This benzyloxyphenyl derivative is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NCX in various cell types. Notably, YM-244769 preferentially inhibits the reverse mode (Ca2+ entry) of the exchanger, making it particularly useful for studying conditions associated with intracellular Na+ overload and subsequent Ca2+ dysregulation.[1][4]

These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology experiments to characterize its effects on NCX currents (INCX).

Data Presentation

Inhibitory Potency of YM-244769 on NCX Isoforms and Modes
TargetCell TypeExperimental MethodParameterValueReference
NCX1Guinea Pig Cardiac Ventricular MyocytesWhole-cell Patch ClampIC50 (Bidirectional INCX)~0.1 µM[4]
NCX1Guinea Pig Cardiac Ventricular MyocytesWhole-cell Patch ClampIC50 (Unidirectional Outward INCX - Ca2+ Entry Mode)0.05 µM[4]
NCX1Guinea Pig Cardiac Ventricular MyocytesWhole-cell Patch ClampInhibition % (Unidirectional Inward INCX - Ca2+ Exit Mode)~50% at 10 µM[4]
NCX3NCX3-transfected Fibroblasts45Ca2+ Uptake AssayIC50 (Intracellular Na+-dependent Ca2+ uptake)18 nM[2]
NCX1NCX1-transfected Fibroblasts45Ca2+ Uptake AssayIC50 (Intracellular Na+-dependent Ca2+ uptake)68 nM[2]
NCX2NCX2-transfected Fibroblasts45Ca2+ Uptake AssayIC50 (Intracellular Na+-dependent Ca2+ uptake)95 nM[2]

Signaling Pathway

YM244769_Mechanism cluster_membrane Cell Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ (Dysregulation) NCX->Ca_in 1 Ca2+ (Reverse Mode) Na_out Extracellular Na+ NCX->Na_out 3 Na+ YM244769 YM-244769 YM244769->NCX Inhibition Na_in Intracellular Na+ Na_in->NCX 3 Na+ Ca_out Extracellular Ca2+ Ca_out->NCX 1 Ca2+

Caption: Inhibitory action of YM-244769 on the reverse mode of the Na+/Ca2+ exchanger.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of INCX in Isolated Cardiomyocytes

This protocol is designed for measuring the effect of YM-244769 on bidirectional and unidirectional INCX in guinea pig ventricular myocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from guinea pig hearts using standard enzymatic digestion protocols.

  • Store isolated myocytes in a Ca2+-free solution at room temperature for use within 8 hours.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 5 HEPES (pH 7.4 with NaOH). To block other currents, add nifedipine (10 µM) and ouabain (20 µM).

  • Pipette Solution (Internal): (in mM) 130 CsOH, 130 L-aspartic acid, 20 TEA-Cl, 10 NaCl, 5 MgATP, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). The intracellular Na+ concentration can be varied to study its dependence.[4]

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings using a patch clamp amplifier.

  • Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal and obtain the whole-cell configuration.

  • Hold the cell at a holding potential of -40 mV.

  • To measure bidirectional INCX, apply a ramp pulse from -120 mV to +60 mV.

  • To measure unidirectional outward INCX (Ca2+ entry mode), rapidly switch the external solution to a Na+-free, Ca2+-containing solution.

  • To measure unidirectional inward INCX (Ca2+ exit mode), load the cell with Na+ via the patch pipette and rapidly switch to a Na+- and Ca2+-free external solution.

4. Drug Application:

  • Prepare stock solutions of this compound in DMSO.

  • Dilute the stock solution to the final desired concentrations in the external solution immediately before use.

  • Apply YM-244769 via a perfusion system.

5. Data Analysis:

  • Measure the peak inward and outward INCX before and after drug application.

  • Construct concentration-response curves and calculate the IC50 value by fitting the data to a Hill equation.

Protocol 2: Screening YM-244769 on Heterologously Expressed NCX Isoforms

This protocol is for determining the isoform selectivity of YM-244769 using a cell line (e.g., HEK293) stably expressing specific NCX isoforms (NCX1, NCX2, or NCX3).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transfect cells with plasmids encoding the desired NCX isoform and a fluorescent marker (e.g., GFP) for identification.

  • Replate cells onto coverslips 24 hours post-transfection for patch clamp experiments.

2. Solutions:

  • External Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Pipette Solution: (in mM) 100 Cs-aspartate, 20 CsCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 BAPTA, 10 NaCl (pH 7.2 with CsOH).

3. Electrophysiological Recording:

  • Identify transfected cells by fluorescence microscopy.

  • Perform whole-cell recordings as described in Protocol 1.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit INCX.

4. Drug Application and Data Analysis:

  • Apply a range of YM-244769 concentrations to determine the IC50 for each NCX isoform.

  • Analyze the data as described in Protocol 1 to compare the inhibitory potency across different isoforms.

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cell Isolation / Culture (e.g., Cardiomyocytes, HEK293) Patching Establish Giga-ohm Seal and Whole-Cell Configuration Cell_Isolation->Patching Solution_Prep Prepare External and Pipette Solutions Solution_Prep->Patching Drug_Prep Prepare YM-244769 Stock and Working Solutions Drug_App Apply YM-244769 via Perfusion Drug_Prep->Drug_App Baseline Record Baseline I_NCX (Control) Patching->Baseline Baseline->Drug_App Measure Measure Current Amplitudes Baseline->Measure Drug_Record Record I_NCX in Presence of Drug Drug_App->Drug_Record Drug_Record->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition CR_Curve Construct Concentration-Response Curve Calc_Inhibition->CR_Curve IC50 Determine IC50 Value CR_Curve->IC50

Caption: Workflow for patch clamp analysis of YM-244769's effect on NCX currents.

References

Application Notes and Protocols for Calcium Imaging Assays Using YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of intracellular calcium homeostasis.[1][2] This small molecule demonstrates a preferential inhibition of the NCX3 isoform, making it a valuable tool for dissecting the specific roles of NCX isoforms in cellular signaling.[1][2] Calcium imaging assays are widely used to study the activation of Gq-coupled G protein-coupled receptors (GPCRs), which trigger the release of intracellular calcium stores.[3][4] These application notes provide a detailed protocol for utilizing YM-244769 in a calcium imaging assay to investigate the contribution of the Na+/Ca2+ exchanger to the calcium signals initiated by Gq-coupled GPCR activation. By inhibiting NCX-mediated calcium flux, researchers can elucidate the role of this exchanger in shaping the amplitude and duration of GPCR-evoked calcium transients.

Mechanism of Action

YM-244769 is a selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a higher potency for the NCX3 isoform compared to NCX1 and NCX2.[2] The NCX is a bidirectional transporter that can move Ca2+ ions either into or out of the cell, depending on the electrochemical gradients of Na+ and Ca2+. YM-244769 preferentially inhibits the reverse mode of the NCX, which is responsible for Ca2+ entry into the cell.[1] In the context of a calcium imaging assay, inhibiting this mode of Ca2+ influx can help to isolate the component of the calcium signal that is directly due to release from intracellular stores versus influx from the extracellular space mediated by NCX.

Data Presentation

The inhibitory potency of YM-244769 against different NCX isoforms is summarized in the table below. These values are crucial for designing experiments with appropriate concentrations of the inhibitor.

NCX IsoformIC50 Value (nM)Reference
NCX168[1]
NCX296[1]
NCX318[1][2]

Signaling Pathway Diagram

Activation of a Gq-coupled GPCR initiates a signaling cascade that leads to an increase in intracellular calcium. The Na+/Ca2+ exchanger (NCX) plays a role in modulating this calcium signal. YM-244769 can be used to dissect the contribution of NCX to this pathway.

Gq_NCX_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NCX Na+/Ca2+ Exchanger (NCX) Ca_cyto [Ca2+]i NCX->Ca_cyto Ca2+ Efflux/Influx Gq->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ YM YM-244769 YM->NCX Inhibits

Caption: Gq-GPCR signaling and NCX modulation.

Experimental Protocols

Materials and Reagents
  • Cells expressing the Gq-coupled GPCR of interest (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • This compound

  • Gq-coupled GPCR agonist

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities and automated injection

Protocol: Calcium Imaging Assay

This protocol describes the use of YM-244769 to investigate the role of NCX in modulating Gq-coupled GPCR-mediated calcium mobilization.

1. Cell Seeding: a. The day before the assay, seed the cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. b. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Reagents: a. YM-244769 Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should be kept below 0.1% to avoid solvent effects. b. Agonist Stock Solution: Prepare a stock solution of the Gq-coupled GPCR agonist in an appropriate solvent (e.g., water or DMSO). c. Loading Buffer: Prepare the loading buffer by adding Fluo-4 AM and Pluronic F-127 to HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 1-5 µM, and Pluronic F-127 is usually at 0.02%.[5]

3. Dye Loading: a. Remove the cell culture medium from the wells. b. Wash the cells once with HBSS. c. Add 100 µL of the loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.[5]

4. YM-244769 Incubation: a. After incubation, gently wash the cells twice with HBSS to remove excess dye. b. Add 100 µL of HBSS containing the desired concentration of YM-244769 to the appropriate wells. For control wells, add HBSS with the vehicle (DMSO). c. Incubate the plate at room temperature for 15-30 minutes.

5. Calcium Measurement: a. Place the microplate into the fluorescence plate reader. b. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time. c. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. d. Using the instrument's automatic injector, add the Gq-coupled GPCR agonist to the wells and continue recording the fluorescence for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.

6. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (ΔF = F - F0). b. Compare the peak fluorescence and the area under the curve for the agonist-stimulated calcium response in the presence and absence of YM-244769.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the calcium imaging assay protocol.

Calcium_Imaging_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in a 96-well plate Reagent_Prep 2. Prepare YM-244769, agonist, and loading buffer Dye_Loading 3. Load cells with Fluo-4 AM Reagent_Prep->Dye_Loading Wash1 4. Wash cells Dye_Loading->Wash1 Inhibitor_Incubation 5. Incubate with YM-244769 or vehicle Wash1->Inhibitor_Incubation Measurement 6. Measure baseline fluorescence Inhibitor_Incubation->Measurement Agonist_Addition 7. Add agonist and measure Ca2+ response Measurement->Agonist_Addition Data_Analysis 8. Analyze fluorescence data (peak, AUC) Agonist_Addition->Data_Analysis

Caption: Experimental workflow for the calcium imaging assay.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the Na+/Ca2+ exchanger in cellular calcium signaling. The protocols and information provided in these application notes offer a comprehensive guide for researchers to design and execute calcium imaging assays to study the modulation of Gq-coupled GPCR-mediated calcium transients by NCX. By carefully titrating the concentration of YM-244769 and analyzing the resulting changes in the calcium signal, scientists can gain valuable insights into the intricate mechanisms of calcium homeostasis and its impact on cellular function.

References

Application Notes and Protocols for YM-244769 Dihydrochloride Cell Loading

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[1][2][3] It primarily acts on the reverse mode of the exchanger, which is responsible for Ca2+ influx into the cell.[1][4][5] These characteristics make YM-244769 a valuable tool for investigating the role of NCX in various cellular processes, including calcium homeostasis, neuronal cell damage, and cardiac function.[1][2][6] Notably, it has been shown to protect against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells.[1][2][3][4]

These application notes provide a detailed protocol for the loading of YM-244769 dihydrochloride into cultured cells for in vitro assays.

Data Presentation

In Vitro Inhibitory Concentrations (IC50) of YM-244769
TargetAssay TypeCell/SystemIC50 ValueReference
NCX345Ca2+ UptakeTransfected Cells18 nM[1][2][3]
NCX145Ca2+ UptakeTransfected Cells68 nM[3]
NCX245Ca2+ UptakeTransfected Cells96 nM[3]
Unidirectional Outward NCX Current (Ca2+ entry mode)ElectrophysiologyGuinea Pig Cardiac Myocytes50 nM[6]
Bidirectional Outward and Inward NCX CurrentElectrophysiologyGuinea Pig Cardiac Myocytes~100 nM[6]
Reported Concentrations in Cell-Based Assays
Cell LineExperimental ContextConcentration(s)Reference
SH-SY5Y (human neuroblastoma)Hypoxia/Reoxygenation-induced cell damage0.3 µM, 1 µM[3]
LLC-PK1 (porcine kidney epithelial)Hypoxia/Reoxygenation-induced cell damage1 µM[3]
Melanoma CellsInvestigation of effects on cell viability5 - 100 µM[5]

Signaling Pathway and Experimental Workflow

YM-244769 Mechanism of Action

YM244769_Mechanism cluster_membrane Plasma Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Na_out 3 Na+ NCX->Na_out Ca_out Ca2+ NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in Ca2+ NCX->Ca_in Na_out->NCX Influx Ca_out->NCX Efflux (Reverse Mode) Na_in->NCX Influx (Reverse Mode) Ca_in->NCX Efflux YM244769 YM-244769 YM244769->NCX Inhibits Reverse Mode (Ca2+ Influx)

Caption: Mechanism of YM-244769 as an inhibitor of the Na+/Ca2+ exchanger.

Experimental Workflow for YM-244769 Cell Loading

Cell_Loading_Workflow A Prepare YM-244769 Stock Solution (e.g., 10 mM in DMSO) C Prepare Working Solutions (Dilute stock in culture medium) A->C B Culture Cells to Desired Confluency (e.g., 70-80%) D Remove Culture Medium from Cells B->D E Add YM-244769 Working Solution (and vehicle control) C->E D->E F Incubate Cells (e.g., 30 min - 24 hrs at 37°C) E->F G Optional: Wash Cells with PBS or Medium F->G H Proceed with Downstream Assay F->H If no wash step G->H

References

Preparing a YM-244769 Dihydrochloride Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of a stock solution of YM-244769 dihydrochloride in dimethyl sulfoxide (DMSO). YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with particular preference for the NCX3 isoform.[1][2][3][4][5] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications, such as in vitro cell-based assays and in vivo studies. This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for dissolving this compound in DMSO to achieve a desired concentration.

Physicochemical Properties and Storage Recommendations

A summary of the key physicochemical properties of this compound and storage guidelines for the resulting stock solution is presented in Table 1. Adherence to these storage conditions is crucial for maintaining the stability and activity of the compound over time.

PropertyValue
Chemical Name N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide Dihydrochloride[6]
Molecular Formula C₂₆H₂₄Cl₂FN₃O₃
Molecular Weight 516.39 g/mol [6][7]
Appearance Off-white to pink solid[7]
Solubility in DMSO 100 mg/mL (193.65 mM)[7]
Storage of Solid 4°C, sealed storage, away from moisture[7]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months (sealed, protected from moisture)[2][7]

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for serial dilutions to working concentrations for various experimental assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryogenic vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

  • Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.[6]

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability and solubility.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.16 mg of the compound.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the powdered compound. To prepare a 10 mM solution with 5.16 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Gentle Warming or Sonication (if necessary): If the compound does not readily dissolve, gentle warming of the solution in a 37°C water bath for a few minutes or brief sonication in a water bath can aid in dissolution. Avoid excessive heat, as it may degrade the compound.

  • Aliquoting and Storage: To prevent repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of moisture into the stock, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber cryogenic vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][7] When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or medium.

Application Notes

  • The high solubility of this compound in DMSO allows for the preparation of concentrated stock solutions, which can then be diluted to the desired working concentration for various in vitro and in vivo applications.

  • For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • It is crucial to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the experimental system.

  • YM-244769 has been shown to inhibit the Na+/Ca2+ exchanger with IC50 values in the nanomolar range, specifically 68 nM for NCX1, 96 nM for NCX2, and 18 nM for NCX3.[2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of YM-244769 and the experimental workflow for preparing the stock solution.

Figure 1. Mechanism of action of YM-244769 on the Na+/Ca2+ exchanger.

start Start weigh Weigh YM-244769 dihydrochloride powder start->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve (sonicate/warm if needed) add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for YM-244769 Dihydrochloride in Hypoxia-Reoxygenation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a preferential affinity for the NCX3 isoform.[1][2][3] The NCX is a critical plasma membrane protein that regulates intracellular calcium levels by exchanging sodium and calcium ions.[1] Under pathological conditions such as hypoxia-reoxygenation (H/R), which mimics the injury seen in ischemia-reperfusion events like stroke and myocardial infarction, the reverse mode of the NCX can be activated, leading to a detrimental influx of calcium. This calcium overload is a key trigger for a cascade of events culminating in cell death.[1][4] YM-244769, by inhibiting this reverse mode, has demonstrated significant neuroprotective and renoprotective effects in preclinical H/R models.[1][2] These application notes provide a comprehensive overview of the use of YM-244769 in H/R research, including its mechanism of action, detailed experimental protocols, and key quantitative data.

Mechanism of Action

YM-244769 exerts its protective effects by selectively inhibiting the Na+/Ca2+ exchanger, particularly the NCX3 isoform, which is prominently expressed in neuronal cells.[1][2][3] During hypoxia, intracellular sodium concentration increases due to the failure of the Na+/K+-ATPase. Upon reoxygenation, the accumulated intracellular sodium drives the NCX to operate in reverse mode, extruding sodium in exchange for calcium influx. This leads to a rapid and sustained increase in intracellular calcium, triggering excitotoxicity, mitochondrial dysfunction, and activation of apoptotic pathways. YM-244769 preferentially blocks this reverse mode of NCX, thereby preventing the damaging calcium overload and subsequent cell injury.[2] Studies have confirmed that the protective efficacy of YM-244769 correlates well with its inhibitory potency on the NCX isoforms present in the specific cell types.[1][3]

Signaling Pathway in Hypoxia-Reoxygenation Injury and YM-244769 Intervention

G cluster_0 Hypoxia/Reoxygenation cluster_1 Cellular Events cluster_2 Intervention Hypoxia Hypoxia Reoxygenation Reoxygenation ATP_depletion ATP Depletion Hypoxia->ATP_depletion NCX_reverse_mode NCX Reverse Mode Activation Reoxygenation->NCX_reverse_mode Na_K_ATPase_inhibition Na+/K+-ATPase Inhibition ATP_depletion->Na_K_ATPase_inhibition Intracellular_Na_increase ↑ Intracellular [Na+] Na_K_ATPase_inhibition->Intracellular_Na_increase Intracellular_Na_increase->NCX_reverse_mode Intracellular_Ca_increase ↑ Intracellular [Ca2+] (Calcium Overload) NCX_reverse_mode->Intracellular_Ca_increase Cell_Injury Cell Injury & Death Intracellular_Ca_increase->Cell_Injury YM244769 YM-244769 YM244769->NCX_reverse_mode Inhibits G cluster_workflow Experimental Workflow A 1. Seed Cells B 2. Induce Hypoxia (e.g., 1% O2, 6-8 h) A->B C 3. Reoxygenation & Treatment (Normoxia + YM-244769) B->C D 4. Incubate (e.g., 1-16 h) C->D E 5. Endpoint Analysis (e.g., LDH Assay) D->E

References

Application Notes and Protocols: YM-244769 Dihydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), in various in vitro research applications. YM-244769 exhibits preferential inhibition of the NCX3 isoform and primarily targets the reverse mode (Ca2+ entry) of the exchanger.[1][2][3][4]

Quantitative Data Summary

The inhibitory potency of this compound has been characterized across different NCX isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetAssay ConditionCell Type/SystemIC50 ValueReference
NCX1 Intracellular Na+-dependent 45Ca2+ uptakeCCL39 fibroblasts68 ± 2.9 nM[2][4]
NCX2 Intracellular Na+-dependent 45Ca2+ uptakeCCL39 fibroblasts96 ± 3.5 nM[2][4]
NCX3 Intracellular Na+-dependent 45Ca2+ uptakeCCL39 fibroblasts18 ± 1.0 nM[2][3][4]
Bidirectional NCX Current (INCX) Whole-cell voltage clampGuinea pig cardiac ventricular myocytes~100 nM[5]
Unidirectional Outward NCX Current (Ca2+ entry mode) Whole-cell voltage clampGuinea pig cardiac ventricular myocytes50 nM[4][5]

Mechanism of Action: Na+/Ca2+ Exchanger Inhibition

YM-244769 acts as a selective inhibitor of the Na+/Ca2+ exchanger, a key regulator of intracellular calcium homeostasis.[6] It demonstrates a preference for the NCX3 isoform and predominantly blocks the reverse mode of operation, which is responsible for Ca2+ influx.[1][2][4] This targeted inhibition makes YM-244769 a valuable tool for investigating the role of NCX, particularly NCX3, in various physiological and pathological processes.

cluster_membrane Plasma Membrane NCX Na+/Ca2+ Exchanger (NCX) Na_in 3 Na+ NCX->Na_in Ca_out Ca2+ NCX->Ca_out Na_out 3 Na+ Na_out->NCX Forward Mode (Ca2+ Efflux) Ca_in Ca2+ Ca_in->NCX Reverse Mode (Ca2+ Influx) YM244769 YM-244769 YM244769->NCX Inhibition

Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.

Experimental Protocols

45Ca2+ Uptake Assay for NCX Inhibition

This protocol details the measurement of intracellular Na+-dependent 45Ca2+ uptake in cells transfected with NCX isoforms to determine the IC50 of YM-244769.

Experimental Workflow:

A Plate NCX-transfected CCL39 cells B Incubate cells in Na+-loading medium A->B C Pre-incubate with YM-244769 B->C D Initiate Ca2+ uptake with 45Ca2+-containing medium C->D E Stop uptake by washing with ice-cold La3+ solution D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 values F->G

Workflow for the 45Ca2+ uptake assay.

Materials:

  • CCL39 fibroblasts stably transfected with NCX1, NCX2, or NCX3

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Na+-loading buffer (e.g., 146 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris, pH 7.4)

  • 45CaCl2

  • Uptake buffer (e.g., 146 mM KCl, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES-Tris, pH 7.4)

  • Stop solution (e.g., 146 mM KCl, 100 mM LaCl3, 10 mM HEPES-Tris, pH 7.4)

  • Lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Scintillation counter

  • This compound stock solution (in DMSO)

Procedure:

  • Cell Culture: Culture CCL39 cells expressing the desired NCX isoform in DMEM supplemented with 10% FBS. Plate the cells in 24-well plates and grow to confluence.

  • Na+ Loading: Wash the cells twice with Na+-loading buffer. Incubate the cells in Na+-loading buffer for 1 hour at 37°C to increase intracellular Na+ concentration.

  • Drug Incubation: Aspirate the Na+-loading buffer and pre-incubate the cells with varying concentrations of YM-244769 (e.g., 0.003 to 1 µM) in Na+-loading buffer for 10 minutes at 37°C.[2]

  • 45Ca2+ Uptake: Initiate the uptake reaction by adding uptake buffer containing 45CaCl2 (e.g., 10 µCi/mL). Incubate for a short period (e.g., 10 seconds) at 37°C.

  • Stopping the Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration-response curve and calculate the IC50 value using non-linear regression analysis.

Cell Viability Assay (LDH Release) in a Model of Hypoxia/Reoxygenation

This protocol assesses the protective effect of YM-244769 against cell death induced by hypoxia/reoxygenation in neuronal cells.[3]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Hypoxia chamber or incubator with controlled O2 levels

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • This compound

Procedure:

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates and allow them to adhere and grow for 24 hours.

  • Drug Treatment: Treat the cells with YM-244769 at various concentrations (e.g., 0.3 or 1 µM) for a specified pre-incubation period.[4]

  • Hypoxia Induction: Place the cell culture plates in a hypoxia chamber (e.g., <1% O2) for a duration sufficient to induce cell stress (e.g., 8 hours).

  • Reoxygenation: Return the plates to a normoxic incubator (21% O2) for a reoxygenation period (e.g., 16 hours).

  • LDH Assay: Measure the amount of LDH released into the culture medium according to the manufacturer's instructions for the LDH cytotoxicity assay kit. This is an indicator of cell membrane damage and cell death.

  • Data Analysis: Calculate the percentage of LDH release relative to control (untreated) cells and cells treated with a lysis buffer (maximum LDH release). Evaluate the protective effect of YM-244769 by comparing LDH release in treated versus untreated hypoxic cells.

Electrophysiological Measurement of NCX Current (INCX)

This protocol describes the whole-cell voltage-clamp technique to measure the effect of YM-244769 on NCX currents in isolated cardiac myocytes.[5]

Materials:

  • Isolated guinea pig cardiac ventricular myocytes

  • Patch-clamp setup (amplifier, digitizer, microscope)

  • Pipette solution (intracellular) (e.g., containing Cs-aspartate, TEA-Cl, Mg-ATP, and a defined Na+ concentration)

  • Extracellular solution (e.g., Tyrode's solution containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES)

  • This compound

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes from guinea pig hearts using established enzymatic digestion methods.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single myocyte.

    • Clamp the membrane potential and apply voltage protocols to elicit NCX currents (INCX).

    • To measure the outward INCX (Ca2+ entry mode), apply a depolarizing ramp or step protocol in the presence of intracellular Na+.

    • To measure the inward INCX (Ca2+ exit mode), apply a hyperpolarizing ramp or step protocol.

  • Drug Application: Perfuse the cell with an extracellular solution containing YM-244769 at the desired concentrations (e.g., 1 and 10 µM).[4]

  • Data Acquisition and Analysis:

    • Record the membrane currents before and after the application of YM-244769.

    • Isolate the NCX current by subtracting the current recorded in the absence of extracellular Ca2+ or Na+.

    • Analyze the effect of YM-244769 on the amplitude and kinetics of the inward and outward NCX currents to determine its inhibitory effects and IC50 values.[5]

References

Application Notes and Protocols for Electrophysiological Recording with YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), demonstrating a particular preference for the NCX3 isoform.[1][2][3] This compound is a valuable tool for investigating the physiological and pathophysiological roles of NCX in various cell types, particularly in neuronal and cardiac tissues. YM-244769 primarily inhibits the reverse (Ca2+ entry) mode of NCX, making it a crucial pharmacological agent for dissecting the contributions of this transport mechanism to cellular calcium homeostasis and electrical signaling.[1][4][5] These application notes provide detailed protocols for the use of YM-244769 in electrophysiological experiments, with a focus on the whole-cell voltage-clamp technique.

Mechanism of Action

YM-244769 acts as a selective blocker of the Na+/Ca2+ exchanger. Its inhibitory action is more pronounced on the Ca2+ entry mode (reverse mode) than the Ca2+ exit mode (forward mode).[4] The inhibition by YM-244769 is dependent on the intracellular Na+ concentration, being more potent at higher [Na+]i.[4] Notably, its effect is insensitive to intracellular trypsin application.[4]

Quantitative Data

The inhibitory potency of YM-244769 on NCX has been characterized in various experimental systems. The following table summarizes the key quantitative data for this compound.

ParameterValueCell Type/Expression SystemExperimental ConditionReference
IC50 (NCX3) 18 nMNCX3 transfectantsIntracellular Na+-dependent 45Ca2+ uptake[1][2][3]
IC50 (NCX1) 68 ± 2.9 nMNCX1 transfectantsIntracellular Na+-dependent 45Ca2+ uptake[3]
IC50 (NCX2) 96 ± 3.5 nMNCX2 transfectantsIntracellular Na+-dependent 45Ca2+ uptake[3]
IC50 (outward INCX) 0.05 µMGuinea pig cardiac ventricular myocytesUnidirectional Ca2+ entry mode[4]
IC50 (bidirectional INCX) ~0.1 µMGuinea pig cardiac ventricular myocytesOutward and inward currents[4]
Inhibition of inward INCX ~50% at 10 µMGuinea pig cardiac ventricular myocytesUnidirectional Ca2+ exit mode[4]

Experimental Protocols

The following protocols are designed for the investigation of YM-244769's effects on NCX currents (INCX) using the whole-cell patch-clamp technique.

Cell Preparation

Guinea Pig Cardiac Ventricular Myocytes:

  • Isolate single ventricular myocytes from guinea pig hearts using established enzymatic digestion protocols.

  • Store the isolated myocytes in a high-K+ storage solution at 4°C until use.

Neuronal Cell Lines (e.g., SH-SY5Y):

  • Culture SH-SY5Y cells, which endogenously express NCX1 and NCX3, under standard cell culture conditions.[2]

  • For experiments, plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording.

Electrophysiological Recording

Whole-Cell Voltage-Clamp:

This is the primary technique for recording INCX.

Solutions:

  • Pipette (Intracellular) Solution (for bidirectional INCX):

    • Cs-aspartate: 120 mM

    • NaCl: 20 mM

    • HEPES: 20 mM

    • Mg-ATP: 5 mM

    • TEA-Cl: 20 mM

    • EGTA: 20 mM

    • CaCl2: 10 mM (to yield a free [Ca2+]i of ~300 nM)

    • Adjust pH to 7.2 with CsOH.

  • Bath (Extracellular) Solution:

    • NaCl: 135 mM

    • CsCl: 5 mM

    • MgCl2: 1 mM

    • HEPES: 10 mM

    • Glucose: 10 mM

    • CaCl2: 2 mM

    • Nifedipine: 2 µM (to block L-type Ca2+ channels)

    • Ouabain: 20 µM (to inhibit the Na+/K+ pump)

    • Ryanodine: 1 µM (to block sarcoplasmic reticulum Ca2+ release)

    • Caffeine: 10 mM (to deplete sarcoplasmic reticulum Ca2+ stores)

    • Adjust pH to 7.4 with NaOH.

Recording Procedure:

  • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for at least 5 minutes before recording.

  • Hold the membrane potential at a desired holding potential (e.g., -60 mV).

  • Apply voltage ramps (e.g., from +60 mV to -120 mV over 2 seconds) to elicit bidirectional INCX.

  • To isolate the outward (Ca2+ entry) mode of INCX, rapidly switch the extracellular solution to one containing a high concentration of Ca2+ (e.g., 10 mM) while maintaining a low intracellular Ca2+ concentration.

  • To isolate the inward (Ca2+ exit) mode of INCX, apply a depolarizing pulse to load the cell with Ca2+ and then repolarize to measure the resulting inward current.

  • Apply this compound at various concentrations to the bath solution to determine its effect on INCX.

Data Analysis
  • Measure the peak outward and inward INCX amplitudes in response to the voltage protocols.

  • Construct concentration-response curves for YM-244769's inhibition of INCX.

  • Fit the concentration-response data with a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathway of NCX Inhibition

cluster_membrane Cell Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ (out) NCX->Ca_out 1 Ca2+ Na_out Na+ (out) NCX->Na_out 3 Na+ Ca_in Ca2+ (in) Ca_in->NCX 1 Ca2+ Na_in Na+ (in) Na_in->NCX 3 Na+ YM244769 YM-244769 YM244769->NCX Inhibits (esp. reverse mode)

Caption: Mechanism of Na+/Ca2+ exchanger inhibition by YM-244769.

Experimental Workflow for Electrophysiological Recording

A Cell Preparation (e.g., Cardiac Myocytes) B Whole-Cell Patch Clamp Configuration A->B C Establish Baseline INCX Recording (Voltage Ramp Protocol) B->C D Bath Application of YM-244769 C->D E Record INCX in the Presence of YM-244769 D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for assessing YM-244769 effects on NCX currents.

Logical Relationship of YM-244769 Isoform Selectivity

cluster_isoforms NCX Isoforms YM YM-244769 NCX3 NCX3 YM->NCX3 Highest Potency (IC50 = 18 nM) NCX1 NCX1 YM->NCX1 Intermediate Potency (IC50 = 68 nM) NCX2 NCX2 YM->NCX2 Lowest Potency (IC50 = 96 nM)

Caption: YM-244769 demonstrates preferential inhibition of NCX3.

References

Application Notes and Protocols for Studying NCX3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sodium-Calcium Exchanger 3 (NCX3) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis in a variety of excitable and non-excitable cells, including neurons, cardiac myocytes, and skeletal muscle cells.[1] It operates by exchanging three sodium ions (Na+) for one calcium ion (Ca2+) across the cell membrane.[2] Dysregulation of NCX3 activity has been implicated in a range of pathological conditions, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as ischemic stroke.[3][4] Consequently, NCX3 has emerged as a promising therapeutic target for drug development.

These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at identifying and characterizing inhibitors of NCX3. The protocols detailed below cover a range of in vitro and in vivo techniques to assess the efficacy and mechanism of action of potential NCX3 inhibitors.

Signaling Pathway of NCX3 in Neuronal Calcium Homeostasis

NCX3_Signaling cluster_intracellular Intracellular Space Na_ext High Na+ NCX3 NCX3 Na_ext->NCX3 3 Na+ Ca_ext Low Ca2+ Na_int Low Na+ Ca_int High Ca2+ Mitochondrion Mitochondrion Ca_int->Mitochondrion Uptake ER Endoplasmic Reticulum Ca_int->ER Uptake Ca_int->NCX3 1 Ca2+ Neurotoxicity Neurotoxicity & Cell Death Mitochondrion->Neurotoxicity NCX3->Ca_ext NCX3->Na_int NCX3->Ca_int Maintains Low [Ca2+]i Inhibitor NCX3 Inhibitor (e.g., KB-R7943, BED) Inhibitor->NCX3 Inhibition Ca_overload Ca2+ Overload Ca_overload->Mitochondrion Dysfunction Ca_overload->Neurotoxicity Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A1 Primary Screen: Fluorescence-based [Ca2+]i Assay (e.g., Fura-2 AM) A2 Secondary Screen: Electrophysiology (Patch-Clamp) Measure NCX currents (INCX) A1->A2 Confirm Hits A3 Target Engagement & Selectivity: Western Blot for NCX3 expression (siRNA knockdown as control) A2->A3 Validate Specificity A4 Cell Viability/Toxicity: MTT or LDH Assay A3->A4 Assess Cytotoxicity B1 Disease Model Selection (e.g., tMCAo for Ischemia, A53T mice for Parkinson's) A4->B1 Promising Compounds B2 Compound Administration (Route, Dose, Frequency) B1->B2 B3 Behavioral Analysis (e.g., Pole Test, Beam Walking) B2->B3 B4 Post-mortem Analysis: Immunohistochemistry for NCX3 Infarct Volume Measurement (TTC staining) B3->B4 Lead_Candidate Lead Candidate Identification B4->Lead_Candidate Start Compound Library Start->A1

References

Troubleshooting & Optimization

troubleshooting inconsistent results with YM-244769 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using YM-244769 dihydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX). It preferentially inhibits the NCX3 isoform over NCX1 and NCX2.[1][2] Its primary mechanism is the inhibition of the reverse mode of the exchanger, which is responsible for calcium ion influx into the cell.[3]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. A stock solution in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[4][5][6] Avoid repeated freeze-thaw cycles.

Q3: In which experimental models has YM-244769 been shown to be effective?

A3: YM-244769 has been demonstrated to be effective in various in vitro models, including protecting neuronal cells (SH-SY5Y) from hypoxia/reoxygenation-induced damage.[1][2] It has also been used in studies with melanoma cells and in cardiac myocytes to investigate the role of the Na+/Ca2+ exchanger.[7]

Troubleshooting Guide

Issue 1: Inconsistent or weaker-than-expected inhibitory effects.

Potential Cause Troubleshooting Steps
Compound Degradation Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods. Protect stock solutions from light.
Solubility Issues Ensure complete dissolution of the compound in DMSO before preparing the final working concentration. When diluting the DMSO stock in aqueous buffer or cell culture medium, do so in a stepwise manner to prevent precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.
Incorrect Inhibitor Concentration Verify the calculations for your working dilutions. Refer to the IC50 values for the specific NCX isoform you are targeting in your cell type.
Cell Type and NCX Isoform Expression Confirm the expression of NCX isoforms in your experimental model. YM-244769 is most potent against NCX3. If your cells primarily express NCX1 or NCX2, you may observe a weaker effect.
Experimental Conditions The inhibitory effect of YM-244769 can be dependent on the intracellular sodium concentration.[3] Ensure that your experimental buffer conditions are consistent across experiments.

Issue 2: Observed cytotoxicity or off-target effects.

Potential Cause Troubleshooting Steps
High Compound Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Include a vehicle control (medium with the same final concentration of solvent) in your experiments.
Prolonged Incubation Time Optimize the incubation time with the inhibitor. Prolonged exposure may lead to cellular stress and cytotoxicity.

Data Presentation

Inhibitory Potency of YM-244769 against NCX Isoforms

NCX IsoformIC50 (nM)
NCX168 ± 2.9
NCX296 ± 3.5
NCX318 ± 1.0

Data from studies on 45Ca2+ uptake in NCX-transfected cells.[6]

Experimental Protocols

Protocol: Inhibition of NCX in Cultured Cells and Measurement of Intracellular Calcium

This protocol provides a general framework for assessing the effect of YM-244769 on intracellular calcium levels in response to a stimulus that activates the reverse mode of NCX.

1. Cell Preparation:

  • Plate cells on a suitable culture vessel (e.g., 96-well black-walled plate for fluorescence assays) at an appropriate density to achieve a confluent monolayer on the day of the experiment.
  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the assay.

2. Preparation of YM-244769 Working Solution:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
  • On the day of the experiment, dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired final concentrations. Perform serial dilutions to avoid precipitation.

3. Calcium Indicator Loading:

  • Wash the cells once with HBSS.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Typically, this involves incubation with the dye in HBSS for 30-60 minutes at 37°C.
  • After incubation, wash the cells twice with HBSS to remove excess dye.

4. Inhibition Step:

  • Add the YM-244769 working solutions (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

5. Measurement of Intracellular Calcium:

  • Place the plate in a fluorescence plate reader or on the stage of a fluorescence microscope equipped for live-cell imaging.
  • Establish a baseline fluorescence reading.
  • Add a stimulus that induces calcium influx via the reverse mode of NCX (e.g., a solution with low Na+ and high Ca2+).
  • Record the change in fluorescence intensity over time.

6. Data Analysis:

  • Quantify the change in fluorescence (ΔF) from the baseline (F0) for each well.
  • Compare the fluorescence changes in the YM-244769-treated wells to the vehicle-treated control wells.

Mandatory Visualizations

signaling_pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space Na_out 3 Na+ NCX NCX Transporter Na_out->NCX Forward Mode Ca_out 1 Ca2+ Ca_out->NCX Reverse Mode (Ca2+ influx) NCX->Na_out NCX->Ca_out Na_in 3 Na+ NCX->Na_in Ca_in 1 Ca2+ NCX->Ca_in Na_in->NCX Ca_in->NCX YM244769 YM-244769 YM244769->NCX Inhibits (Preferentially Reverse Mode)

Caption: Mechanism of YM-244769 action on the Na+/Ca2+ exchanger.

experimental_workflow start Start: Plate Cells prepare_cells Prepare Cell Monolayer start->prepare_cells load_dye Load Cells with Calcium Indicator prepare_cells->load_dye prepare_inhibitor Prepare YM-244769 Working Solution inhibit Incubate with YM-244769 prepare_inhibitor->inhibit wash1 Wash Cells load_dye->wash1 wash1->inhibit wash2 Wash Cells inhibit->wash2 measure Measure Baseline Fluorescence wash2->measure stimulate Add Stimulus measure->stimulate record Record Fluorescence Change stimulate->record analyze Analyze Data record->analyze

Caption: Workflow for a cell-based calcium imaging experiment.

troubleshooting_logic inconsistent_results Inconsistent Results? check_compound Check Compound Handling: - Fresh dilutions? - Proper storage? - Complete dissolution? inconsistent_results->check_compound Yes check_cells Verify Cell Health & NCX Expression: - Viability? - Correct isoform? check_compound->check_cells If problem persists check_protocol Review Experimental Protocol: - Consistent timing? - Correct concentrations? - Vehicle control? check_cells->check_protocol If problem persists resolve Problem Resolved check_protocol->resolve

Caption: A logical approach to troubleshooting inconsistent results.

References

potential off-target effects of YM-244769 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YM-244769 dihydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2][3][4][5] It exhibits a preferential inhibition for the NCX3 isoform over NCX1 and NCX2.[1][2][3] The primary on-target effect is the suppression of the reverse mode of NCX, which is responsible for Ca2+ entry into the cell.[1][4]

Q2: What is the known selectivity profile of YM-244769?

A2: YM-244769 is considered selective for the Na+/Ca2+ exchanger (NCX). One key study reported that YM-244769, at concentrations up to 3 µM, did not significantly affect the activity of several other ion transporters, including the K+-dependent Na+/Ca2+ exchanger (NCKX2), the Na+/H+ exchanger, Na+,K+-ATPase, sarcolemminal or sarcoplasmic reticulum Ca2+-ATPases, and L-type Ca2+ channels. However, the detailed data for these selectivity assays were not shown in the publication.

Q3: Has YM-244769 been screened against a broader panel of off-target proteins, such as kinases or G-protein coupled receptors (GPCRs)?

A3: Based on publicly available information, it is not documented whether YM-244769 has been systematically screened against a broad panel of kinases, GPCRs, or other potential off-target proteins. Therefore, researchers should exercise caution and consider the possibility of uncharacterized off-target effects in their experimental interpretations.

Q4: Are there any known off-target effects on cardiac ion channels, such as the hERG channel?

A4: There is no publicly available data specifically detailing the effects of YM-244769 on the hERG (human Ether-à-go-go-Related Gene) potassium channel or other cardiac ion channels critical for assessing cardiotoxicity. Given that some ion channel inhibitors can have off-target effects on hERG, it is advisable to perform dedicated cardiac safety assessments if this is a concern for the intended application.

Q5: I am observing unexpected cellular phenotypes in my experiments with YM-244769. How can I troubleshoot if these are due to off-target effects?

A5: If you suspect off-target effects, consider the following troubleshooting steps:

  • Dose-Response Analysis: Perform a careful dose-response study. On-target effects should typically occur at concentrations consistent with the known IC50 values for NCX inhibition. Effects observed only at much higher concentrations may suggest off-target activity.

  • Use of Structurally Unrelated NCX Inhibitors: Compare the phenotype induced by YM-244769 with that of other structurally different NCX inhibitors (e.g., SEA0400, KB-R7943). If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein (NCX) to see if it mitigates the observed phenotype.

  • Cell Line Profiling: Test the effect of YM-244769 in cell lines that do not express the target NCX isoforms to identify non-specific effects.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations (IC50) of YM-244769 against different NCX isoforms.

Table 1: Inhibitory Activity of YM-244769 on NCX Isoforms

TargetAssay ConditionIC50 (nM)Reference
NCX145Ca2+ uptake68 ± 2.9[3]
NCX245Ca2+ uptake96 ± 3.5[3]
NCX345Ca2+ uptake18 ± 1.0[3]

Table 2: Mode-Selective Inhibition of NCX by YM-244769

NCX ModeIon CurrentIC50 (µM)Reference
Reverse Mode (Ca2+ entry)Unidirectional outward INCX0.05[4]
Forward Mode (Ca2+ exit)Unidirectional inward INCX>10 (approx. 50% inhibition at 10 µM)[4]

Experimental Protocols

Protocol 1: 45Ca2+ Uptake Assay for NCX Inhibition

This protocol is a summary of the method used to determine the IC50 values for NCX inhibition.

  • Cell Culture: Stably transfect a suitable host cell line (e.g., CCL39 fibroblasts) with the desired human NCX isoform (NCX1, NCX2, or NCX3).

  • Na+ Loading: Incubate the cells in a Na+-rich medium to load the cytoplasm with Na+.

  • Initiation of Uptake: Replace the Na+-loading medium with a solution containing 45Ca2+ and varying concentrations of YM-244769.

  • Termination of Uptake: After a short incubation period (e.g., 30 seconds), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3) to terminate the 45Ca2+ uptake.

  • Quantification: Lyse the cells and measure the intracellular 45Ca2+ radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of 45Ca2+ uptake against the concentration of YM-244769 to determine the IC50 value.

Visualizations

YM-244769_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3Na_ext 3Na+ NCX NCX (NCX1, NCX2, NCX3) 3Na_ext->NCX Forward Mode (Ca2+ Efflux) Ca_ext Ca2+ Ca_ext->NCX Reverse Mode (Ca2+ Influx) NCX->3Na_ext NCX->Ca_ext 3Na_int 3Na+ NCX->3Na_int Ca_int Ca2+ NCX->Ca_int 3Na_int->NCX Ca_int->NCX YM244769 YM-244769 YM244769->NCX Inhibition (Preferential for Reverse Mode & NCX3)

Caption: Mechanism of YM-244769 action on the Na+/Ca2+ exchanger (NCX).

Off_Target_Troubleshooting_Workflow start Unexpected Cellular Phenotype Observed with YM-244769 dose_response Perform Dose-Response Analysis start->dose_response compare_inhibitors Compare with Structurally Unrelated NCX Inhibitors dose_response->compare_inhibitors rescue_exp Perform Rescue Experiment (e.g., NCX Overexpression) compare_inhibitors->rescue_exp null_cell_line Test in Cell Lines Lacking Target NCX Isoforms rescue_exp->null_cell_line on_target Likely On-Target Effect null_cell_line->on_target Phenotype is mitigated or absent off_target Potential Off-Target Effect null_cell_line->off_target Phenotype persists

Caption: Troubleshooting workflow for suspected off-target effects.

References

YM-244769 Dihydrochloride: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of YM-244769 dihydrochloride to aid researchers, scientists, and drug development professionals in their experimental workflows.

Stability and Storage Conditions

Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental outcomes.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Solid (Powder) -20°C2 yearsProtect from moisture.
DMSO Solution -80°C6 months[1]
-20°C1 month[1]
4°C2 weeks[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For in vivo experiments, a method involves dissolving the compound in DMSO first, followed by dilution with corn oil to achieve the desired concentration.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation can occur, especially at higher concentrations or in aqueous solutions. First, try to redissolve the compound by gentle warming or sonication.[1] If the precipitate does not dissolve, it may be necessary to prepare a fresh solution. To improve solubility in aqueous media for in vivo studies, co-solvents such as 20% SBE-β-CD in saline have been used.

Q3: Is this compound sensitive to light?

Q4: For how long are working solutions in aqueous buffers stable?

A4: There is limited data on the long-term stability of this compound in aqueous buffers. For in vivo experiments, it is recommended to prepare working solutions freshly on the day of use.[1] For in vitro assays, it is advisable to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure potency.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in my assay.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that the compound and its solutions have been stored according to the recommended conditions. If the storage guidelines have not been followed, or if the recommended storage period has been exceeded, obtain a fresh supply of the compound. For critical experiments, always use a freshly prepared working solution from a stock that is well within its stability period.

  • Possible Cause 2: Incorrect Concentration.

    • Solution: Verify all calculations used for preparing the stock and working solutions. If possible, confirm the concentration of the stock solution using a suitable analytical method like UV-Vis spectroscopy, if a reference extinction coefficient is available.

  • Possible Cause 3: Interaction with experimental components.

    • Solution: Evaluate if any components of your assay buffer could be interacting with the compound. Although specific interactions are not documented, it is a possibility to consider. If feasible, test the compound's activity in a simplified buffer system.

Issue 2: The compound will not fully dissolve in my desired solvent.

  • Possible Cause 1: Solubility limit exceeded.

    • Solution: this compound has good solubility in DMSO.[1] For aqueous solutions, the solubility is more limited. If you are preparing an aqueous solution, consider using a co-solvent or an additive like SBE-β-CD to enhance solubility.

  • Possible Cause 2: Low-quality solvent.

    • Solution: Ensure you are using high-purity, anhydrous grade solvents, especially for preparing stock solutions. Water content in DMSO can affect the stability of dissolved compounds.

Experimental Protocols & Workflows

Protocol: Preparation of a Stock Solution in DMSO

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate gently until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as per the recommended stability guidelines.

Diagram: Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation start Start: Equilibrate YM-244769 vial weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_prep End: Stock Solution Ready store->end_prep

Caption: Workflow for preparing a DMSO stock solution of this compound.

Diagram: Troubleshooting Inconsistent Experimental Results

G cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results Observed check_storage Verify Storage Conditions and Expiry start->check_storage storage_ok Storage OK? check_storage->storage_ok fresh_stock Prepare Fresh Stock Solution storage_ok->fresh_stock No check_calcs Review Concentration Calculations storage_ok->check_calcs Yes rerun_exp Rerun Experiment fresh_stock->rerun_exp calcs_ok Calculations Correct? check_calcs->calcs_ok recalculate Recalculate and Prepare New Dilutions calcs_ok->recalculate No check_assay Investigate Assay Component Interference calcs_ok->check_assay Yes recalculate->rerun_exp check_assay->rerun_exp end_troubleshoot Problem Resolved rerun_exp->end_troubleshoot

Caption: A decision tree for troubleshooting inconsistent experimental results with YM-244769.

References

avoiding precipitation of YM-244769 dihydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of YM-244769 dihydrochloride in experimental settings. This guide addresses common challenges, particularly the prevention of its precipitation in aqueous media, to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 10 mM. Once dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: I observed a precipitate forming when I diluted my this compound DMSO stock solution into my cell culture medium. What is causing this and how can I prevent it?

A2: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for hydrophobic compounds such as this compound. This phenomenon, often referred to as "salting out" or "crashing out," occurs due to the rapid change in solvent polarity. To prevent this, it is crucial to employ a gradual dilution strategy. Instead of a single-step dilution, prepare intermediate dilutions of your DMSO stock in pre-warmed (37°C) culture medium. Additionally, ensure the final concentration of DMSO in your experiment is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to maintain the compound's solubility.[1][2][3][4]

Q3: Can I use solvents other than DMSO to prepare my stock solution?

A3: While DMSO is the most commonly reported solvent, other organic solvents like ethanol or dimethylformamide (DMF) might also be viable. However, the compatibility of any alternative solvent with your specific experimental setup, including potential effects on your cells and other reagents, must be thoroughly validated. For most in vitro cell-based assays, DMSO is the standard and preferred solvent.

Q4: How does the presence of serum in my cell culture medium affect the solubility of this compound?

A4: Serum components, such as proteins and lipids, can influence the bioavailability and solubility of hydrophobic compounds.[5] Serum proteins, like albumin, can bind to the compound, which may help to keep it in solution.[6] However, complex interactions can sometimes lead to precipitation. If you suspect interactions with serum are causing solubility issues, you could try reducing the serum concentration or pre-incubating the compound in a small volume of serum before diluting it into the rest of the medium.[3]

Q5: Are there any formulation aids I can use to improve the solubility of this compound in my experiments?

A5: Yes, for challenging situations, the use of solubility enhancers like cyclodextrins can be considered.[7][8] Specifically, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used to form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8] If you choose to use a cyclodextrin, it is essential to perform preliminary experiments to determine the optimal concentration that enhances solubility without affecting your experimental outcomes.

Troubleshooting Guides

Issue 1: Visible Precipitate in Culture Wells After Compound Addition
  • Symptoms:

    • The culture medium appears cloudy or turbid.

    • Microscopic examination reveals visible particles or crystals at the bottom of the well.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Compound concentration exceeds its solubility limit in the medium. Determine the maximum soluble concentration of this compound in your specific culture medium through a solubility test. Avoid using concentrations that exceed this limit.
"Solvent shock" from rapid dilution of the DMSO stock. Implement a stepwise or serial dilution method. Prepare intermediate dilutions of the concentrated stock solution in pre-warmed culture medium before the final dilution into the cell culture plate.[1][2][9]
Temperature difference between the compound solution and the medium. Pre-warm both the culture medium and the compound solution to 37°C before mixing to prevent temperature-induced precipitation.[4]
Interaction with media components or serum proteins. If feasible for your experiment, try reducing the serum concentration. Alternatively, pre-incubate the compound in a small amount of serum before the final dilution.[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Dilution of this compound for Cell Culture Experiments (Stepwise Method)
  • Thaw a single-use aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

  • Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could add 1 µL of the 10 mM stock to 999 µL of medium.

  • Gently mix the intermediate dilution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause shearing of media components.

  • From this intermediate dilution, you can then perform further serial dilutions in pre-warmed medium to achieve your desired final concentrations for treating the cells.

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in your treatment groups.

Visualizations

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Media q1 Is the final concentration too high? start->q1 s1 Determine max soluble concentration. Use lower concentrations. q1->s1 Yes q2 Was dilution performed too quickly? q1->q2 No s1->q2 s2 Use stepwise/serial dilution. Pre-warm media to 37°C. q2->s2 Yes q3 Is there interaction with media components? q2->q3 No s2->q3 s3 Reduce serum concentration. Consider using cyclodextrins. q3->s3 Possible end Solution Clear q3->end Unlikely s3->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

G cluster_1 Recommended Dilution Workflow stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in media with 1% DMSO) stock->intermediate Step 1: First Dilution final Final Working Concentrations (e.g., 0.1-10 µM in media with <0.1% DMSO) intermediate->final Step 2: Serial Dilutions cells Add to Cells final->cells Step 3: Treatment

Caption: Recommended workflow for diluting this compound.

References

interpreting unexpected data from YM-244769 dihydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM-244769 dihydrochloride. Our goal is to help you interpret unexpected data and navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of YM-244769?

YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), with a particular preference for the NCX3 isoform.[1][2][3] It primarily inhibits the "reverse mode" or Ca2+ entry mode of NCX, with less effect on the "forward mode" or Ca2+ exit mode.[1][4]

Q2: I'm observing less inhibition of Na+/Ca2+ exchange than expected. What could be the reason?

Several factors could contribute to lower-than-expected inhibition:

  • NCX Isoform Expression: The inhibitory potency of YM-244769 is isoform-dependent. It is most potent against NCX3, followed by NCX1 and NCX2.[2][3] If your experimental system predominantly expresses NCX1 or NCX2, you may observe weaker inhibition.

  • Mode of Operation: YM-244769 is significantly more effective at inhibiting the reverse mode (Ca2+ influx) of NCX than the forward mode (Ca2+ efflux).[1][4] Ensure your assay is designed to measure the reverse mode of exchange.

  • Intracellular Na+ Concentration: The inhibitory effect of YM-244769 is dependent on the intracellular Na+ concentration ([Na+]i).[4] Higher [Na+]i can enhance the inhibitory activity of the compound.[4]

  • Compound Stability and Solubility: Ensure the compound is properly dissolved and stable in your experimental buffer. Poor solubility can lead to a lower effective concentration. YM-244769 is soluble in DMSO.[5]

Q3: My results are inconsistent across different cell lines. Why might this be?

Inconsistent results across cell lines can be attributed to:

  • Differential Expression of NCX Isoforms: Different cell lines express varying levels of NCX1, NCX2, and NCX3. For example, neuronal SH-SY5Y cells express both NCX1 and NCX3, while renal LLC-PK1 cells exclusively express NCX1.[1][3] The protective effects of YM-244769 against hypoxia/reoxygenation-induced cell damage correlate with the expression levels of the NCX isoforms it potently inhibits.[1][3]

  • Presence of Other Ca2+ Handling Mechanisms: Cells have multiple mechanisms for regulating intracellular calcium. The overall effect of YM-244769 can be influenced by the activity of other channels and transporters involved in calcium homeostasis.

Q4: Is it possible that YM-244769 has off-target effects?

While primarily known as an NCX inhibitor, the possibility of off-target effects should always be considered, as is common with many small molecule inhibitors.[6] However, current literature on YM-244769 focuses on its selectivity for NCX isoforms. If you suspect off-target effects, consider using structurally unrelated NCX inhibitors as controls or employing genetic approaches like siRNA or CRISPR to validate your findings.

Troubleshooting Guide

Problem Potential Cause Recommended Action
No effect on Ca2+ levels or cellular response The forward mode of NCX is dominant in your model system.Design experiments to specifically measure the reverse mode of NCX, for example, by inducing high intracellular Na+.[4]
Low expression of the target NCX3 isoform.Verify the expression levels of NCX isoforms (NCX1, NCX2, and NCX3) in your experimental model using techniques like Western blotting or qPCR.
Compound degradation or precipitation.Prepare fresh stock solutions of YM-244769 in DMSO.[5] Visually inspect for any precipitation in your working solutions.
Variability between experimental repeats Inconsistent intracellular Na+ concentrations.Standardize protocols that may affect intracellular Na+ levels. Consider measuring [Na+]i if possible.
Cell passage number and culture conditions.Maintain consistent cell culture conditions and use cells within a defined passage number range.
Unexpected agonist-like effects Biased agonism at a different receptor or signaling pathway.While not reported for YM-244769, some compounds can act as biased agonists, antagonizing one pathway while activating another.[7][8][9] This is a complex area requiring further investigation, potentially through screening against a panel of receptors.

Data Presentation

Table 1: Inhibitory Potency (IC50) of YM-244769 on NCX Isoforms

NCX IsoformIC50 (nM) for 45Ca2+ Uptake (Reverse Mode)
NCX168 ± 2.9[2][10]
NCX296 ± 3.5[2][10]
NCX318 ± 1.0[2][3][10]

Table 2: Inhibitory Potency (IC50) of YM-244769 on NCX Currents in Guinea Pig Cardiac Ventricular Myocytes

NCX CurrentIC50 (µM)
Bidirectional Outward and Inward INCX~0.1[4]
Unidirectional Outward INCX (Ca2+ entry mode)0.05[4]

Experimental Protocols

Protocol 1: Measurement of Na+i-dependent 45Ca2+ Uptake in NCX-transfected Cells

This protocol is adapted from studies investigating the inhibitory properties of YM-244769.[2]

  • Cell Culture: Culture CCL39 fibroblasts stably transfected with NCX1, NCX2, or NCX3 in DMEM supplemented with 10% FCS.

  • Na+ Loading: Pre-incubate cells in a Na+-rich medium to load the cells with Na+.

  • Initiation of Uptake: Remove the Na+-loading solution and add a reaction mixture containing 45Ca2+ and the desired concentration of YM-244769 or vehicle control.

  • Termination of Uptake: After a defined incubation period (e.g., 30 seconds), rapidly wash the cells with an ice-cold stop solution (e.g., LaCl3 solution) to terminate the uptake.

  • Quantification: Lyse the cells and measure the incorporated 45Ca2+ using a scintillation counter.

  • Data Analysis: Calculate the initial rates of 45Ca2+ uptake and determine the IC50 values for YM-244769 by fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow: Assessing YM-244769 Inhibition of NCX cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture Culture NCX-transfected Fibroblasts na_loading Load Cells with Na+ cell_culture->na_loading initiate_uptake Incubate with 45Ca2+ and YM-244769 na_loading->initiate_uptake Start Experiment terminate_uptake Stop Uptake with Cold LaCl3 Solution initiate_uptake->terminate_uptake quantify Scintillation Counting of 45Ca2+ terminate_uptake->quantify analyze Calculate IC50 Values quantify->analyze signaling_pathway YM-244769 Mechanism of Action cluster_membrane Plasma Membrane NCX NCX (NCX3 preferred) Ca_in Ca2+ Influx (Reverse Mode) NCX->Ca_in Mediates Ca_out Ca2+ Efflux (Forward Mode) NCX->Ca_out Mediates YM YM-244769 YM->NCX Inhibits troubleshooting_logic Troubleshooting Logic for Unexpected YM-244769 Data start Unexpected Result (e.g., Low Inhibition) check_isoform Check NCX Isoform Expression (NCX3?) start->check_isoform check_mode Verify Assay Measures Reverse Mode check_isoform->check_mode If NCX3 is present outcome Identify Potential Cause of Discrepancy check_isoform->outcome If NCX1/2 dominant check_na Confirm Intracellular Na+ Levels check_mode->check_na If reverse mode is assayed check_mode->outcome If forward mode is assayed check_compound Assess Compound Solubility/Stability check_na->check_compound If [Na+]i is adequate check_na->outcome If [Na+]i is low check_compound->outcome If compound is stable check_compound->outcome If compound is degraded

References

minimizing YM-244769 dihydrochloride toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when working with the Na+/Ca2+ exchanger (NCX) inhibitor, YM-244769 dihydrochloride, in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: YM-244769 is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] It preferentially inhibits the NCX3 isoform and acts on the reverse mode of the exchanger, which is responsible for Ca2+ entry into the cell.[1][2] This selectivity makes it a valuable tool for studying the specific roles of NCX3 in cellular processes.

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound powder should be stored at -20°C for up to one month or -80°C for up to six months, protected from moisture.[2] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: At what concentration should I use YM-244769 in my cell culture experiments?

A3: The optimal concentration of YM-244769 will vary depending on the cell type and the specific experimental goals. Based on its inhibitory activity, a concentration range of 0.1 µM to 1 µM is a common starting point for many applications. For instance, concentrations of 0.3 µM and 1 µM have been shown to protect SH-SY5Y neuronal cells from hypoxia/reoxygenation-induced injury.[2] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.

Q4: Is YM-244769 expected to be cytotoxic to my cells?

A4: YM-244769 has been reported to have low general cytotoxicity in some cell lines. For example, in a study on melanoma cells (A2058, A375, and C8161), YM-244769, at concentrations up to 100 µM, did not significantly affect cell viability.[1] However, since it modulates intracellular calcium homeostasis, "on-target" toxicity could occur in cell types that are particularly sensitive to disruptions in calcium signaling.[3][4][5] Therefore, it is crucial to assess cell viability in your specific cell model.

Q5: What are the known off-target effects of YM-244769?

A5: Studies have shown that YM-244769 is a selective inhibitor for NCX. At concentrations up to 3 µM, it did not significantly affect other Na+ or Ca2+ transporters, including the K+-dependent Na+/Ca2+ exchanger (NCKX2), Na+/H+ exchanger, Na+,K+-ATPase, or L-type Ca2+ channels.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Question: I observed a precipitate in my culture medium after adding this compound. What should I do?

Possible Cause Suggested Solution
Low Aqueous Solubility YM-244769 is a hydrophobic molecule. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). For experiments, create an intermediate dilution of the stock in pre-warmed (37°C) culture medium before the final dilution into the cell culture plate.
"Solvent Shock" Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. Add the DMSO stock dropwise to the pre-warmed medium while gently vortexing to ensure gradual dissolution.
High Final DMSO Concentration The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells. Ensure your serial dilutions are planned to achieve a low final DMSO concentration.
Media Components Components in the culture medium, such as salts and proteins in serum, can sometimes interact with the compound and reduce its solubility. If possible, try reducing the serum concentration or perform a solubility test in your specific medium.
Issue 2: Unexpected Cell Death or Toxicity

Question: I am observing significant cell death after treating my cells with YM-244769, even at concentrations reported to be non-toxic. What could be the cause?

Possible Cause Suggested Solution
On-Target Toxicity Your cell line may be particularly sensitive to the inhibition of NCX and the resulting disruption of Ca2+ homeostasis. Perform a careful dose-response and time-course experiment to determine the toxicity threshold for your specific cells. Consider using a lower concentration or a shorter exposure time.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Compound Instability The compound may be degrading in the culture medium at 37°C over the course of your experiment. Perform a stability study by incubating YM-244769 in your culture medium at 37°C for various time points and analyzing its concentration. If it is unstable, you may need to replenish the compound by changing the medium at regular intervals.
Cell Seeding Density An inappropriate cell seeding density can affect the apparent toxicity of a compound. Ensure you are using a consistent and optimal seeding density for your cell viability assays.

Quantitative Data Summary

Parameter Value Cell/System
IC50 for NCX1 (reverse mode) 68 ± 2.9 nMNCX1-transfected CCL39 cells
IC50 for NCX2 (reverse mode) 96 ± 3.5 nMNCX2-transfected CCL39 cells
IC50 for NCX3 (reverse mode) 18 ± 1.0 nMNCX3-transfected CCL39 cells
IC50 for outward NCX current (Ca2+ entry) 0.05 µMGuinea pig cardiac ventricular myocytes[6]
IC50 for bidirectional NCX current ~0.1 µMGuinea pig cardiac ventricular myocytes[6]
Reported Non-toxic Concentration Up to 100 µMMelanoma cell lines (A2058, A375, C8161)[1]
Effective Neuroprotective Conc. 0.3 - 1 µMSH-SY5Y cells (hypoxia/reoxygenation)[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture
  • Prepare Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to make a 10 mM stock solution. Ensure complete dissolution by vortexing.

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.

  • Final Dilution: Add the intermediate dilution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

Protocol 2: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of YM-244769 concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

G YM-244769 Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3Na_ext 3 Na+ NCX Na+/Ca2+ Exchanger (NCX) 3Na_ext->NCX Forward Mode (Ca2+ Efflux) Ca_ext Ca2+ Ca_ext->NCX Reverse Mode (Ca2+ Influx) NCX->3Na_ext NCX->Ca_ext 3Na_int 3 Na+ NCX->3Na_int Ca_int Ca2+ NCX->Ca_int Ca_homeostasis Disrupted Ca2+ Homeostasis NCX->Ca_homeostasis Leads to 3Na_int->NCX Ca_int->NCX Apoptosis Apoptosis/Necrosis Ca_homeostasis->Apoptosis Can trigger YM244769 YM-244769 YM244769->NCX Inhibits (Prefers Reverse Mode)

Caption: Signaling pathway of YM-244769 action.

G Experimental Workflow: Assessing YM-244769 Toxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis prep_stock Prepare 10 mM YM-244769 Stock in DMSO treat_cells Treat Cells with Serial Dilutions of YM-244769 prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells controls Include Vehicle (DMSO) and Untreated Controls incubation Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze_data Calculate % Viability vs. Control read_plate->analyze_data determine_ic50 Determine IC50 (if applicable) analyze_data->determine_ic50

Caption: Workflow for assessing YM-244769 toxicity.

G Troubleshooting Logic: Compound Precipitation start Precipitate Observed in Culture Medium check_stock Is the stock solution clear? start->check_stock dissolve_stock Ensure complete dissolution of stock (vortex, sonicate) check_stock->dissolve_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes dissolve_stock->check_stock direct_dilution Direct dilution of concentrated stock in media check_dilution->direct_dilution Direct serial_dilution Serial dilution in pre-warmed media check_dilution->serial_dilution Serial recommend_serial Use serial dilution in pre-warmed media to avoid 'solvent shock' direct_dilution->recommend_serial check_dmso What is the final DMSO concentration? serial_dilution->check_dmso high_dmso > 0.5% check_dmso->high_dmso High low_dmso < 0.5% check_dmso->low_dmso Low reduce_dmso Reduce final DMSO concentration high_dmso->reduce_dmso solubility_test Perform a solubility test in your specific cell culture medium low_dmso->solubility_test

Caption: Troubleshooting compound precipitation.

References

Technical Support Center: YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for researchers using YM-244769 dihydrochloride. Specific quality control data and stability information for this compound are not extensively available in the public domain. Therefore, the following recommendations are based on general principles for small molecule inhibitors and hydrochloride salts. It is crucial for researchers to perform their own validation and stability assessments for their specific experimental conditions.

Troubleshooting Guide

Inconsistent experimental results can be a significant source of frustration. This guide addresses common issues encountered when working with this compound.

IssuePotential CauseRecommended Solution
Inconsistent or No Inhibitory Effect Compound Degradation: this compound, like many small molecules, can degrade over time, especially in solution.Storage: Store the solid compound at -20°C, protected from light and moisture.[1] It is advisable to aliquot the powder upon receipt to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[1] Solutions: Prepare stock solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C for up to six months or -20°C for up to one month, and protect from light.[2] Avoid repeated freeze-thaw cycles.
Incorrect Concentration: Inaccurate weighing or dilution can lead to a final concentration that is too low to elicit a biological response.Preparation: Use a calibrated analytical balance to weigh the compound. Perform serial dilutions to achieve the desired final concentration. Reference IC50 Values: The reported IC50 values for YM-244769 can serve as a starting point for determining the appropriate concentration range for your experiments.
Low Solubility/Precipitation: The compound may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous buffers.Solubilization: Ensure the compound is completely dissolved in the stock solution. Gentle warming or sonication may aid in dissolution.[3] Visually inspect the solution for any particulate matter before use. Dilution: When diluting a DMSO stock solution into an aqueous buffer, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your buffer or incubation medium to avoid precipitation.[4]
Off-Target Effects or Cellular Toxicity High Concentration: Excessive concentrations of the inhibitor can lead to non-specific effects or cellular toxicity.Dose-Response: Perform a dose-response experiment to determine the optimal concentration range that provides the desired inhibitory effect without causing toxicity.
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.Vehicle Control: Always include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve this compound. For most cell-based assays, the final concentration of DMSO should be kept below 0.5%.[2]
Compound Impurities: The presence of impurities in the compound can lead to unexpected biological effects.Purity Assessment: If you suspect impurities, consider having the compound's purity analyzed by an independent analytical service using techniques such as HPLC.

Frequently Asked Questions (FAQs)

Q1: How should I verify the quality of a new batch of this compound?

A1: For comprehensive quality control, a combination of analytical techniques is recommended to confirm the identity and purity of the compound. These methods are typically performed by specialized analytical labs.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A high-purity sample should exhibit a single major peak.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[10][11][12]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is a salt, which generally improves aqueous solubility.[13] However, for cell-based assays, DMSO is a common solvent for preparing high-concentration stock solutions.[14][15]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolving: Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[3]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.

Q3: What are the reported IC50 values for YM-244769?

A3: YM-244769 is an inhibitor of the Na+/Ca2+ exchanger (NCX) and shows selectivity for the NCX3 isoform.

NCX IsoformReported IC50 Value
NCX168 ± 2.9 nM
NCX296 ± 3.5 nM
NCX318 ± 1.0 nM

Data from Iwamoto et al., 2006, Molecular Pharmacology.

Q4: What is the mechanism of action of YM-244769?

A4: YM-244769 is a potent inhibitor of the Na+/Ca2+ exchanger (NCX).[4] It preferentially inhibits the reverse mode of NCX, which is the influx of Ca2+ in exchange for Na+ efflux.[16] It has been shown to be more selective for the NCX3 isoform compared to NCX1 and NCX2.[4][16]

Visualizations

Experimental Workflow for Cell-Based Assays

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis compound This compound (Solid Powder) stock_solution Prepare 10 mM Stock in DMSO compound->stock_solution Dissolve working_solution Prepare Working Solution in Culture Medium stock_solution->working_solution Dilute cell_culture Seed Cells treatment Treat Cells with Working Solution cell_culture->treatment incubation Incubate treatment->incubation data_collection Collect Data (e.g., Ca2+ imaging, cell viability) incubation->data_collection analysis Analyze Results data_collection->analysis

Caption: A general workflow for preparing and using this compound in a cell-based experiment.

Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane NCX Na+/Ca2+ Exchanger (NCX) Na_in Na+ (in) NCX->Na_in Ca_out Ca2+ (out) NCX->Ca_out Na_out Na+ (out) Na_out->NCX 3 Na+ Ca_in Ca2+ (in) Ca_in->NCX 1 Ca2+ YM244769 YM-244769 YM244769->NCX Inhibits

Caption: Diagram illustrating the inhibitory action of YM-244769 on the Na+/Ca2+ exchanger (NCX).

References

Technical Support Center: Navigating Na+/Ca2+ Exchanger (NCX) Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Na+/Ca2+ exchanger (NCX) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my results with a specific NCX inhibitor inconsistent with published data?

A1: Discrepancies in results can arise from several factors:

  • Inhibitor Specificity: Many first and second-generation NCX inhibitors have significant off-target effects. For example, KB-R7943 can also inhibit L-type Ca2+ channels and other ion channels, while SEA0400 has been shown to affect L-type Ca2+ currents. Newer compounds like ORM-10103 and ORM-10962 exhibit higher selectivity, but it is crucial to be aware of their potential off-target profiles at the concentrations used.

  • Experimental Conditions: The operational mode of the NCX (forward vs. reverse) is highly sensitive to intracellular and extracellular concentrations of Na+ and Ca2+, as well as the membrane potential.[1][2] Different experimental models and conditions (e.g., ischemia-reperfusion models where intracellular Na+ is high) can favor one mode over the other, influencing the apparent effect of an inhibitor.[2][3]

  • Cell Type and Species Differences: The expression levels and splice variants of NCX can vary significantly between different cell types and species, leading to different responses to inhibitors.[4]

Q2: How can I be sure that the observed effect is due to NCX inhibition and not an off-target effect?

A2: This is a critical consideration. To validate your findings, you should:

  • Perform Dose-Response Curves: Establish a clear concentration-dependent effect of the inhibitor.

  • Utilize Positive and Negative Controls: Use known activators of NCX or conditions that promote NCX activity (e.g., low extracellular Na+) as positive controls. As a negative control, consider using genetically modified cells (e.g., NCX knockout or knockdown) to confirm the target specificity of your inhibitor.[2]

  • Directly Measure NCX Activity: Whenever possible, directly measure NCX activity using techniques like patch-clamp electrophysiology to record NCX current (I_NCX).

Q3: My NCX inhibitor shows a positive inotropic effect in some experiments but a negative inotropic effect in others. Why?

A3: The inotropic effect of NCX inhibition is complex and depends on the dominant operational mode of the exchanger.

  • Inhibition of Forward Mode: Under normal physiological conditions, the forward mode (Ca2+ efflux) is predominant. Inhibiting this mode leads to an increase in intracellular Ca2+, which can enhance contractility (positive inotropy).[1]

  • Inhibition of Reverse Mode: In conditions of high intracellular Na+ (e.g., ischemia or treatment with cardiac glycosides), the reverse mode (Ca2+ influx) can be activated. Inhibiting this mode will reduce Ca2+ entry and can lead to a decrease in contractility (negative inotropy).[5]

Q4: I am not observing the expected change in action potential duration with my NCX inhibitor. What could be the reason?

A4: The effect of NCX inhibition on action potential duration (APD) is a subject of debate with conflicting results in the literature.

  • Inward vs. Outward Current: The net effect on APD depends on the balance between the inhibition of the depolarizing inward current (forward mode) and the hyperpolarizing outward current (reverse mode).

  • Off-Target Effects: Inhibition of other ion channels, such as L-type Ca2+ channels or K+ channels, by less selective NCX inhibitors can confound the effects on APD.[1]

  • Experimental Model: The specific ionic currents contributing to repolarization vary between species and cell types, which can lead to different outcomes.

Troubleshooting Guides

Calcium Imaging Experiments
Problem Possible Cause(s) Troubleshooting Steps
No change in intracellular Ca2+ upon inhibitor application. 1. Inhibitor is inactive or used at too low a concentration. 2. NCX is not significantly active under basal conditions. 3. Issues with the Ca2+ indicator dye (e.g., poor loading, photobleaching).1. Verify inhibitor activity and perform a dose-response experiment. 2. Stimulate NCX activity (e.g., by altering ion concentrations or using an agonist that increases intracellular Ca2+). 3. Optimize dye loading protocol and imaging parameters. Use a positive control like an ionophore (e.g., ionomycin) to confirm dye responsiveness.[6]
Unexpected increase/decrease in intracellular Ca2+. 1. Off-target effects of the inhibitor on other Ca2+ handling proteins (e.g., L-type Ca2+ channels, SERCA). 2. The inhibitor is affecting the non-dominant mode of NCX.1. Use a more selective inhibitor or a lower concentration. Test for off-target effects on other channels. 2. Carefully consider the experimental conditions and which NCX mode is likely to be active.
High background fluorescence or noisy signal. 1. Incomplete de-esterification of AM-ester dyes. 2. Cell health is compromised. 3. Phototoxicity or photobleaching.1. Increase the de-esterification time after dye loading. 2. Ensure optimal cell culture conditions and viability. 3. Reduce excitation light intensity and/or exposure time. Use an anti-fade reagent if possible.
Negative fluorescence changes observed. This can be a real physiological response representing a decrease in basal calcium levels due to inhibition of a tonically active reverse mode NCX.Do not automatically discard negative signals. Analyze the data to determine if it represents a consistent and stimulus-locked response.[7]
Patch-Clamp Electrophysiology Experiments
Problem Possible Cause(s) Troubleshooting Steps
Unable to isolate NCX current (I_NCX). 1. Inadequate blockade of other contaminating currents (e.g., Na+, K+, Ca2+ channels). 2. Low NCX expression in the chosen cell type. 3. "Run-down" of the NCX current during the experiment.1. Use a comprehensive cocktail of channel blockers in your internal and external solutions. 2. Confirm NCX expression using molecular techniques (e.g., PCR, Western blot). 3. Maintain stable intracellular conditions and use a perforated-patch configuration if possible.
Inhibitor has no effect on I_NCX. 1. Inhibitor is not membrane-permeable and is applied extracellularly while the binding site is intracellular (or vice-versa). 2. Incorrect voltage protocol to elicit the desired NCX mode.1. Check the known properties of the inhibitor regarding its site of action. Some inhibitors, like KB-R7943, act from the extracellular side.[4] 2. Design voltage ramps and steps that favor either the forward or reverse mode of NCX.
Difficulty achieving a stable giga-ohm seal. 1. Poor cell health. 2. Debris on the cell membrane or pipette tip. 3. Mechanical instability of the setup.1. Ensure a healthy cell population. 2. Use filtered solutions and apply positive pressure to the pipette when approaching the cell.[8] 3. Minimize vibrations and ensure the rig is on an anti-vibration table.[8]

Quantitative Data Summary

Table 1: IC50 Values of Common NCX Inhibitors

InhibitorTargetCell Type/SystemIC50 ValueReference(s)
KB-R7943 NCX (reverse mode)Rat cardiomyocytes~5 µM[9]
NCX (forward mode)Rat cardiomyocytes~12 µM[9]
L-type Ca2+ channelsVariousµM range
hERG channelsVariousµM range
SEA0400 NCX1Rat cortical neurons33 nM
NCX3Rat cortical neurons1 µM
L-type Ca2+ channelsVariousµM range[10]
ORM-10103 NCX (inward current)Canine ventricular myocytes780 nM
NCX (outward current)Canine ventricular myocytes960 nM
L-type Ca2+ channelsCanine ventricular myocytes> 10 µM
ORM-10962 NCX (inward current)Dog ventricular myocytes55 nM[5]
NCX (outward current)Dog ventricular myocytes67 nM[5]
L-type Ca2+ channelsDog ventricular myocytes> 1 µM[5]

Note: IC50 values can vary depending on the experimental conditions.

Detailed Experimental Protocols

Measurement of NCX Activity using a 45Ca2+ Flux Assay

This protocol is designed to measure Na+-dependent Ca2+ efflux (forward mode) or Na+-dependent Ca2+ influx (reverse mode) in cultured cells.

Materials:

  • Cells expressing the Na+/Ca2+ exchanger.

  • 45Ca2+ (radioactive calcium).

  • Loading Buffer (e.g., HEPES-buffered saline with normal Na+ and Ca2+).

  • Efflux Buffer (Na+-containing and Na+-free, where Na+ is replaced by an equimolar concentration of Li+ or NMDG+).

  • Influx Buffer (Na+-containing and Na+-free, with 45Ca2+).

  • Stop Solution (ice-cold, Ca2+-free buffer containing a high concentration of a Ca2+ chelator like EGTA).

  • Scintillation fluid and counter.

Protocol:

A. Forward Mode (45Ca2+ Efflux):

  • Seed cells in a multi-well plate and grow to confluency.

  • Wash cells with Loading Buffer.

  • Load cells with 45Ca2+ by incubating them in Loading Buffer containing 45Ca2+ for a specified time (e.g., 1-2 hours) at 37°C.

  • Wash cells rapidly with ice-cold Na+-free Efflux Buffer to remove extracellular 45Ca2+.

  • Initiate efflux by adding pre-warmed Na+-containing or Na+-free Efflux Buffer (with or without the NCX inhibitor).

  • At various time points, collect the efflux buffer and lyse the cells.

  • Measure the radioactivity in the collected buffer and the cell lysate using a scintillation counter.

  • Calculate the rate of 45Ca2+ efflux. Na+-dependent efflux is the difference between efflux in the presence and absence of extracellular Na+.

B. Reverse Mode (45Ca2+ Influx):

  • To promote reverse mode, preload the cells with Na+ by incubating them in a Na+-rich, K+-free medium, often with a Na+/K+ ATPase inhibitor like ouabain.

  • Wash cells with a Na+-free buffer.

  • Initiate influx by adding Influx Buffer containing 45Ca2+ (with or without the NCX inhibitor).

  • After a short incubation period, terminate the influx by rapidly washing the cells with ice-cold Stop Solution.

  • Lyse the cells and measure the intracellular radioactivity.

  • Na+-dependent influx is determined by comparing influx in Na+-loaded versus control cells.

Measurement of Intracellular Ca2+ with Fluorescent Indicators

This protocol describes the use of a fluorescent Ca2+ indicator like Fura-2 or Fluo-4 to monitor changes in intracellular Ca2+ concentration ([Ca2+]i) in response to NCX activity.

Materials:

  • Cells on coverslips or in a microplate.

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • NCX inhibitor and other experimental compounds.

  • Fluorescence microscope or plate reader.

Protocol:

  • Prepare a loading solution of the Ca2+ indicator (e.g., 1-5 µM Fluo-4 AM) with a small amount of Pluronic F-127 in HBSS.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove excess dye.

  • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Mount the coverslip on the microscope stage or place the microplate in the reader.

  • Establish a baseline fluorescence recording.

  • Apply the NCX inhibitor and continue recording to observe its effect on basal [Ca2+]i.

  • Induce a change in [Ca2+]i to study the inhibitor's effect on stimulated NCX activity. This can be done by:

    • Applying an agonist that increases [Ca2+]i.

    • Rapidly switching to a low Na+ or Na+-free external solution to induce reverse mode NCX.

  • Record the fluorescence changes over time. For ratiometric dyes like Fura-2, record at two excitation or emission wavelengths. For single-wavelength dyes like Fluo-4, record the change in fluorescence intensity.

  • At the end of the experiment, perform a calibration to convert fluorescence values to [Ca2+]i (optional but recommended for quantitative analysis).[6]

Visualizations

Signaling Pathways and Workflows

NCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NCX Na+/Ca2+ Exchanger (NCX) Ca_out Ca2+ Efflux (Forward Mode) NCX->Ca_out 3 Na+ in Ca_in Ca2+ Influx (Reverse Mode) NCX->Ca_in 3 Na+ out Na_in High Intracellular [Na+] Na_in->NCX Favors Reverse Mode Ca_signal Ca2+ Signaling (e.g., Calmodulin, PKC) Ca_out->Ca_signal Ca_in->Ca_signal Cell_response Cellular Response (e.g., Contraction, Gene Expression) Ca_signal->Cell_response NaK_ATPase Na+/K+ ATPase NaK_ATPase->Na_in Reduces Ischemia Ischemia Ischemia->NaK_ATPase Inhibits CardiacGlycosides Cardiac Glycosides CardiacGlycosides->NaK_ATPase Inhibits

Caption: NCX operational modes and influencing factors.

Experimental_Workflow start Start Experiment cell_prep Cell Preparation (e.g., Cardiomyocyte Isolation) start->cell_prep inhibitor_prep Prepare NCX Inhibitor (Consider solvent and concentration) start->inhibitor_prep assay_choice Choose Assay cell_prep->assay_choice inhibitor_prep->assay_choice calcium_imaging Calcium Imaging (Fluorescent Dyes) assay_choice->calcium_imaging Functional patch_clamp Patch-Clamp (Electrophysiology) assay_choice->patch_clamp Direct Current radiolabel_flux Radiolabeled Flux (45Ca2+) assay_choice->radiolabel_flux Ion Flux data_acq Data Acquisition calcium_imaging->data_acq patch_clamp->data_acq radiolabel_flux->data_acq analysis Data Analysis (Consider off-target effects) data_acq->analysis conclusion Conclusion analysis->conclusion

Caption: General workflow for an NCX inhibitor experiment.

Troubleshooting_Logic start Unexpected Result check_inhibitor Check Inhibitor (Concentration, Stability, Specificity) start->check_inhibitor check_conditions Check Experimental Conditions (Ions, Temperature, pH) start->check_conditions check_controls Review Controls (Positive, Negative, Vehicle) start->check_controls off_target Consider Off-Target Effects check_inhibitor->off_target check_conditions->off_target check_controls->off_target use_selective Use More Selective Inhibitor off_target->use_selective Yes re_evaluate Re-evaluate Hypothesis off_target->re_evaluate No confirm_target Confirm with Knockout/Knockdown use_selective->confirm_target confirm_target->re_evaluate

Caption: A logical approach to troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Guide to NCX Inhibitors: YM-244769 Dihydrochloride vs. KB-R7943

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent sodium-calcium exchanger (NCX) inhibitors: YM-244769 dihydrochloride and KB-R7943. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.

Introduction to NCX and its Inhibitors

The sodium-calcium exchanger (NCX) is a critical membrane protein responsible for maintaining calcium homeostasis in various cell types, including cardiomyocytes, neurons, and renal cells. It operates in two modes: a forward mode (extruding Ca²⁺) and a reverse mode (importing Ca²⁺). Dysregulation of NCX activity, particularly the reverse mode, is implicated in various pathological conditions, such as ischemia-reperfusion injury and neurotoxicity, making it a key therapeutic target.

YM-244769 and KB-R7943 are widely used experimental inhibitors of NCX. Both compounds are benzyloxyphenyl derivatives and exhibit a preference for inhibiting the reverse mode of the exchanger. However, they differ significantly in terms of potency, selectivity, and off-target effects.

Quantitative Data Comparison

The following table summarizes the inhibitory potency (IC₅₀) of YM-244769 and KB-R7943 on the three major NCX isoforms. The data presented is derived from studies utilizing a ⁴⁵Ca²⁺ uptake assay in CCL39 cells stably transfected with the respective NCX isoforms.

InhibitorNCX1 IC₅₀ (nM)NCX2 IC₅₀ (nM)NCX3 IC₅₀ (nM)Primary Mode of ActionReference
YM-244769 68 ± 2.996 ± 3.518 ± 1.0Preferential inhibition of reverse (Ca²⁺ entry) mode[1][2]
KB-R7943 ~1500-~1500Preferential inhibition of reverse (Ca²⁺ entry) mode[1][3]

Note: A direct IC₅₀ for KB-R7943 on NCX2 from the same comparative study was not available. However, literature suggests KB-R7943 is generally less potent than YM-244769 across all isoforms.

Selectivity and Off-Target Effects

A crucial consideration in pharmacological studies is the selectivity of the inhibitor. While both compounds target NCX, their off-target profiles differ substantially.

This compound is reported to be a more potent and selective NCX inhibitor.[1][4] Current literature does not indicate significant off-target effects at concentrations effective for NCX inhibition, making it a more suitable tool for studies requiring high specificity.[1][3]

KB-R7943 , on the other hand, exhibits a broad range of off-target activities that can confound experimental results. These include:

  • NMDA Receptor Inhibition: KB-R7943 has been shown to block N-methyl-D-aspartate (NMDA) receptors.[3]

  • Mitochondrial Complex I Inhibition: It can inhibit the mitochondrial respiratory chain at complex I.[3]

  • Other Ion Channel Interactions: KB-R7943 has been reported to interact with other ion channels.

The off-target effects of KB-R7943 necessitate careful experimental design and data interpretation, often requiring control experiments to account for these non-specific actions.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of NCX and the workflow of a typical experiment, the following diagrams are provided.

NCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 3Na_ext 3 Na⁺ NCX NCX Transporter 3Na_ext->NCX Forward Mode (Ca²⁺ Efflux) Ca_ext Ca²⁺ Ca_ext->NCX Reverse Mode (Ca²⁺ Influx) 3Na_int 3 Na⁺ Ca_int Ca²⁺ NCX->3Na_int NCX->Ca_int Inhibitor YM-244769 or KB-R7943 Inhibitor->NCX Inhibition (Prefers Reverse Mode)

Caption: NCX Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A 1. Culture cells on coverslips B 2. Load cells with Fura-2 AM (calcium indicator) A->B C 3. Wash to remove extracellular dye B->C D 4. Mount coverslip on microscope stage C->D E 5. Perfuse with buffer to establish baseline D->E F 6. Induce reverse NCX (e.g., low Na⁺ buffer) E->F G 7. Add NCX inhibitor (YM-244769 or KB-R7943) F->G H 8. Record fluorescence at 340nm and 380nm G->H I 9. Calculate 340/380 ratio (proportional to [Ca²⁺]i) H->I J 10. Quantify inhibition of Ca²⁺ influx I->J

Caption: Intracellular Calcium Imaging Workflow.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize NCX inhibitors.

Intracellular Calcium Measurement using Fura-2 AM

This protocol is for monitoring intracellular calcium concentration ([Ca²⁺]i) changes in response to NCX activity and inhibition.

Materials:

  • Cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • NCX inhibitor (YM-244769 or KB-R7943)

  • Fluorescence microscope with dual-excitation wavelength capabilities (340nm and 380nm) and an emission filter around 510nm.

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate the cultured cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing:

    • After incubation, wash the cells twice with fresh HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

  • NCX Activation and Inhibition:

    • To induce the reverse mode of NCX, switch to a low-sodium, high-calcium buffer. This will cause an increase in the F340/F380 ratio, indicating Ca²⁺ influx.

    • Once a stable increase is observed, add the NCX inhibitor (YM-244769 or KB-R7943) to the perfusion buffer at the desired concentration.

    • Record the change in the F340/F380 ratio to determine the inhibitory effect on Ca²⁺ influx.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Quantify the inhibition by comparing the rate of Ca²⁺ influx before and after the application of the inhibitor.

Whole-Cell Voltage Clamp for NCX Current (INCX) Measurement

This electrophysiological technique allows for the direct measurement of the current generated by the movement of ions through the NCX transporter.

Materials:

  • Isolated single cells (e.g., cardiomyocytes, neurons)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pulling micropipettes

  • Intracellular (pipette) and extracellular (bath) solutions formulated to isolate INCX.

Procedure:

  • Pipette and Solution Preparation:

    • Pull micropipettes with a resistance of 2-5 MΩ.

    • Fill the pipette with an intracellular solution containing a known concentration of Na⁺ and Ca²⁺ buffered with a Ca²⁺ chelator (e.g., BAPTA). Other ions that could generate contaminating currents should be replaced (e.g., K⁺ with Cs⁺).

    • The extracellular solution should also be designed to minimize other currents, often containing blockers for Na⁺, K⁺, and Ca²⁺ channels.

  • Cell Patching and Whole-Cell Configuration:

    • Obtain a gigaohm seal between the micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • Voltage Protocol and Data Acquisition:

    • Clamp the cell membrane at a holding potential where NCX is inactive (e.g., -40 mV).

    • Apply a voltage ramp or step protocol (e.g., from +80 mV to -120 mV) to elicit both outward (reverse mode) and inward (forward mode) INCX.

    • Record the resulting currents.

  • Inhibitor Application:

    • After recording baseline INCX, perfuse the cell with the extracellular solution containing the NCX inhibitor.

    • Apply the same voltage protocol and record the currents in the presence of the inhibitor.

  • Data Analysis:

    • The NCX current is often defined as the current sensitive to a non-specific blocker like Ni²⁺ (5-10 mM) or by subtracting the current remaining after application of the specific inhibitor.

    • Compare the current amplitudes before and after inhibitor application to determine the percentage of inhibition.

⁴⁵Ca²⁺ Uptake Assay

This radioactive tracer assay directly measures the influx of calcium into cells.

Materials:

  • Cultured cells

  • ⁴⁵CaCl₂

  • Uptake buffer (e.g., low Na⁺ to promote reverse mode)

  • Stop solution (e.g., ice-cold buffer containing a high concentration of a Ca²⁺ chelator like EGTA)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation:

    • Plate cells in multi-well plates and grow to confluence.

  • Assay Initiation:

    • Wash the cells with a pre-warmed, Na⁺-free buffer to increase the driving force for reverse mode NCX.

    • Initiate the uptake by adding the uptake buffer containing ⁴⁵CaCl₂ and the desired concentration of the NCX inhibitor (or vehicle control).

  • Termination of Uptake:

    • After a short incubation period (typically 1-5 minutes), rapidly terminate the uptake by aspirating the uptake buffer and washing the cells multiple times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of ⁴⁵Ca²⁺ accumulated in the cells is a direct measure of Ca²⁺ influx.

    • Compare the radioactivity in inhibitor-treated cells to that in vehicle-treated cells to calculate the percent inhibition of NCX activity.

Conclusion

Both YM-244769 and KB-R7943 are valuable tools for studying the physiological and pathological roles of the sodium-calcium exchanger. However, for researchers requiring high specificity and potency, This compound emerges as the superior choice due to its significantly higher potency, particularly for NCX3, and its cleaner off-target profile. When using KB-R7943 , it is imperative to be aware of its potential non-specific effects and to incorporate appropriate controls to ensure that the observed results are indeed due to NCX inhibition. The choice of inhibitor will ultimately depend on the specific experimental context and the level of selectivity required.

References

A Comparative Guide to the Selectivity of NCX Inhibitors: YM-244769 Dihydrochloride vs. SEA0400

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is paramount. This guide provides an objective comparison of the selectivity of two widely used sodium-calcium exchanger (NCX) inhibitors, YM-244769 dihydrochloride and SEA0400, supported by experimental data.

The sodium-calcium exchanger (NCX) is a critical membrane protein involved in maintaining calcium homeostasis in various cell types. Its bidirectional nature, mediating either Ca2+ efflux (forward mode) or Ca2+ influx (reverse mode), makes it a key player in numerous physiological and pathological processes. Consequently, potent and selective NCX inhibitors are invaluable tools for dissecting its roles and represent promising therapeutic candidates. This guide focuses on two such inhibitors, YM-244769 and SEA0400, detailing their distinct selectivity profiles for the three main NCX isoforms: NCX1, NCX2, and NCX3.

Quantitative Comparison of Inhibitor Potency

The inhibitory potency of YM-244769 and SEA0400 has been determined using 45Ca2+ uptake assays in cells specifically expressing individual NCX isoforms. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a clear quantitative comparison of their selectivity.

InhibitorNCX1 IC50 (nM)NCX2 IC50 (nM)NCX3 IC50 (nM)Primary SelectivityReference
YM-244769 68 ± 2.996 ± 3.518 ± 1.0NCX3 [1][2][3]
SEA0400 5 - 33Slightly SuppressedNo EffectNCX1 [4][5][6]

Note: The IC50 values for SEA0400 on NCX2 and NCX3 are not consistently reported as precise numerical values but are described as significantly weaker than its effect on NCX1.

Isoform Selectivity Profile

This compound is a potent NCX inhibitor that demonstrates a clear preferential inhibition of the NCX3 isoform.[1][2][3][5] Experimental data reveals that YM-244769 is approximately 3.8- to 5.3-fold more selective for NCX3 compared to NCX1 and NCX2.[1][3] This makes it a valuable tool for investigating the specific physiological and pathological roles of NCX3.

SEA0400 , in contrast, is characterized by its high selectivity for the NCX1 isoform.[5][7] Studies have shown that SEA0400 predominantly blocks NCX1, with significantly less effect on NCX2 and virtually no effect on NCX3.[5] This distinct selectivity profile makes SEA0400 a preferred inhibitor for studying the functions of NCX1 in various tissues, particularly in the heart where it is the predominant isoform.

Mode of Operation Selectivity

Both YM-244769 and SEA0400 exhibit a preference for inhibiting the reverse mode (Ca2+ influx) of the NCX exchanger over the forward mode (Ca2+ efflux).[1][5] This "reverse mode-selectivity" is a common feature among benzyloxyphenyl derivatives of NCX inhibitors.[1]

For YM-244769, it has been shown to inhibit the unidirectional outward NCX current (Ca2+ entry mode) with an IC50 of 50 nM, while its effect on the unidirectional inward current (Ca2+ exit mode) is less potent.[2][8] Similarly, SEA0400 has been demonstrated to preferentially block the reverse mode of NCX.[5]

Experimental Protocols

The determination of the selectivity of these inhibitors primarily relies on in vitro assays using cell lines stably transfected with specific NCX isoforms. A common and robust method is the 45Ca2+ uptake assay .

45Ca2+ Uptake Assay Protocol
  • Cell Culture: Fibroblasts or other suitable host cells are stably transfected with plasmids encoding either human NCX1, NCX2, or NCX3.

  • Na+ Loading: The transfected cells are incubated in a high-Na+ solution to load the cytoplasm with sodium ions. This creates the electrochemical gradient necessary to drive the reverse mode of the NCX.

  • Initiation of Uptake: The Na+-loaded cells are then exposed to a solution containing the radioactive isotope 45Ca2+ and varying concentrations of the inhibitor (YM-244769 or SEA0400).

  • Termination of Uptake: After a short incubation period, the uptake of 45Ca2+ is rapidly terminated by washing the cells with an ice-cold stop solution, typically containing a high concentration of La3+ to block all Ca2+ transport.

  • Quantification: The amount of intracellular 45Ca2+ is quantified using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of 45Ca2+ uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Transfection Transfection of cells with NCX1, NCX2, or NCX3 Na_Loading Na+ Loading Transfection->Na_Loading Ca_Uptake Initiate 45Ca2+ Uptake + Inhibitor Na_Loading->Ca_Uptake Expose to 45Ca2+ Termination Terminate Uptake Ca_Uptake->Termination Quantification Quantify 45Ca2+ Termination->Quantification Measure radioactivity Analysis Calculate IC50 Quantification->Analysis

Experimental workflow for determining NCX inhibitor selectivity.

Signaling Pathway Context

The sodium-calcium exchanger plays a crucial role in cellular calcium signaling. Its activity is tightly coupled to the intracellular concentrations of Na+ and Ca2+, as well as the membrane potential. In pathological conditions such as ischemia-reperfusion injury, the intracellular Na+ concentration can rise, leading to the reversal of the NCX and subsequent Ca2+ overload, which contributes to cell death. Selective inhibitors like YM-244769 and SEA0400 can mitigate this detrimental Ca2+ influx.

signaling_pathway cluster_membrane Plasma Membrane cluster_intra Intracellular cluster_extra Extracellular NCX NCX Ca_intra [Ca2+]i NCX->Ca_intra Ca2+ Influx Na_intra [Na+]i NCX->Na_intra 3 Na+ Ca_extra [Ca2+]o NCX->Ca_extra 1 Ca2+ Ca_intra->NCX 1 Ca2+ Cell_Death Cell Death Ca_intra->Cell_Death Leads to Na_intra->NCX Drives Reverse Mode Na_extra [Na+]o Na_extra->NCX 3 Na+ Inhibitor YM-244769 / SEA0400 Inhibitor->NCX Inhibits (Reverse Mode) Ischemia Ischemia/ Reperfusion Ischemia->Na_intra Increases

Role of NCX in Ca2+ homeostasis and site of inhibitor action.

Off-Target Effects

A critical consideration for any pharmacological inhibitor is its potential for off-target effects. SEA0400 has been shown to be highly selective for NCX, with negligible activity against a panel of other targets including Ca2+ channels, Na+ channels, K+ channels, and various receptors and enzymes at concentrations that effectively inhibit NCX.[6] While YM-244769 is also considered a selective NCX inhibitor, comprehensive screening data against a broad panel of off-target proteins is less readily available in the public domain.

Conclusion

Both YM-244769 and SEA0400 are potent and valuable tools for studying the sodium-calcium exchanger. Their distinct isoform selectivity profiles are a key differentiating factor. YM-244769, with its preference for NCX3, is particularly suited for research into the roles of this isoform in neuronal and other tissues. In contrast, the high selectivity of SEA0400 for NCX1 makes it an excellent choice for cardiovascular research and other areas where NCX1 is the dominant player. The choice between these two inhibitors should be guided by the specific NCX isoform of interest in the experimental system under investigation. Researchers should also consider the preference of both compounds for the reverse mode of NCX operation in their experimental design and interpretation of results.

References

A Comparative Guide to YM-244769 Dihydrochloride and SN-6 in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of two prominent Na+/Ca2+ exchanger (NCX) inhibitors, YM-244769 dihydrochloride and SN-6. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their specific neuroprotection assays.

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane protein that regulates intracellular calcium levels. In pathological conditions such as cerebral ischemia, the reverse mode of the NCX can be activated, leading to a detrimental influx of calcium and subsequent neuronal cell death. Inhibition of the NCX is, therefore, a key therapeutic strategy for neuroprotection. YM-244769 and SN-6 are two inhibitors of the NCX with distinct isoform selectivities, which influences their efficacy in different cellular contexts.

Quantitative Performance Comparison

The inhibitory activity of YM-244769 and SN-6 varies across the three main isoforms of the Na+/Ca2+ exchanger: NCX1, NCX2, and NCX3. This differential activity is a key determinant of their neuroprotective efficacy in specific cell types.

CompoundTargetIC50 (NCX1)IC50 (NCX2)IC50 (NCX3)
This compound Na+/Ca2+ exchanger68 nM[1]96 nM[1]18 nM[1][2]
SN-6 Na+/Ca2+ exchanger2.9 µM[3][4]16 µM[3][4]8.6 µM[3][4]

Table 1: Comparison of the half-maximal inhibitory concentrations (IC50) of YM-244769 and SN-6 against the three NCX isoforms.

Experimental evidence demonstrates that YM-244769, a preferential inhibitor of NCX3, more effectively protects neuronal cells (which express both NCX1 and NCX3) from hypoxia/reoxygenation-induced damage compared to SN-6.[2] Conversely, SN-6 shows greater protective effects in renal cells, which predominantly express the NCX1 isoform.[2] This highlights the importance of matching the inhibitor's isoform selectivity to the expression profile of the experimental model.

Experimental Protocols

The following is a representative protocol for a neuroprotection assay comparing YM-244769 and SN-6, based on published studies.

Hypoxia/Reoxygenation-Induced Cell Death Assay in SH-SY5Y Neuronal Cells

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Plate the cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

2. Hypoxia Induction:

  • Replace the culture medium with a glucose-free DMEM.

  • Place the cells in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for 8 hours at 37°C.

3. Reoxygenation and Treatment:

  • After the hypoxic period, replace the medium with fresh, glucose-containing DMEM.

  • Add YM-244769 or SN-6 at various concentrations to the designated wells.

  • Return the cells to a normoxic incubator (95% air, 5% CO2) for 16 hours.

4. Assessment of Cell Viability (LDH Assay):

  • Measure the release of lactate dehydrogenase (LDH), an indicator of cell death, into the culture medium using a commercially available LDH cytotoxicity assay kit.

  • Collect the supernatant from each well and follow the manufacturer's instructions for the assay.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Express cell death as a percentage of the LDH release in the vehicle-treated hypoxia/reoxygenation control group.

Signaling Pathways and Mechanisms of Action

The primary neuroprotective mechanism of both YM-244769 and SN-6 is the inhibition of the reverse mode of the Na+/Ca2+ exchanger. This action prevents the massive influx of Ca2+ into neurons during ischemic conditions, thereby averting the activation of downstream cell death pathways.

G cluster_0 Ischemic Conditions cluster_1 NCX Reverse Mode Activation cluster_2 Neurotoxic Cascade cluster_3 Inhibitor Action High Intracellular Na+ High Intracellular Na+ NCX NCX High Intracellular Na+->NCX Depolarized Membrane Depolarized Membrane Depolarized Membrane->NCX Ca2+ Influx Ca2+ Influx NCX->Ca2+ Influx Ca2+ in Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Apoptotic Pathways Apoptotic Pathways Mitochondrial Dysfunction->Apoptotic Pathways Neuronal Cell Death Neuronal Cell Death Apoptotic Pathways->Neuronal Cell Death YM-244769 YM-244769 YM-244769->NCX Inhibits SN-6 SN-6 SN-6->NCX Inhibits

Mechanism of NCX inhibitor neuroprotection.

The preferential inhibition of NCX3 by YM-244769 is particularly relevant in neuronal contexts, as studies have shown that NCX3 contributes more significantly to neuronal cell damage than NCX1.[2] This isoform-specific activity underlies the superior neuroprotective performance of YM-244769 in neuronal models.

G cluster_0 Experimental Workflow cluster_1 Treatments Cell Seeding Cell Seeding Hypoxia Hypoxia Cell Seeding->Hypoxia 24h Reoxygenation + Treatment Reoxygenation + Treatment Hypoxia->Reoxygenation + Treatment 8h Cell Viability Assay Cell Viability Assay Reoxygenation + Treatment->Cell Viability Assay 16h Vehicle Vehicle Vehicle->Reoxygenation + Treatment YM-244769 YM-244769 YM-244769->Reoxygenation + Treatment SN-6 SN-6 SN-6->Reoxygenation + Treatment

Workflow for neuroprotection assay.

Conclusion

Both YM-244769 and SN-6 are valuable tools for studying the role of the Na+/Ca2+ exchanger in neuroprotection. However, their distinct isoform selectivities dictate their optimal applications. For neuroprotection studies in neuronal cell models expressing NCX3, YM-244769 is the more potent and specific inhibitor. In contrast, SN-6 may be more suitable for investigating the role of NCX1 in non-neuronal or specific neuronal populations where NCX1 is the dominant isoform. The choice between these two compounds should be guided by the specific NCX isoform expression profile of the experimental system and the research question being addressed.

References

A Comparative Guide to Alternative Na+/Ca2+ Exchanger Inhibitors for YM-244769 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking alternatives to the potent Na+/Ca2+ exchanger (NCX) inhibitor YM-244769, a careful evaluation of other available compounds is crucial. This guide provides a comparative overview of key alternative NCX inhibitors, focusing on their potency, selectivity, and mode of action, supported by experimental data.

The Na+/Ca2+ exchanger is a critical membrane protein for maintaining calcium homeostasis in various tissues, particularly in the cardiovascular and central nervous systems.[1] It operates in two modes: a forward mode that extrudes Ca2+ out of the cell and a reverse mode that allows Ca2+ to enter.[1][2] Dysregulation of NCX activity is implicated in several pathological conditions, making it an attractive therapeutic target.[1] YM-244769 is a potent and selective NCX inhibitor, showing a preference for the NCX3 isoform.[3][4] However, the need for compounds with different selectivity profiles or mechanisms of action drives the exploration of alternatives.

Comparative Analysis of NCX Inhibitors

Several small molecules have been developed and characterized as NCX inhibitors. This section compares prominent alternatives to YM-244769, including KB-R7943, SEA0400, SN-6, and the more recent ORM series of compounds.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for YM-244769 and its alternatives against the three mammalian NCX isoforms (NCX1, NCX2, and NCX3).

InhibitorNCX1 IC50NCX2 IC50NCX3 IC50Notes
YM-244769 68 nM[5]96 nM[5]18 nM[3][4][5]Preferentially inhibits NCX3.[3][4]
KB-R7943 ---IC50 of 5.1 µM (general NCX).[6] Preferentially inhibits the reverse mode.[7]
SEA0400 5-92 nM (cell-dependent)5-33 nM (cell-dependent)[5]-Potent inhibitor with varying IC50 depending on the cell type.
SN-6 2.9 µM[5][6]16 µM[5][6]8.6 µM[5][6]Selective NCX inhibitor.[5]
ORM-10962 55 nM (inward), 67 nM (outward)[5][8]--Highly selective inhibitor of both forward and reverse modes.[8][9]
SAR296968 74 nM[5]23 nM[5]129 nM[5]Potent inhibitor of all three isoforms.[5]

In-depth Look at Key Alternatives

KB-R7943

As one of the earliest synthesized NCX inhibitors, KB-R7943 has been extensively studied.[1] It is known to preferentially inhibit the reverse (Ca2+ influx) mode of the exchanger.[7] However, a significant drawback of KB-R7943 is its lack of selectivity. It has been shown to inhibit other ion channels, including the Na+/H+ exchanger, Na+-K+ ATPase, and various Ca2+ channels, which can complicate the interpretation of experimental results.[7]

SEA0400

SEA0400 emerged as a more selective and potent NCX inhibitor compared to KB-R7943.[2][10] Its IC50 values are in the nanomolar range and it shows less off-target activity on other ion channels at concentrations that effectively block NCX.[10] SEA0400 inhibits both the forward and reverse modes of NCX.[8] The binding of SEA0400 to the transmembrane domain of NCX1 stabilizes the exchanger in an inward-facing conformation, which promotes its inactivation.[11][12]

ORM-10962

ORM-10962 is a newer generation NCX inhibitor with high selectivity.[8][9] Studies have shown that it potently inhibits both the inward and outward NCX currents with IC50 values in the nanomolar range.[5][8] Importantly, at concentrations effective for NCX inhibition, ORM-10962 does not significantly affect other major cardiac ion channels, making it a valuable tool for specific investigation of NCX function.[9]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors operate, it is essential to visualize the signaling pathways involving the Na+/Ca2+ exchanger and the typical experimental workflows used to assess inhibitor activity.

NCX_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intra Intracellular cluster_extra Extracellular NCX Na+/Ca2+ Exchanger (NCX) Ca_o [Ca2+]o NCX->Ca_o 1 Ca2+ out (Forward mode) Na_o [Na+]o NCX->Na_o 3 Na+ out (Reverse mode) Ca_Channel Voltage-gated Ca2+ Channel Ca_i [Ca2+]i Ca_Channel->Ca_i Ca2+ influx Na_Channel Voltage-gated Na+ Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Na+ influx NaK_ATPase Na+/K+ ATPase Na_i [Na+]i NaK_ATPase->Na_i 3 Na+ out Ca_i->NCX Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_i->Cellular_Response triggers Na_i->NCX Na_i->NCX high [Na+]i favors reverse mode Na_i->NaK_ATPase 2 K+ in Depolarization->NCX favors reverse mode Depolarization->Ca_Channel activates Ca_o->NCX 1 Ca2+ in (Reverse mode) Na_o->NCX 3 Na+ in (Forward mode) Na_o->NaK_ATPase

Caption: Signaling pathway of the Na+/Ca2+ exchanger in calcium homeostasis.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibitor Assay cluster_methods Measurement Methods cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing NCX isoforms, primary cardiomyocytes) Incubation Incubate cells with varying concentrations of inhibitor (e.g., YM-244769, SEA0400) Cell_Culture->Incubation Measurement Measure NCX Activity Incubation->Measurement Radiolabel 45Ca2+ Uptake Assay (measures reverse mode) Measurement->Radiolabel Patch_Clamp Electrophysiology (Patch-clamp to measure NCX currents - forward and reverse modes) Measurement->Patch_Clamp IC50 Calculate IC50 values Radiolabel->IC50 Patch_Clamp->IC50 Comparison Compare potency and selectivity of different inhibitors IC50->Comparison

Caption: General experimental workflow for evaluating NCX inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing findings. Below are representative protocols for assessing NCX inhibitor activity.

Protocol 1: 45Ca2+ Uptake Assay for Reverse Mode NCX Activity

This protocol is adapted from studies investigating the intracellular Na+-dependent 45Ca2+ uptake via NCX isoforms.[3][4]

  • Cell Culture: Stably transfect HEK293 cells with the desired NCX isoform (NCX1, NCX2, or NCX3). Culture the cells in appropriate media until confluent.

  • Na+ Loading: To measure reverse mode activity, preload the cells with Na+ by incubating them in a high-Na+ solution.

  • Inhibitor Incubation: Incubate the Na+-loaded cells with various concentrations of the test inhibitor (e.g., YM-244769, SEA0400, SN-6) for a predetermined time at 37°C.

  • 45Ca2+ Uptake: Initiate Ca2+ uptake by adding a solution containing 45Ca2+.

  • Termination and Lysis: Stop the uptake reaction at a specific time point by rapidly washing the cells with an ice-cold stop solution (e.g., LaCl3 solution). Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of 45Ca2+ taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Plot the 45Ca2+ uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Patch-Clamp for Measuring NCX Currents

This electrophysiological technique allows for the direct measurement of both forward and reverse NCX currents.[10]

  • Cell Preparation: Isolate single cells (e.g., guinea-pig ventricular myocytes) and allow them to adhere to a recording chamber on an inverted microscope.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration using a patch pipette filled with a specific intracellular solution. The pipette solution will contain a defined concentration of Na+ and a Ca2+ buffer to control the intracellular Ca2+ concentration.

  • External Solution: Perfuse the cells with an external solution containing physiological concentrations of ions. To isolate NCX currents, other ion channels may be blocked pharmacologically.

  • Voltage Protocol: Apply a voltage clamp protocol to the cell to elicit NCX currents. For example, a ramp protocol can be used to measure the current-voltage relationship.

  • Inhibitor Application: Apply the NCX inhibitor to the external solution and record the changes in the NCX current.

  • Data Analysis: Measure the amplitude of the inward (forward mode) and outward (reverse mode) NCX currents before and after inhibitor application. Calculate the percentage of inhibition at different concentrations to determine the EC50 values for each mode.

Conclusion

The selection of an appropriate Na+/Ca2+ exchanger inhibitor depends on the specific research question. While YM-244769 remains a valuable tool due to its high potency, particularly for NCX3, several alternatives offer distinct advantages. SEA0400 provides a potent and more selective option than older compounds like KB-R7943. For studies requiring the highest specificity, newer inhibitors such as ORM-10962 are excellent choices due to their clean off-target profile. By carefully considering the comparative data and employing rigorous experimental protocols, researchers can confidently select the most suitable NCX inhibitor to advance their investigations into the physiological and pathological roles of this crucial ion transporter.

References

Validating the Activity of YM-244769 Dihydrochloride in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of YM-244769 dihydrochloride, a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), in a novel cell line. By comparing its performance against other known NCX inhibitors, this document offers detailed experimental protocols and data presentation structures to ensure robust and reliable results.

Introduction to this compound and Alternative Compounds

YM-244769 is a benzyloxyphenyl derivative that acts as a potent inhibitor of the Na+/Ca2+ exchanger (NCX), with a notable preference for the NCX3 isoform.[1] It primarily targets the reverse mode of NCX, which is responsible for the influx of Ca2+ into the cell.[2] This inhibitory action has been shown to protect neuronal cells from hypoxia/reoxygenation-induced damage.[1]

To comprehensively validate the activity of YM-244769 in a new cell line, it is essential to compare its effects with other well-characterized NCX inhibitors. This guide includes comparative protocols for the following compounds:

  • This compound: A highly potent and selective inhibitor of NCX3.

  • KB-R7943: A selective inhibitor of the reverse mode of NCX, with some preference for NCX3 over NCX1 and NCX2.

  • SEA0400: A potent and selective inhibitor of NCX1.

  • SN-6: A selective inhibitor of NCX1.

The differential selectivity of these compounds for NCX isoforms allows for a thorough characterization of the NCX proteins present and active in the new cell line.

Experimental Validation Plan

A multi-faceted approach is recommended to validate the activity of YM-244769. This includes confirming the presence of the target protein, assessing the functional impact of the inhibitor on intracellular calcium dynamics, and evaluating its effect on cell viability under relevant stress conditions.

G cluster_0 Phase 1: Target Expression cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Cellular Outcome Western Blot Western Blot Calcium Influx Assay Calcium Influx Assay Western Blot->Calcium Influx Assay Confirm NCX1/NCX3 Presence Intracellular Calcium Measurement Intracellular Calcium Measurement Calcium Influx Assay->Intracellular Calcium Measurement Assess Functional Inhibition Cell Viability Assay Cell Viability Assay Intracellular Calcium Measurement->Cell Viability Assay Evaluate Protective Effects G cluster_0 Cellular Environment cluster_1 NCX3 Activity (Reverse Mode) Extracellular Na+ Extracellular Na+ Extracellular Ca2+ Extracellular Ca2+ NCX3 NCX3 Extracellular Ca2+->NCX3 Influx Intracellular Na+ Intracellular Na+ Intracellular Na+->NCX3 Efflux Intracellular Ca2+ Intracellular Ca2+ NCX3->Intracellular Ca2+ Increase YM-244769 YM-244769 YM-244769->NCX3 Inhibits G cluster_0 Hypothesis cluster_1 Experiment cluster_2 Expected Outcome New Cell Line Expresses NCX3 New Cell Line Expresses NCX3 Western Blot Western Blot New Cell Line Expresses NCX3->Western Blot Test Ca2+ Influx Assay Ca2+ Influx Assay New Cell Line Expresses NCX3->Ca2+ Influx Assay Test Cell Viability Assay Cell Viability Assay New Cell Line Expresses NCX3->Cell Viability Assay Test NCX3 Protein Detected NCX3 Protein Detected Western Blot->NCX3 Protein Detected Confirms YM-244769 potent inhibition YM-244769 potent inhibition Ca2+ Influx Assay->YM-244769 potent inhibition Confirms YM-244769 protects cells YM-244769 protects cells Cell Viability Assay->YM-244769 protects cells Confirms

References

Comparative Analysis of YM-244769 Dihydrochloride Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of YM-244769 dihydrochloride, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in studies of NCX-mediated physiological and pathological processes.

Overview of this compound

YM-244769 is a benzyloxyphenyl derivative that functions as a powerful and orally active inhibitor of the Na+/Ca2+ exchanger. It exhibits a notable preference for the NCX3 isoform, making it a valuable tool for dissecting the specific roles of this exchanger subtype.[1][2] YM-244769 primarily inhibits the reverse (Ca2+ entry) mode of NCX, which is implicated in cellular damage under pathological conditions such as ischemia-reperfusion injury.[1]

Primary Target Activity: NCX Isoform Selectivity

YM-244769 has been characterized for its inhibitory activity against the three isoforms of the Na+/Ca2+ exchanger: NCX1, NCX2, and NCX3. The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM-244769 for each isoform, demonstrating its preference for NCX3.

Target IsoformIC50 (nM)Fold Selectivity (vs. NCX3)
NCX168 ± 2.9~3.8x less potent
NCX296 ± 3.5~5.3x less potent
NCX318 ± 1.0-
Data sourced from Iwamoto & Kita (2006).

Cross-Reactivity with Other Ion Channels and Transporters

A critical aspect of a pharmacological tool's utility is its selectivity for its primary target over other cellular proteins, particularly other ion channels and transporters that modulate ion homeostasis.

A key study by Iwamoto and Kita (2006) investigated the specificity of YM-244769. It was reported that YM-244769, at concentrations up to 3 µM, did not significantly affect the activity of several other key ion transporters and channels. While the raw data for these experiments were not explicitly shown in the publication, the tested off-targets included:

  • K+-dependent Na+/Ca2+ exchanger (NCKX2)

  • Na+/H+ exchanger

  • Na+,K+-ATPase

  • Sarcolemmal Ca2+-ATPase

  • Sarcoplasmic reticulum Ca2+-ATPase

  • L-type Ca2+ channel

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by YM-244769 is the regulation of intracellular calcium levels via the Na+/Ca2+ exchanger. Under normal physiological conditions, NCX often operates in the "forward mode," extruding Ca2+ from the cell. However, under conditions of high intracellular Na+, such as during ischemia, NCX can operate in "reverse mode," importing Ca2+ and contributing to cytotoxic calcium overload. YM-244769 selectively inhibits this reverse mode of operation, thereby offering a potential neuroprotective and cardioprotective mechanism.

G cluster_membrane Plasma Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_in Intracellular Ca2+ Overload NCX->Ca_in Ca2+ influx Na_in High Intracellular Na+ Na_in->NCX Drives reverse mode Ca_out Extracellular Ca2+ Ca_out->NCX Cell_Damage Cellular Damage Ca_in->Cell_Damage YM244769 YM-244769 YM244769->NCX Inhibits G cluster_prep Cell Preparation cluster_assay Assay A Culture NCX-expressing fibroblasts B Load cells with Na+ (Ouabain treatment) A->B C Incubate with 45Ca2+ and YM-244769 B->C D Stop reaction (ice-cold La3+) C->D E Lyse cells D->E F Measure 45Ca2+ (Scintillation counting) E->F G Determine IC50 F->G Analyze data

References

A Comparative Guide to NCX Inhibitors: YM-244769 Dihydrochloride vs. Bepridil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors of the Sodium-Calcium Exchanger (NCX): YM-244769 dihydrochloride and Bepridil. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of NCX function and its role in various physiological and pathological processes.

Introduction to NCX and its Inhibitors

The Sodium-Calcium Exchanger (NCX) is a ubiquitously expressed transmembrane protein critical for maintaining calcium homeostasis in a variety of cell types. It mediates the electrogenic exchange of three sodium ions (Na+) for one calcium ion (Ca2+). Depending on the electrochemical gradients of these ions, NCX can operate in two modes: the "forward" mode, which extrudes Ca2+ from the cell, and the "reverse" mode, which brings Ca2+ into the cell.[1] Dysregulation of NCX activity has been implicated in numerous diseases, including cardiac arrhythmias, heart failure, and neuronal damage following ischemia, making it a significant target for therapeutic intervention.

This compound is a potent and selective NCX inhibitor that exhibits a preference for the NCX3 isoform and primarily targets the reverse (Ca2+ entry) mode of the exchanger.[1][2] Its selectivity makes it a valuable tool for dissecting the specific roles of NCX isoforms in cellular function.

Bepridil is a non-selective calcium channel blocker that also exhibits inhibitory activity against NCX, as well as sodium and potassium channels.[3][4][5] It has been shown to block both the forward and reverse modes of NCX.[5][6] Its broader pharmacological profile can be a consideration for researchers aiming for a more widespread effect on calcium and sodium handling.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data on the inhibitory potency (IC50) of this compound and Bepridil against NCX.

Table 1: this compound IC50 Values

TargetAssay ConditionCell TypeIC50Reference
NCX1 (reverse mode)45Ca2+ uptakeCCL39 fibroblasts68 ± 2.9 nM[1]
NCX2 (reverse mode)45Ca2+ uptakeCCL39 fibroblasts96 ± 3.5 nM[1]
NCX3 (reverse mode)45Ca2+ uptakeCCL39 fibroblasts18 ± 1.0 nM[1]
Outward INCX (Ca2+ entry mode)Whole-cell voltage clampGuinea pig cardiac ventricular myocytes0.05 µM[7]
Inward INCX (Ca2+ exit mode)Whole-cell voltage clampGuinea pig cardiac ventricular myocytes>10 µM (approx. 50% inhibition at 10 µM)[7]

Table 2: Bepridil IC50 Values

TargetAssay ConditionCell TypeIC50Reference
INCXWhole-cell voltage clampGuinea pig cardiac ventricular myocytes8.1 µM[8]

Mechanism of Action and Selectivity

This compound is a benzyloxyphenyl derivative that acts as a potent NCX inhibitor.[1] It displays a notable preference for the NCX3 isoform, being approximately 3.8- to 5.3-fold more potent against NCX3 than NCX1 or NCX2 in reverse mode 45Ca2+ uptake assays.[1] Furthermore, YM-244769 is highly selective for the reverse (Ca2+ entry) mode of the exchanger, with significantly less potent effects on the forward (Ca2+ exit) mode.[1][7] This mode selectivity is a key feature that distinguishes it from many other NCX inhibitors.

Bepridil is classified as a calcium channel blocker but also demonstrates significant inhibition of the Na+/Ca2+ exchanger.[4][5] Unlike YM-244769, Bepridil is a non-selective inhibitor of NCX, affecting both the forward and reverse modes of operation.[5][6] Its mechanism of action on NCX is believed to involve interaction with the cytosolic side of the exchanger.[8] It is important for researchers to be aware of Bepridil's off-target effects, which include the blockade of L-type calcium channels, fast sodium channels, and potassium channels.[3][9]

Signaling Pathways and Experimental Workflows

To visualize the cellular context of NCX inhibition and the experimental approaches used to study these inhibitors, the following diagrams are provided.

NCX_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_out 3 Na+ NCX NCX Na_out->NCX Forward (Ca2+ Efflux) Ca_out Ca2+ Ca_out->NCX Reverse (Ca2+ Influx) Na_in 3 Na+ Na_in->NCX Ca_in Ca2+ Ca_in->NCX NCX->Na_out NCX->Ca_out NCX->Na_in NCX->Ca_in YM244769 YM-244769 YM244769->NCX Inhibits (Reverse Mode) Bepridil Bepridil Bepridil->NCX Inhibits (Forward & Reverse) Experimental_Workflow cluster_assay1 45Ca2+ Uptake Assay (Reverse Mode) cluster_assay2 Whole-Cell Voltage Clamp (I_NCX) start1 Plate cells expressing NCX isoforms step1_1 Pre-incubate with YM-244769 or Bepridil start1->step1_1 step1_2 Initiate uptake with 45Ca2+-containing medium (low Na+) step1_1->step1_2 step1_3 Stop uptake and wash cells step1_2->step1_3 end1 Measure intracellular 45Ca2+ by scintillation counting step1_3->end1 start2 Establish whole-cell patch clamp configuration step2_1 Apply voltage ramps to elicit I_NCX start2->step2_1 step2_2 Perfuse with YM-244769 or Bepridil step2_1->step2_2 step2_3 Record changes in inward and outward I_NCX step2_2->step2_3 end2 Analyze current-voltage relationship to determine IC50 step2_3->end2

References

Unveiling the NCX3-Specific Effects of YM-244769 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-244769 dihydrochloride with other known sodium-calcium exchanger (NCX) inhibitors, focusing on its specific effects on the NCX3 isoform. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

Comparative Efficacy and Isoform Specificity

YM-244769 has demonstrated a notable preference for the NCX3 isoform over NCX1 and NCX2. This selectivity is a key advantage in studies aiming to dissect the specific physiological and pathological roles of NCX3. The following table summarizes the half-maximal inhibitory concentrations (IC50) of YM-244769 and other commonly used NCX inhibitors against the three main NCX isoforms. The primary method for determining these values is the intracellular Na+-dependent ⁴⁵Ca²⁺ uptake assay in cells stably expressing individual NCX isoforms.

InhibitorNCX1 IC50NCX2 IC50NCX3 IC50Predominant Selectivity
YM-244769 68 nM[1]96 nM[1]18 nM[1]NCX3
SN-62.9 µM[2]16 µM[2]8.6 µM[2]NCX1
KB-R7943---NCX3 (3-fold > NCX1/2)
SEA0400---NCX1
ORM-1096255 nM (inward), 67 nM (outward)--NCX1

Note: Specific IC50 values for KB-R7943 and SEA0400 across all isoforms were not consistently available in the searched literature, but their general selectivity is noted.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of NCX inhibitors.

Intracellular Na+-Dependent ⁴⁵Ca²⁺ Uptake Assay

This assay is a cornerstone for determining the inhibitory activity of compounds on the reverse mode of NCX.

Objective: To measure the influx of radioactive calcium (⁴⁵Ca²⁺) into cells, which is dependent on the intracellular sodium concentration and mediated by NCX.

Materials:

  • Cells stably transfected with individual NCX isoforms (e.g., CCL39 fibroblasts)

  • Na+-loading buffer (e.g., 130 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 20 mM HEPES, pH 7.4)

  • Uptake buffer (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 20 mM HEPES, 0.1 mM EGTA, and ⁴⁵CaCl₂ at a specific activity)

  • Washing buffer (e.g., 140 mM KCl, 1 mM EGTA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture NCX-transfected cells to confluence in appropriate multi-well plates.

  • Na+ Loading: Incubate cells with Na+-loading buffer to increase intracellular Na+ concentration.

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., YM-244769) in the Na+-loading buffer.

  • Initiation of Uptake: Remove the Na+-loading buffer and add the uptake buffer containing ⁴⁵Ca²⁺ to initiate the reverse mode of NCX activity.

  • Termination of Uptake: After a defined incubation period (typically short, e.g., 10 seconds, to measure initial rates), rapidly wash the cells with ice-cold washing buffer to remove extracellular ⁴⁵Ca²⁺ and terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁴⁵Ca²⁺ by liquid scintillation counting.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Electrophysiological Measurement of NCX Current (INCX)

Whole-cell patch-clamp is employed to directly measure the electrical current generated by the electrogenic NCX.

Objective: To measure the outward (reverse mode) and inward (forward mode) currents generated by NCX and assess the effect of inhibitors.

Materials:

  • Isolated cells expressing the target NCX isoform (e.g., cardiac ventricular myocytes)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • Extracellular (bath) solution (e.g., containing NaCl, CsCl, CaCl₂, MgCl₂, BaCl₂, NaH₂PO₄, TEACl, HEPES, glucose, ouabain, nisoldipine, and lidocaine to block other currents)[3]

  • Intracellular (pipette) solution (e.g., containing CsOH, aspartic acid, TEACl, HEPES, MgATP, and EGTA)

  • NCX inhibitor (e.g., YM-244769)

  • NiCl₂ (a non-selective NCX blocker used to isolate INCX)

Procedure:

  • Cell Preparation: Isolate single cells and place them in the recording chamber.

  • Patch-Clamp Configuration: Achieve a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit both outward and inward NCX currents.[4]

  • Control Recording: Record the baseline membrane currents.

  • Inhibitor Application: Perfuse the cell with the extracellular solution containing the test inhibitor and record the currents again.

  • Ni²⁺ Application: Apply a high concentration of NiCl₂ (e.g., 10 mM) to block all NCX activity and record the remaining non-NCX currents.[3]

  • Data Analysis: Subtract the Ni²⁺-insensitive current from the control and inhibitor-treated recordings to isolate the NCX-specific current (INCX).[3] The effect of the inhibitor is then quantified.

Mandatory Visualizations

Signaling and Interaction

The following diagram illustrates the inhibitory action of YM-244769 on the NCX3 protein, highlighting the key interaction domain. Research suggests that the differential sensitivity between NCX1 and NCX3 to YM-244769 is largely determined by the α-2 region of the protein.[5]

cluster_membrane Plasma Membrane NCX3 NCX3 YM244769 YM-244769 Inhibition Inhibition YM244769->Inhibition Inhibition->NCX3 InteractionSite α-2 Region InteractionSite->NCX3

Inhibitory action of YM-244769 on NCX3.
Experimental Workflow

This diagram outlines the general experimental workflow for determining the isoform specificity of a novel NCX inhibitor.

start Start: Novel Compound transfection Generate Stable Cell Lines (NCX1, NCX2, NCX3) start->transfection assay Perform ⁴⁵Ca²⁺ Uptake Assay transfection->assay electrophysiology Perform Electrophysiological Recordings (Patch-Clamp) transfection->electrophysiology data_analysis Data Analysis: Determine IC50 Values assay->data_analysis electrophysiology->data_analysis specificity Determine Isoform Specificity data_analysis->specificity

Workflow for NCX inhibitor specificity testing.

Conclusion

The available data strongly support the characterization of YM-244769 as a potent and selective inhibitor of the NCX3 isoform. Its significantly lower IC50 value for NCX3 compared to NCX1 and NCX2 makes it an invaluable tool for investigating the distinct functions of NCX3 in various cellular and physiological contexts. When designing experiments, researchers should consider the detailed protocols provided to ensure robust and reproducible results. The comparative data presented in this guide should facilitate the informed selection of NCX inhibitors tailored to specific research questions.

References

A Head-to-Head Comparison: Genetic Knockdown vs. Pharmacological Inhibition of NCX3 with YM-244769

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, cardiology, and drug discovery, understanding the precise role of the sodium-calcium exchanger 3 (NCX3) is of paramount importance. This membrane protein is a critical regulator of intracellular calcium homeostasis, and its dysregulation has been implicated in a variety of pathological conditions, including ischemic neuronal death. Two powerful techniques are commonly employed to investigate NCX3 function: genetic knockdown and pharmacological inhibition. This guide provides a comprehensive comparison of these approaches, with a specific focus on the highly selective NCX3 inhibitor, YM-244769.

This comparison will delve into the mechanisms of action, experimental considerations, and potential off-target effects associated with both genetic and pharmacological approaches. By presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

At a Glance: Comparing Genetic Knockdown and Pharmacological Inhibition

FeatureGenetic Knockdown (siRNA, shRNA, CRISPR)Pharmacological Inhibition with YM-244769
Mechanism of Action Reduces or eliminates the expression of the NCX3 protein by targeting its mRNA or gene.Directly binds to the NCX3 protein and inhibits its ion exchange activity.
Target NCX3 mRNA (siRNA, shRNA) or NCX3 gene (CRISPR).NCX3 protein.
Selectivity High for the target gene, but potential for off-target gene silencing.Preferentially inhibits NCX3 over other NCX isoforms.[1][2]
Kinetics Onset of effect is delayed (24-72 hours) and duration can be transient (siRNA) or stable (CRISPR).Rapid onset of action and reversible upon washout.
Dose-Dependence Knockdown efficiency can be dose-dependent.Inhibition is dose-dependent with a reported IC50 of 18 nM for NCX3.[1][2]
Off-Target Effects Can include unintended silencing of other genes, especially with siRNA.[3][4] CRISPR can cause off-target DNA cleavage.Potential for off-target effects on other proteins at higher concentrations.
Applications Long-term studies of protein function, target validation.Acute studies of protein function, validation of genetic findings, potential therapeutic applications.

Delving Deeper: A Quantitative Look

The following table summarizes key quantitative parameters associated with both genetic knockdown of NCX3 and its pharmacological inhibition by YM-244769.

ParameterGenetic Knockdown (siRNA)Pharmacological Inhibition (YM-244769)Reference
Target Reduction/Inhibition 20-50% reduction in NCX3 protein levels with 10-50 nM siRNA.IC50 of 18 nM for NCX3.[5][1][2]
Isoform Selectivity Specific to the targeted NCX3 gene.3.8- to 5.3-fold greater inhibition of NCX3 compared to NCX1 and NCX2.[1][2]
Mode of Action Post-transcriptional gene silencing.Preferential inhibition of the reverse mode (Ca2+ entry) of NCX.[6]

Visualizing the Science: Signaling Pathways and Experimental Workflows

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

cluster_0 Cellular Environment cluster_1 NCX3 Function cluster_2 Intervention cluster_3 Downstream Effects Extracellular Extracellular Intracellular Intracellular NCX3 NCX3 Ca_in Ca²⁺ Influx (Reverse Mode) NCX3->Ca_in Na_in Na⁺ Influx NCX3->Na_in Ca_homeostasis ↑ Intracellular Ca²⁺ (Pathological) Ca_in->Ca_homeostasis Na_out Na⁺ Efflux Na_out->NCX3 Ca_out Ca²⁺ Efflux (Forward Mode) Ca_out->NCX3 YM244769 YM-244769 YM244769->NCX3 Inhibits siRNA siRNA/CRISPR mRNA NCX3 mRNA siRNA->mRNA Degrades Gene NCX3 Gene Gene->mRNA Transcription Cell_Death Neuronal Cell Death Ca_homeostasis->Cell_Death cluster_0 Genetic Knockdown Workflow cluster_1 Pharmacological Inhibition Workflow start_kd Start design_sirna Design/Select siRNA or gRNA start_kd->design_sirna transfection Transfect Cells design_sirna->transfection incubation Incubate (24-72h) transfection->incubation validation Validate Knockdown (qPCR, Western Blot) incubation->validation assay_kd Perform Cellular Assay validation->assay_kd end_kd End assay_kd->end_kd start_pi Start prepare_ym Prepare YM-244769 Working Solution start_pi->prepare_ym treat_cells Treat Cells prepare_ym->treat_cells incubation_pi Incubate (Acute or Chronic) treat_cells->incubation_pi assay_pi Perform Cellular Assay incubation_pi->assay_pi end_pi End assay_pi->end_pi

References

Safety Operating Guide

Proper Disposal of YM-244769 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of YM-244769 dihydrochloride, ensuring operational integrity and personnel safety in research environments.

This document provides procedural guidance for the safe disposal of this compound, a research-grade chemical compound. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory setting. The following procedures are based on standard guidelines for hazardous chemical waste management and should be performed in accordance with institutional and local regulations.

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most research-grade chemicals, must be handled as hazardous waste.[3][4] Do not dispose of this compound down the drain or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • Treat all unused or unwanted this compound as hazardous waste.[4]

    • Keep this waste stream separate from other chemical wastes to prevent unintended reactions.[3]

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for collecting this compound waste.[3][4] The original container, if in good condition, is often a suitable choice.[4]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]

    • Ensure the container is tightly sealed at all times, except when adding waste.[3]

    • The storage area should be cool, dry, and well-ventilated.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup and disposal of the hazardous waste.[4][6]

    • Follow all institutional procedures for waste pickup requests.

  • Decontamination of Empty Containers:

    • A container that has held this compound should be considered contaminated.

    • If institutional policy allows, triple-rinse the empty container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble). The rinsate must be collected and disposed of as hazardous waste.

    • After thorough decontamination, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[4]

Quantitative Data Summary

ParameterGuidelineSource
Acute Hazardous Waste Limit ≤ 1 quart for acutely toxic P-listed chemicals[4][6]
Hazardous Waste Accumulation Limit ≤ 55 gallons in a Satellite Accumulation Area[3][6]
CAS Number 1780390-65-9[1]
Molecular Formula C₂₆H₂₄Cl₂FN₃O₃[1]
Molecular Weight 516.39[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify YM-244769 dihydrochloride as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Decontaminate or Dispose of Empty Container A->H C Select Compatible, Labeled Hazardous Waste Container B->C D Transfer Waste to Container in a Ventilated Area C->D E Securely Seal the Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G

Disposal Workflow for this compound.

References

Personal protective equipment for handling YM-244769 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of YM-244769 dihydrochloride, a potent and selective Na+/Ca2+ exchanger (NCX) inhibitor. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

The following personal protective equipment (PPE) is mandatory when handling this compound to mitigate exposure risks.

Protection Type Equipment Specification Purpose
Respiratory Protection NIOSH-approved N95 (or better) particulate respirator.To prevent inhalation of the powdered compound.
Hand Protection Chemical-resistant nitrile or latex gloves. Double-gloving is recommended.[2]To avoid direct skin contact.[1]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes and airborne particles.[1]
Skin and Body Protection A fully buttoned lab coat or a disposable gown.To prevent contamination of personal clothing and skin.[1]
Face Protection Face shield (in addition to goggles) when there is a significant risk of splashing.To provide an additional layer of protection for the face.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value
Molecular Formula C₂₆H₂₄Cl₂FN₃O₃
Molecular Weight 516.39 g/mol [1]
CAS Number 1780390-65-9[1]
Appearance Crystalline solid
Solubility ≥ 2.08 mg/mL in a 20% SBE-β-CD aqueous solution[2]
IC₅₀ (NCX3) 18 nM[3][4]
IC₅₀ (outward NCX current) 50 nM[3][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for safety. The following step-by-step protocols should be followed.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3.2. Weighing and Aliquoting

  • Designated Area: All weighing and aliquoting of the powdered compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination.

  • Dispensing: Use dedicated spatulas and weighing papers. Avoid generating dust.

  • Cleaning: Clean all surfaces and equipment thoroughly after each use.

3.3. Solution Preparation

  • Solvent Addition: When preparing solutions, add the solvent slowly to the powdered compound to avoid splashing.

  • Mixing: Use a vortex mixer or sonicator to ensure complete dissolution.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3.4. Spill Management

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Containment: For small spills, carefully cover the spill with an absorbent material.

  • Neutralization: For larger spills, if safe to do so, neutralize with a suitable agent before absorption.

  • Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Unused Compound

  • Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it in the regular trash or down the drain.

4.2. Contaminated Materials

  • All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed hazardous waste container.

4.3. Aqueous Waste

  • Neutralization: Due to its hydrochloride salt nature, aqueous waste containing this compound may be acidic. Neutralize the waste with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.[5]

  • Collection: Collect the neutralized aqueous waste in a clearly labeled, sealed container for chemical waste.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[6]

Mandatory Visualizations

The following diagrams illustrate the key workflows for handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Disposal Receiving Receiving and Storage Weighing Weighing in Fume Hood Receiving->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experimentation Experimentation SolutionPrep->Experimentation Decontamination Decontamination of Work Area Experimentation->Decontamination WasteCollection Waste Collection Experimentation->WasteCollection Decontamination->WasteCollection SpillManagement Spill Management SpillManagement->WasteCollection DisposalWorkflow cluster_waste_streams Waste Streams cluster_processing Processing cluster_collection Collection cluster_final_disposal Final Disposal SolidWaste Solid Waste (Gloves, etc.) SealedContainer Sealed Hazardous Waste Container SolidWaste->SealedContainer UnusedCompound Unused Compound UnusedCompound->SealedContainer AqueousWaste Aqueous Waste Neutralization Neutralization (pH 6-8) AqueousWaste->Neutralization Neutralization->SealedContainer EHS_Disposal EHS/Licensed Disposal SealedContainer->EHS_Disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.